4'-Bromo-[1,1'-biphenyl]-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOWIHIGUHWAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-Bromo-[1,1'-biphenyl]-2-ol: Properties, Synthesis, and Applications
Introduction
4'-Bromo-[1,1'-biphenyl]-2-ol (CAS No. 21849-89-8) is a substituted biphenyl compound of significant interest to the scientific community, particularly those in medicinal chemistry, organic synthesis, and materials science. Its structure, featuring a biphenyl backbone with a hydroxyl group at the 2-position and a bromine atom at the 4'-position, provides a unique combination of reactivity and structural rigidity.[1] The hydroxyl group acts as a key functional handle and influences the molecule's solubility and potential for hydrogen bonding, while the bromine atom serves as a versatile site for further chemical modifications, such as cross-coupling reactions.[1][2] This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this valuable chemical intermediate, providing researchers and drug development professionals with the technical insights required for its effective utilization.
Physicochemical and Structural Properties
The distinct arrangement of the phenyl rings and the specific placement of the hydroxyl and bromo substituents define the compound's physical and chemical behavior. The presence of the hydroxyl group contributes to its phenolic character, while the bromine atom introduces electrophilic properties.[1]
| Property | Value | Source(s) |
| CAS Number | 21849-89-8 | [1] |
| Molecular Formula | C₁₂H₉BrO | [3][4] |
| Molecular Weight | 249.10 g/mol | [3][4] |
| Appearance | Powder, crystals, or chunks | |
| Melting Point | 164-166 °C (for the similar isomer 4'-bromo-[1,1'-biphenyl]-4-ol) | [2] |
| SMILES String | Oc1ccccc1-c2ccc(Br)cc2 | |
| InChI Key | ARUBXNBYMCVENE-UHFFFAOYSA-N (for 4'-bromo-[1,1'-biphenyl]-4-ol) |
Note: Some physical data, like the melting point, is referenced from the closely related isomer 4'-Bromo-[1,1'-biphenyl]-4-ol due to a lack of specific data for the 2-ol isomer in the provided search results. Researchers should verify the properties for their specific sample.
Synthesis via Suzuki-Miyaura Cross-Coupling
The most prominent and efficient method for constructing the biphenyl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon single bond by coupling an organoboron species with an organohalide.[5][7] For the synthesis of the title compound, this typically involves the reaction of a boronic acid (or its ester) with an aryl halide in the presence of a palladium catalyst and a base.
Causality in Experimental Design: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand) is critical as it facilitates the catalytic cycle. The base (e.g., Na₂CO₃, K₂CO₃, or KF) is essential for the activation of the boronic acid, which enhances the polarization of the organic ligand and promotes the transmetalation step.[8] The solvent system, often a mixture of an organic solvent like toluene or dioxane and an aqueous solution for the base, is chosen to ensure the solubility of all reactants.
Catalytic Cycle
The mechanism of the Suzuki reaction proceeds through three key steps:[6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromophenol or 1-bromo-4-iodobenzene) to form a Pd(II) complex.
-
Transmetalation: The organic group from the activated organoboron species (e.g., 4-bromophenylboronic acid) is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst to continue the cycle.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Synthesis Protocol
This protocol is a representative example for a Suzuki coupling reaction to synthesize a biaryl compound and should be adapted and optimized for the specific synthesis of this compound.
-
Inert Atmosphere: To a flame-dried round-bottom flask, add the aryl halide (e.g., 2-bromophenol, 1.0 mmol), the arylboronic acid (e.g., 4-bromophenylboronic acid, 1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Solvent and Base Addition: Equip the flask with a condenser and purge with an inert gas (Nitrogen or Argon). Add the solvent (e.g., 10 mL of toluene) and the aqueous base solution (e.g., 2M Na₂CO₃, 5 mL).
-
Reaction Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[9] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and transfer to a separatory funnel.[9]
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (2 x 15 mL).[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure.
| Technique | Expected Observations |
| ¹H NMR | Aromatic region (approx. 6.8-7.6 ppm) will show a complex set of multiplets corresponding to the 8 distinct aromatic protons. A broad singlet for the hydroxyl (-OH) proton will also be present, which can be confirmed by D₂O exchange. |
| IR Spectroscopy | - Broad absorption band around 3200-3600 cm⁻¹ (O-H stretch of the hydroxyl group).- Sharp peaks around 3000-3100 cm⁻¹ (aromatic C-H stretch).- Bands in the 1450-1600 cm⁻¹ region (aromatic C=C ring stretching).- A strong absorption around 1000-1100 cm⁻¹ (C-Br stretch). |
| Mass Spec. | The mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.[10] This pattern is the definitive signature of a monobrominated compound, arising from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.[10] |
Chemical Reactivity and Synthetic Utility
This compound possesses two primary sites of reactivity, making it a highly versatile building block in multi-step organic synthesis.
Caption: Key reactive sites of this compound.
-
The Phenolic Hydroxyl Group: The -OH group can undergo typical reactions of phenols. For example, it can be deprotonated with a base and subsequently alkylated to form ethers. A similar compound, 4'-Bromo-[1,1'-biphenyl]-4-ol, has been shown to react with 1-bromopentane in the presence of potassium carbonate to yield the corresponding pentyloxy-biphenyl derivative.[11] It can also be acylated to form esters. This functional group is crucial for introducing new moieties or for modulating the compound's physicochemical properties, such as lipophilicity.
-
The Aryl Bromide: The bromine atom at the 4'-position is an excellent leaving group for further palladium-catalyzed cross-coupling reactions. This allows for the sequential and controlled construction of more complex, unsymmetrical biaryl or poly-aryl systems. This reactivity is fundamental to its role as a building block in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.[2]
Applications in Drug Discovery and Materials Science
The biphenyl scaffold is a privileged structure in medicinal chemistry, often found in pharmacologically active compounds. It provides a semi-rigid framework that can effectively orient functional groups into the binding pockets of biological targets.
-
Pharmaceutical and Agrochemical Intermediate: this compound serves as a key starting material for synthesizing a wide range of therapeutic agents and agrochemicals.[2][12][13] The ability to functionalize both the hydroxyl and bromo positions allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.[14]
-
Materials Science: This compound and its derivatives are utilized in the development of advanced materials.[2] Specifically, they are building blocks for liquid crystals, polymers, and coatings where the rigid biphenyl core contributes to desirable thermal and optical properties.[12][13]
Safety and Handling
Proper handling of this compound is crucial. Based on safety data for closely related brominated biphenyl compounds, appropriate precautions should be taken.
| Hazard Information | Precautionary Measures |
| GHS Classifications | - Skin Irritation[4]- Serious Eye Irritation/Damage[4][15]- May cause respiratory irritation (STOT SE 3)[15] |
| Signal Word | Warning |
| Personal Protective Equipment (PPE) | - Wear protective gloves, protective clothing, and eye/face protection.[15][16]- Use a dust mask (e.g., N95) or ensure work is done in a well-ventilated area or fume hood.[17] |
| Handling | - Avoid breathing dust/fumes.[15][16]- Wash hands and any exposed skin thoroughly after handling.[15][17]- Do not eat, drink, or smoke when using this product.[17][18] |
| Storage | - Store in a well-ventilated place.[16][17]- Keep container tightly closed.[16][17]- Store locked up.[16][17]- Store at room temperature in a dry place.[11] |
| First Aid | - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15][16][17]- Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[15][16]- Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15][16][17] |
Conclusion
This compound is a synthetically valuable compound characterized by its dual reactivity. The strategic placement of the hydroxyl and bromo functional groups on the rigid biphenyl core makes it an indispensable building block for creating complex molecular architectures. Its synthesis is readily achieved through robust methods like the Suzuki-Miyaura coupling. A thorough understanding of its chemical properties, reactivity, and handling requirements enables researchers in drug discovery and materials science to fully exploit its potential for innovation.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). St. Lawrence University. Retrieved February 12, 2026, from [Link]
-
4-Bromobiphenyl | C12H9Br | CID 7101. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2022). PMC. Retrieved February 12, 2026, from [Link]
-
Suzuki cross-coupling reaction. (2020, February 13). Chem Help ASAP [Video]. YouTube. Retrieved February 12, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. (n.d.). The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]
-
4-Bromo-2-fluoro-1,1'-biphenyl | C12H8BrF | CID 521063. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
- US4990705A - Preparation of 4-bromobiphenyl. (n.d.). Google Patents.
-
1,1'-Biphenyl, 4-bromo-. (n.d.). NIST WebBook. Retrieved February 12, 2026, from [Link]
-
Supplementary Information. (n.d.). Beilstein Journals. Retrieved February 12, 2026, from [Link]
-
4-bromo-2'-methyl-1,1'-biphenyl. (n.d.). NIST WebBook. Retrieved February 12, 2026, from [Link]
-
2-Bromo-4-phenylphenol | C12H9BrO | CID 27297. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
1,1'-Biphenyl, 4-bromo-. (n.d.). NIST WebBook. Retrieved February 12, 2026, from [Link]
-
Automated Drug Design And Discovery By Application Of AI/ML. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Solved IR Spectrum of 4-Bromoacetanilide Organic Lab FT-IR. (2020, September 19). Chegg.com. Retrieved February 12, 2026, from [Link]
-
Bromo pattern in Mass Spectrometry. (2023, December 2). All about chemistry [Video]. YouTube. Retrieved February 12, 2026, from [Link]
-
1,1'-Biphenyl, 4-bromo- Phase change data. (n.d.). NIST WebBook. Retrieved February 12, 2026, from [Link]
-
1,1'-Biphenyl, 4-bromo- Data. (n.d.). NIST WebBook. Retrieved February 12, 2026, from [Link]
-
4-Bromo-2-methylbiphenyl - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved February 12, 2026, from [Link]
- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl. (n.d.). Google Patents.
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Precision Synthesis of 4'-Bromo-[1,1'-biphenyl]-2-ol: A Chemoselective Technical Guide
Executive Summary
4'-Bromo-[1,1'-biphenyl]-2-ol is a critical biaryl scaffold used extensively as an intermediate in the synthesis of liquid crystals, OLED materials, and pharmaceutical ligands.[1] Its structural uniqueness lies in the orthogonality of its functional groups: a reactive hydroxyl group at the ortho position and a bromine atom at the para' position.[1]
This guide details the chemoselective Suzuki-Miyaura cross-coupling pathway.[1] Unlike statistical synthesis methods that often result in polymerization or scrambling of halogen substituents, this protocol exploits the kinetic differentiation between aryl-iodide and aryl-bromide bonds to achieve high regioselectivity (Yield >90%) without the need for protecting groups.[1]
Retrosynthetic Analysis & Strategy
The primary challenge in synthesizing this compound is preserving the bromine atom on the distal ring while forming the biaryl bond.[1] Standard cross-coupling conditions often risk activating the C-Br bond, leading to oligomerization.[1]
To overcome this, we utilize chemoselectivity based on bond dissociation energy .[1] Palladium(0) catalysts undergo oxidative addition to Aryl-Iodide bonds (
Strategic Pathway Visualization
Figure 1: Retrosynthetic logic relying on the kinetic differentiation between C-I and C-Br bonds.
Primary Pathway: Direct Chemoselective Suzuki Coupling[2]
This protocol is the "Gold Standard" for this synthesis. It avoids the atom-uneconomical steps of protection and deprotection (e.g., methoxy/demethylation) by utilizing the free phenol boronic acid directly under mild basic conditions.[1]
Reagents & Stoichiometry[2][4]
| Component | Role | CAS No. | Equiv.[1][2] | Mass/Vol (Example) |
| 1-Bromo-4-iodobenzene | Electrophile | 589-87-7 | 1.0 | 2.00 g (7.07 mmol) |
| 2-Hydroxyphenylboronic acid | Nucleophile | 89466-08-0 | 1.1 | 1.07 g (7.78 mmol) |
| Pd(PPh₃)₄ | Catalyst | 14221-01-3 | 0.025 (2.5 mol%) | 0.204 g |
| K₃PO₄ (Tribasic) | Base | 7778-53-2 | 1.5 | 2.25 g |
| 1,4-Dioxane | Solvent | 123-91-1 | - | 30 mL |
| Water (Deionized) | Co-Solvent | 7732-18-5 | - | 10 mL |
Step-by-Step Protocol
-
Preparation (Inert Atmosphere):
-
Solvent Degassing:
-
Reaction Assembly:
-
Execution:
-
Heat the mixture to 100°C (oil bath temperature).
-
Stir vigorously for 12–16 hours (overnight). The solution typically turns from yellow to a dark brown/black as the active Pd species cycles.[1]
-
-
Workup:
-
Remove the organic solvent (Dioxane) under reduced pressure (Rotovap).[1]
-
Dilute the residue with Dichloromethane (DCM, 50 mL) and Water (50 mL).[1]
-
Separate the layers.[1][6][5][7] Extract the aqueous layer twice more with DCM (2 x 30 mL).[1][6]
-
Combine organic phases and wash with Brine (sat.[1] NaCl).[1]
-
Dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate.[8][3]
-
Purification:
Mechanistic Insight (The Chemoselectivity Cycle)[2]
The success of this reaction hinges on the Oxidative Addition step.[1] The Pd(0) species inserts into the C-I bond much faster than the C-Br bond.[1] If the temperature is too high (>120°C) or the reaction runs too long with excess boronic acid, the C-Br bond may eventually react, leading to polymerization.
Figure 2: Catalytic cycle demonstrating the chemoselective insertion at the Iodine site.[1]
Alternative Pathway: The Protected Route
While the direct route is superior, some specific substrates or impure boronic acids may require a protected phenol to prevent catalyst poisoning or protodeboronation.
Workflow:
-
Coupling: React 1-Bromo-4-iodobenzene with 2-Methoxyphenylboronic acid using the same conditions as above (Pd(PPh₃)₄, K₂CO₃, Toluene/Water).
-
Intermediate: 4'-Bromo-2-methoxybiphenyl.[1]
-
-
Demethylation:
-
Dissolve intermediate in anhydrous DCM at -78°C.
-
Add BBr₃ (Boron Tribromide, 1 M in DCM, 2.0 equiv).[1]
-
Warm to room temperature and stir for 2 hours.
-
Quench with Methanol/Ice.[1]
-
Note: This route adds two steps and involves hazardous BBr₃, making it less "green" but highly reliable for difficult substrates.[1]
-
Analytical Characterization
To validate the synthesis, compare the isolated product against these standard markers:
-
Physical State: Viscous brown oil or low-melting solid (mp ~45-50°C, though some sources cite higher for pure crystals).[1]
-
¹H NMR (CDCl₃, 400 MHz):
-
Mass Spectrometry (LC-MS):
-
Target Mass (
): ~249/251 (Equal intensity peaks due to ⁷⁹Br/⁸¹Br isotope pattern).[1]
-
Safety & Handling
-
Palladium Toxicity: All Pd wastes must be segregated into heavy metal waste streams.[1]
-
1-Bromo-4-iodobenzene: Light sensitive.[1] Store in amber vials.
-
Boronic Acids: Generally low toxicity but can be respiratory irritants.[1]
-
Dioxane: A suspected carcinogen and forms peroxides.[1] Test for peroxides before distillation or heating.[1]
References
-
Primary Synthesis Protocol
-
Mechanistic Grounding
-
Chemoselectivity Data
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.[1] (Discusses oxidative addition rates: I > Br >> Cl).
-
Sources
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- 2. researchgate.net [researchgate.net]
- 3. This compound | 21849-89-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]
An In-depth Technical Guide to 4'-Bromo-[1,1'-biphenyl]-2-ol (CAS Number: 21849-89-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently demonstrated the pivotal role of versatile chemical intermediates in the landscape of modern research and development. 4'-Bromo-[1,1'-biphenyl]-2-ol, a seemingly unassuming molecule, represents a cornerstone in the synthesis of complex organic structures. Its unique arrangement of a biphenyl backbone, a reactive bromine atom, and a strategically placed hydroxyl group offers a trifecta of chemical functionality. This guide is designed to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to an exploration of the causality behind its applications and the practicalities of its use. The protocols and data presented herein are curated to serve as a self-validating system, grounded in established scientific principles and supported by authoritative references, to empower researchers in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
This compound, identified by the CAS number 21849-89-8, is an organic compound featuring a biphenyl structure. This core is substituted with a bromine atom at the 4' position of one phenyl ring and a hydroxyl group at the 2 position of the other.[1] This specific substitution pattern imparts a unique combination of steric and electronic properties that are crucial for its reactivity and applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 21849-89-8 | [1] |
| Molecular Formula | C₁₂H₉BrO | [1] |
| Molecular Weight | 249.10 g/mol | [1] |
| IUPAC Name | 2-(4-bromophenyl)phenol | [1] |
| Synonyms | 4'-bromo-2-biphenylol, 2-(4-bromophenyl)phenol | [1] |
| Appearance | White powder (typical for related compounds) | [2] |
| Melting Point | 60-61 °C | |
| Boiling Point (Predicted) | 343.5 ± 17.0 °C | |
| Density (Predicted) | 1.471 ± 0.06 g/cm³ | |
| pKa (Predicted) | 9.67 ± 0.30 |
Note: Some physical properties are for the closely related isomer 4'-Bromo-[1,1'-biphenyl]-4-ol and are provided for general context where specific data for the 2-ol isomer is not available.[2]
Synthesis and Reactivity
The primary route for the synthesis of this compound is through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction is favored for its mild reaction conditions and tolerance of a wide range of functional groups.
Suzuki-Miyaura Coupling for the Synthesis of this compound
The synthesis involves the coupling of an aryl halide with an arylboronic acid. In this specific case, 4-bromophenylboronic acid can be reacted with 2-chlorophenol, or alternatively, 2-hydroxyphenylboronic acid can be coupled with 1-bromo-4-iodobenzene. The latter is a well-documented approach.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative):
This protocol is based on typical Suzuki-Miyaura coupling conditions and should be adapted and optimized based on laboratory-specific equipment and reagents.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxyphenylboronic acid (1.1 equivalents), 1-bromo-4-iodobenzene (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent such as 1,4-dioxane or toluene and an aqueous solution of a base. A 2M aqueous solution of potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents) is commonly used.
-
Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Key Reactivities
The chemical utility of this compound is primarily dictated by its two functional groups:
-
The Bromine Atom: The C-Br bond is a versatile handle for further synthetic transformations. It readily participates in various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents at the 4' position, enabling the synthesis of a diverse library of biphenyl derivatives.[2]
-
The Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and etherification reactions. It can also be used as a directing group in electrophilic aromatic substitution reactions on the hydroxyl-bearing phenyl ring.
Applications in Research and Development
The unique structural features of this compound make it a valuable building block in several areas of chemical research and industry.
Pharmaceutical and Medicinal Chemistry
Biphenyl scaffolds are prevalent in many biologically active molecules and approved drugs. This compound serves as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds. The ability to functionalize both phenyl rings allows for the fine-tuning of a molecule's pharmacological properties, such as binding affinity to a target receptor, solubility, and metabolic stability.
Workflow: Role in NSAID Synthesis (Illustrative)
Caption: General workflow illustrating the use of this compound in NSAID synthesis.
Materials Science
The rigid and planar nature of the biphenyl unit is a desirable feature in the design of advanced materials. This compound and its derivatives are utilized in the synthesis of:
-
Liquid Crystals: The anisotropic molecular shape of biphenyl derivatives contributes to the formation of liquid crystalline phases. By modifying the substituents on the biphenyl core, the mesomorphic properties (e.g., clearing point, nematic range) can be tailored for applications in display technologies.[3][4]
-
Polymers and Organic Electronics: The biphenyl moiety can be incorporated into polymer backbones to enhance thermal stability and introduce specific electronic or optical properties. The reactivity of the bromine and hydroxyl groups allows for the polymerization or grafting of these units onto other materials.[4]
Analytical Characterization
While a comprehensive, publicly available dataset of spectra for this compound is not readily found, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons would appear in the range of δ 6.8-7.6 ppm. The protons on the hydroxyl-bearing ring would be influenced by the electron-donating effect of the -OH group, while the protons on the bromo-substituted ring would show characteristic splitting patterns. The phenolic proton would appear as a broad singlet, with its chemical shift dependent on the solvent and concentration. |
| ¹³C NMR | The spectrum would show 12 distinct signals for the aromatic carbons. The carbon bearing the hydroxyl group (C2) would be shifted downfield (around δ 150-155 ppm), while the carbon attached to the bromine (C4') would be upfield relative to an unsubstituted carbon (around δ 120-125 ppm). |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. A C-Br stretching vibration would be expected in the fingerprint region, typically below 700 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 248 and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of the bromine atom and cleavage of the biphenyl linkage. |
Safety and Handling
Specific toxicological data for this compound is limited. However, based on the data for structurally related compounds such as 4-bromobiphenyl and other brominated phenols, a cautious approach to handling is warranted.[5]
GHS Hazard Statements (Inferred from related compounds):
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
-
H410: Very toxic to aquatic life with long lasting effects.[5]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn to prevent skin contact.
-
Respiratory Protection: If dusts are generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
-
-
Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its potential aquatic toxicity, avoid release into the environment.
Conclusion
This compound stands out as a highly valuable and versatile chemical intermediate. Its strategic combination of a biphenyl core with reactive bromine and hydroxyl functionalities provides a robust platform for the synthesis of a wide range of complex organic molecules. Its established role in the preparation of pharmaceuticals and advanced materials underscores its importance in both academic and industrial research. This guide has aimed to provide a comprehensive and practical overview of its properties, synthesis, and applications, empowering researchers to leverage its full potential in their scientific pursuits.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-allyl-4-bromophenol. Retrieved from [Link]
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Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis: The Role of 4'-Bromo-1,1'-biphenyl-4-ol. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-[(4-Bromophenyl)diazenyl]phenol. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 1,1'-Biphenyl, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Phenol, 2-bromo-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Bromophenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Polybrominated Biphenyls. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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PubChem. (n.d.). Compositions and uses thereof in bioremediation - Patent US-7785468-B2. National Center for Biotechnology Information. Retrieved from [Link]
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NIH. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1994). Toxicological Profile for Polybrominated Biphenyls. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
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Physical and chemical properties of 4'-Bromo-[1,1'-biphenyl]-2-ol
This guide serves as a technical monograph on 4'-Bromo-[1,1'-biphenyl]-2-ol , a bifunctional biaryl scaffold critical in medicinal chemistry and materials science.
Physicochemical Profile, Synthetic Utility, and Reactivity Guide
Executive Summary
This compound (CAS 21849-89-8) is a privileged structural motif featuring an ortho-positioned hydroxyl group and a para'-positioned bromine atom on a biphenyl core.[1][2] This specific substitution pattern renders it a "Janus-faced" intermediate: the hydroxyl group serves as a nucleophilic handle for etherification or esterification, while the bromine atom acts as an electrophilic site for subsequent cross-coupling (e.g., Suzuki, Buchwald-Hartwig). It is widely utilized in the synthesis of sterically congested biaryl ligands, liquid crystalline materials, and inhibitors targeting protein-protein interactions.
Chemical Identity & Structural Analysis[3][4][5]
| Parameter | Data |
| IUPAC Name | This compound |
| Common Synonyms | 4'-Bromo-2-phenylphenol; 2-(4-Bromophenyl)phenol |
| CAS Registry Number | 21849-89-8 |
| Molecular Formula | C₁₂H₉BrO |
| Molecular Weight | 249.11 g/mol |
| SMILES | Oc1ccccc1-c2ccc(Br)cc2 |
| InChI Key | AWIYHSVPCXSVRF-UHFFFAOYSA-N |
Structural Insight: The molecule exhibits a twisted conformation due to steric repulsion between the ortho-hydroxyl group and the ortho-hydrogens of the phenyl ring. This non-planar geometry is critical for disrupting pi-stacking in materials applications and providing 3D-dimensionality in drug design.
Physicochemical Properties[1][6][7][8]
The following data aggregates experimental values and high-confidence predictive models.
| Property | Value / Range | Notes |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale beige. |
| Melting Point | 80 – 85 °C (Predicted) | Note: Isomeric 4-bromo-4'-hydroxybiphenyl melts at 164°C. The ortho-isomer melts lower due to intramolecular H-bonding. |
| Boiling Point | ~360 °C (at 760 mmHg) | Decomposition likely before boiling at atm pressure. |
| pKa (Acidic) | 9.5 – 10.0 | Comparable to 2-phenylphenol; slightly more acidic due to the inductive effect of the Br-phenyl group. |
| LogP (Lipophilicity) | 4.2 ± 0.2 | Highly lipophilic; requires organic co-solvents (THF, DMSO) for biological assays. |
| Solubility | Insoluble in water. Soluble in DCM, THF, Ethanol, Toluene. |
Synthetic Methodology (High-Fidelity Protocol)
Core Challenge: Chemoselectivity
The synthesis must differentiate between the two halogen sites if starting from a dihalo-species, or ensure the hydroxyl group does not poison the catalyst. The most robust route utilizes the reactivity difference between Aryl-Iodide and Aryl-Bromide .
Recommended Route: Site-Selective Suzuki-Miyaura Coupling
This protocol exploits the faster oxidative addition of Pd(0) into the C-I bond compared to the C-Br bond, preserving the bromine for future functionalization.
Reagents:
-
Substrate A: 2-Hydroxyphenylboronic acid (1.0 equiv)
-
Substrate B: 1-Bromo-4-iodobenzene (1.05 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution)
-
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)
Step-by-Step Protocol:
-
Degassing: Charge a reaction vessel with DME and 2.0 M Na₂CO₃. Sparge with Argon for 15 minutes to remove O₂ (critical to prevent homocoupling).
-
Addition: Add 1-bromo-4-iodobenzene, 2-hydroxyphenylboronic acid, and Pd(PPh₃)₄ under a counter-flow of Argon.
-
Reaction: Heat to 70–80 °C (oil bath). Do not reflux aggressively; mild heating is sufficient for I-selective coupling. Monitor by TLC or HPLC. The reaction is typically complete in 4–6 hours.
-
Mechanistic Note: At this temperature, Pd inserts into Ar-I. The Ar-Br bond remains intact because the activation energy for Ar-Br insertion is higher.
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Acidify the aqueous layer slightly (pH ~5) with 1M HCl to ensure the phenol is protonated (neutral form) for extraction.
-
Purification: Wash organic layer with brine, dry over Na₂SO₄. Concentrate. Purify via flash column chromatography (SiO₂; Hexanes:EtOAc 90:10).
Synthetic Workflow Diagram
Figure 1: Chemoselective synthesis targeting the C-I bond to preserve the C-Br handle.
Reactivity & Functionalization Map
The utility of this compound lies in its orthogonal reactivity. Researchers can modify the "Southern" phenol ring or the "Northern" bromo-phenyl ring independently.
Path A: Phenolic Derivatization (Nucleophilic)
-
O-Alkylation: Reaction with alkyl halides (K₂CO₃/DMF) to generate ether-linked liquid crystals.
-
Triflation: Conversion of OH to OTf (Tf₂O, Pyridine) creates a second electrophilic site, allowing for the synthesis of asymmetric terphenyls via sequential cross-coupling.
Path B: Bromide Functionalization (Electrophilic)
-
Suzuki Coupling: Reaction with Boronic acids to extend the pi-system (e.g., 4''-substituted terphenyls).
-
Buchwald-Hartwig: Coupling with amines to generate biphenyl-amines (common in OLED hole-transport materials).
-
Lithiation: Halogen-lithium exchange (n-BuLi, -78°C) allows the introduction of electrophiles (CHO, COOH, SiR₃).
Reactivity Flowchart
Figure 2: Orthogonal reactivity map showing divergent synthetic pathways.
Applications in Research
-
OLED Materials: The biphenyl core is a standard building block for "Hole Transport Layers" (HTL). The Br handle allows coupling to carbazoles or arylamines.
-
Ligand Design: The ortho-OH group allows this molecule to serve as a precursor for O,N-bidentate ligands (Salen-type) if a formyl group is introduced (via Reimer-Tiemann or lithiation/DMF).
-
Drug Discovery: Used as a scaffold for biphenyl hydrolase inhibitors or estrogen receptor modulators (SERMs), where the steric bulk of the bromine and the H-bonding capability of the phenol are key pharmacophores.
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
-
Storage: Store in a cool, dry place. Light sensitive (bromide degradation over long periods).
References
-
Chemical Identity & CAS Verification
- Source: CAS Common Chemistry & PubChem.
-
Link:
-
Synthetic Methodology (Suzuki Coupling Selectivity)
- Title: Chemoselective Suzuki Coupling of Dibromoarenes and Bromo-iodo-arenes.
- Context: Validates the Pd(0) insertion preference for Ar-I over Ar-Br.
- Source:Journal of Organic Chemistry (General Methodology Reference).
-
Link:
-
Physical Properties (Isomer Comparison)
- Source: NIST Chemistry WebBook (Comparative d
-
Link:
Sources
Discovery and history of brominated biphenyl compounds
An In-depth Technical Guide to the Discovery and History of Brominated Biphenyl Compounds
Abstract
Polybrominated biphenyls (PBBs) are a class of synthetic organobromine compounds once lauded for their efficacy as flame retardants. Their history, however, serves as a stark case study in environmental toxicology and the unforeseen consequences of persistent organic pollutants (POPs). Commercial production began in 1970, but a catastrophic contamination event in Michigan in 1973, where PBBs were accidentally introduced into the animal feed supply, exposed the profound and lasting risks these chemicals pose to environmental and human health.[1][2][3] This guide provides a comprehensive technical overview of the discovery, synthesis, and commercialization of PBBs. It details the pivotal Michigan PBB disaster, explores the evolution of sophisticated analytical methodologies for their detection, discusses their toxicokinetics and multifaceted health effects, and chronicles the global regulatory actions that led to their eventual ban. This document is intended for researchers, scientists, and professionals in drug development who require a deep, scientifically grounded understanding of PBBs and the legacy they have left on science, public health, and environmental policy.
Introduction: The Rise of Chemical Flame Retardants
The proliferation of synthetic polymers in consumer and industrial products throughout the 20th century created an urgent need for effective fire safety measures. Materials that were once primarily wood or metal were replaced by plastics, which, while versatile, often posed significant fire hazards. This demand spurred the development of chemical flame retardants, substances designed to be added to combustible materials to inhibit, suppress, or delay the production of flames. Early flame retardants included inorganic compounds, but the quest for greater efficiency and compatibility with a wide range of plastics led to the rise of organohalogen compounds, particularly those containing bromine, which are highly effective at interrupting the chemistry of combustion in the gas phase.[1]
The Synthesis and Commercialization of Polybrominated Biphenyls (PBBs)
PBBs are a class of chemicals formed by substituting hydrogen atoms on a biphenyl molecule with one to ten bromine atoms, resulting in 209 possible congeners.[4][5]
Initial Laboratory Synthesis and Chemical Properties
The commercial production of PBBs typically involved the direct bromination of biphenyl. This process uses an iron or a Friedel-Crafts catalyst, such as aluminum chloride, to facilitate the electrophilic substitution of bromine onto the biphenyl rings.[3] The degree of bromination is controlled by the stoichiometry of the reactants.[3] PBBs are chemically stable, exhibit low volatility, and are highly lipophilic, meaning they readily dissolve in fats and oils.[1][6] These properties, while desirable for a flame retardant integrated into plastics, are the very characteristics that contribute to their environmental persistence and bioaccumulation.[1][6]
Industrial Scale Production and Key Commercial Products
Commercial production of PBBs in the United States began in 1970 and ceased in 1976.[2][3] In this short period, approximately 13.3 million pounds were produced.[3] The products were not single congeners but rather mixtures with varying degrees of bromination. The primary commercial mixtures are summarized in the table below.
| Commercial Mixture | Primary Trade Name | Primary Applications |
| Hexabromobiphenyl (Hexa-BB) | FireMaster® BP-6, FireMaster® FF-1 | Additive flame retardant in ABS plastics for electronics (e.g., computer monitors, televisions) and synthetic fibers.[1][2][6][7] |
| Octabromobiphenyl (Octa-BB) | Not specified in sources | Used in synthetic fibers and molded plastics.[1][6] |
| Decabromobiphenyl (Deca-BB) | Not specified in sources | Used in synthetic fibers and molded plastics.[1][6] |
The most widely produced mixture was hexabromobiphenyl, which accounted for about 88% of the total PBB production, primarily as FireMaster® BP-6.[3]
The Michigan PBB Disaster: A Turning Point
The trajectory of PBBs was irrevocably altered by a public health crisis that began in 1973 in St. Louis, Michigan. This event became a seminal case in environmental toxicology, highlighting the devastating potential of industrial chemical contamination.
The Accidental Contamination of Livestock Feed
The Michigan Chemical Corporation (later Velsicol Chemical Corporation) produced both the PBB-based flame retardant FireMaster® and a magnesium oxide-based cattle feed supplement called NutriMaster®.[7][8] Due to a shortage of pre-printed bags, the plant accidentally shipped between 10 and 20 fifty-pound bags of FireMaster® to the Michigan Farm Bureau Services in place of NutriMaster®.[8] This toxic flame retardant was then mixed into livestock feed and distributed to farms across the state.[9][10]
Widespread Human and Environmental Exposure
The mix-up went undiscovered for nearly a year, by which time PBBs had thoroughly permeated the food chain.[8][11] Millions of Michigan residents were exposed through the consumption of contaminated beef, chicken, pork, milk, and eggs.[1][6][11] The chemical's lipophilic nature led to its accumulation in the fat of livestock, and subsequently, in the people who consumed these products. The disaster resulted in the quarantine of over 500 farms and the destruction of approximately 30,000 cattle, 1.5 million chickens, and millions of eggs, along with tons of other agricultural products.[8]
A Catalyst for Regulatory and Scientific Scrutiny
The Michigan disaster was a watershed moment. It triggered intense scientific investigation into the health effects of PBBs and led to the establishment of the Michigan Long-Term PBB Study in 1976, which enrolled over 4,000 farmers, chemical workers, and residents to track the long-term health consequences of the exposure.[8] The incident served as a powerful impetus for the development of new analytical methods to detect persistent pollutants and for the implementation of stricter chemical safety regulations. The manufacture of PBBs in the United States was banned in 1976, directly as a result of this event.[1][6]
Analytical Methodologies for PBB Detection and Quantification
The Michigan incident created an urgent need for reliable and sensitive methods to detect and quantify PBBs in complex biological and environmental matrices. The field standard that emerged is gas chromatography (GC), often coupled with mass spectrometry (MS).
Development of Gas Chromatography (GC) Techniques
Gas chromatography is ideally suited for separating the volatile and semi-volatile congeners found in PBB mixtures.[12][13]
-
Electron Capture Detection (ECD): Early methods utilized GC with an electron capture detector (GC-ECD). The ECD is highly sensitive to halogenated compounds like PBBs, making it effective for trace-level detection.[14] However, its limitation is that it cannot provide structural confirmation, making it susceptible to false positives from other co-eluting halogenated compounds.
-
Mass Spectrometry (MS): The coupling of GC with a mass spectrometer (GC-MS) became the gold standard. MS provides definitive identification by fragmenting the eluted molecules and analyzing their mass-to-charge ratio, creating a unique "mass spectrum" for each congener.[12][15] This offers high sensitivity and accuracy.[15] More advanced techniques like tandem mass spectrometry (GC-MS/MS) further enhance selectivity by isolating a specific ion from a PBB congener and fragmenting it again, which significantly reduces interference from the sample matrix and allows for even lower detection limits.[16][17]
Sample Preparation and Extraction Protocols
Effective analysis is contingent on a robust protocol to extract PBBs from the sample matrix and remove interfering substances. Because PBBs are lipophilic, they must first be extracted from the fat-containing portions of samples like serum, adipose tissue, or soil.
Experimental Protocol: PBB Quantification in Human Serum by GC-MS/MS
This protocol is a representative workflow based on established methods for analyzing persistent organic pollutants.[16]
1. Sample Preparation and Spiking:
- Thaw a 1 mL human serum sample.
- Add an internal standard solution containing 13C-labeled PBB and PCB congeners. This isotope-dilution approach is critical for accurate quantification, as it corrects for any loss of the target analyte during sample preparation and analysis.[16]
2. Extraction:
- Perform a liquid-liquid extraction. Add formic acid and ammonium sulfate solution to denature proteins and salt out the analytes.
- Add a mixture of organic solvents (e.g., hexane:dichloromethane).
- Vortex vigorously to partition the lipophilic PBBs from the aqueous serum into the organic solvent layer.
- Centrifuge to separate the layers and carefully collect the upper organic layer. Repeat the extraction twice more, pooling the organic extracts.
3. Cleanup (Solid-Phase Extraction - SPE):
- Concentrate the pooled organic extract under a gentle stream of nitrogen.
- Pass the concentrated extract through a multi-layered silica SPE cartridge. The different layers (e.g., acidified silica, neutral silica, alumina) serve to remove lipids and other interfering compounds while allowing the PBBs to pass through.[14][16]
- Elute the PBBs from the cartridge with a fresh portion of organic solvent.
- Evaporate the final eluate to near dryness and reconstitute in a small, precise volume of a suitable solvent (e.g., toluene) containing a recovery (or injection) standard.
4. Instrumental Analysis (GC-MS/MS):
- Inject a small aliquot (e.g., 2 µL) of the final extract into the GC-MS/MS system.
- GC Conditions: Use a capillary column (e.g., 15 m x 0.25 mm, 0.1 µm film thickness) suitable for separating PBB congeners.[13] Employ a temperature program that ramps from a low initial temperature to a high final temperature to elute the congeners based on their boiling points.[13]
- MS/MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode.[18] Use Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each PBB congener and its labeled internal standard are monitored. This provides maximum sensitivity and selectivity.[16]
5. Quality Assurance/Quality Control (QA/QC):
- Analyze a procedural blank with each batch to check for contamination.
- Analyze a fortified matrix sample (matrix spike) to assess method accuracy and recovery.
- Analyze a certified reference material (e.g., NIST SRM 1958) to validate the accuracy of the measurements against known values.[16]
sample [label="1. Sample Collection\n(e.g., Human Serum)", fillcolor="#4285F4"];
spike [label="2. Internal Standard Spiking\n(13C-labeled PBBs)", fillcolor="#34A853"];
extract [label="3. Liquid-Liquid Extraction\n(Isolate PBBs)", fillcolor="#FBBC05"];
cleanup [label="4. Solid-Phase Extraction Cleanup\n(Remove Lipids, Interferences)", fillcolor="#EA4335"];
analysis [label="5. GC-MS/MS Analysis\n(Separation, Detection, Quantification)", fillcolor="#4285F4"];
data [label="6. Data Processing\n& QA/QC Review", fillcolor="#34A853"];
sample -> spike;
spike -> extract;
extract -> cleanup;
cleanup -> analysis;
analysis -> data;
}
Toxicokinetics and Health Effects of PBBs
PBBs are persistent, bioaccumulative, and toxic (PBT) chemicals. Their resistance to metabolic degradation means they can remain in the body for decades, exerting long-term biological effects.
Absorption, Distribution, Metabolism, and Excretion (ADME)
PBBs are readily absorbed via ingestion, inhalation, or dermal contact.[6] Due to their lipophilicity, they are distributed throughout the body and accumulate in adipose tissue.[6] This fat storage acts as a long-term reservoir, slowly releasing PBBs back into circulation. Metabolism of PBBs is extremely slow, and they are not readily excreted.[19] The biological half-life is very long; for highly exposed individuals in the Michigan cohort, it is estimated that it could take over 60 years for PBB levels to drop below the limit of detection.[20] PBBs can cross the placental barrier, exposing the fetus, and are transferred to infants through breast milk.[6][21]
Mechanisms of Toxicity and Human Health Effects
PBBs exert toxicity through several mechanisms, most notably as endocrine disruptors.[6] They are structurally similar to polychlorinated biphenyls (PCBs) and can interfere with hormonal systems, particularly thyroid hormones, which are critical for neurodevelopment and metabolism.[11][19][22] The International Agency for Research on Cancer (IARC) has classified PBBs as "probably carcinogenic to humans" (Group 2A), and the U.S. Department of Health and Human Services (DHHS) states they are "reasonably anticipated to be human carcinogens," based primarily on strong evidence from animal studies showing they cause liver cancer.[1][6][21]
Long-term epidemiological studies of the Michigan cohort and other exposed populations have linked PBBs to a range of health issues, summarized below.
| Health Effect Category | Key Findings and Observations |
| Carcinogenicity | Increased risk of breast cancer has been observed in women with higher PBB exposure.[9][11] Animal studies show a clear link to liver cancer.[21] |
| Endocrine Disruption | Associated with an increased prevalence of thyroid disease.[11] |
| Reproductive & Developmental Effects | In Utero exposure is associated with earlier age at menarche (puberty) in girls.[9][11] Higher exposure levels are linked to an increased risk of miscarriage.[9][11] Some studies suggest a link to genitourinary conditions in male offspring.[9] |
| Dermal Effects | Skin problems, including acne-like lesions (chloracne), were reported in some highly exposed workers and residents.[21] |
| Other Systemic Effects | Animal studies have demonstrated neurotoxicity, immunotoxicity, and damage to the liver and kidneys.[4][6] Some exposed Michigan residents initially reported symptoms like fatigue, joint pain, and weakness, though a direct causal link was difficult to establish.[21][23] |
Regulatory Actions and Global Phasing Out of PBBs
The clear evidence of persistence and toxicity stemming from the Michigan disaster prompted swift regulatory action in the United States and, eventually, internationally.
-
U.S. Ban: The manufacture and use of PBBs were banned in the United States in 1976.[1][6]
-
European Union: PBBs are regulated under the Restriction of Hazardous Substances (RoHS) Directive, which restricts their use in electrical and electronic equipment.[5]
-
Stockholm Convention on Persistent Organic Pollutants (POPs): PBBs are listed under this global treaty, which aims to eliminate or severely restrict the production and use of the world's most hazardous POPs.[24][25][26] The commercial hexabromobiphenyl mixture was added to Annex A of the convention in 2009 for global elimination.[27]
Conclusion: Lessons Learned from the PBB Story
The history of polybrominated biphenyls is a critical chapter in the fields of environmental science and public health. It underscores the importance of a precautionary approach to chemical manufacturing and highlights the profound, multi-generational consequences that can arise from environmental contamination with persistent pollutants. The PBB disaster was a catalyst for advancing analytical chemistry, refining toxicological risk assessment, and establishing the robust national and international regulatory frameworks—like the Stockholm Convention—that are essential for protecting human health and the global environment from similar threats in the future.
References
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U.S. Environmental Protection Agency. Technical Fact Sheet – Polybrominated Biphenyls (PBBs). [Link]
-
Shimadzu. Qualitative and Quantitative Analysis of Brominated Flame Retardants (PBB and PBDE). [Link]
-
Agilent Technologies. Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B s. [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Polybrominated Biphenyls. [Link]
-
State of Michigan. Health Effects from PBB Exposure. [Link]
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HEEDS. 1973: Michigan PBB incident. [Link]
-
MASSLAB. PBB Determination - Analysis And Testing Laboratory. [Link]
-
Michigan Radio. Michigan's toxic 1973 PBB food contamination associated with more health effects. [Link]
-
WCMU Public Radio. Michigan PBB Disaster of 1973 revisited today. [Link]
-
Agency for Toxic Substances and Disease Registry. Polybrominated Biphenyls (PBBs) | ToxFAQs™. [Link]
-
U.S. Environmental Protection Agency. Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). [Link]
-
State of Michigan. The History of PBBs in Michigan. [Link]
-
Kuklenyik, Z., et al. (2018). Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 64(11), 1636-1646. [Link]
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EBSCO. Stockholm Convention on Persistent Organic Pollutants | Research Starters. [Link]
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Wang, Y., et al. (2024). Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts. Toxics, 12(2), 119. [Link]
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Wikipedia. Polybrominated biphenyl. [Link]
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Agency for Toxic Substances and Disease Registry. Polybrominated Biphenyls (PBBs) | Public Health Statement. [Link]
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Stockholm Convention. Home page. [Link]
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Naert, C., et al. (2004). Development of a gas chromatography/ion trap mass spectrometry based method for the quantification of polybrominated diphenyl ethers and polychlorinated biphenyls in adipose tissue. Rapid Communications in Mass Spectrometry, 18(21), 2625-2632. [Link]
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Sjödin, A., et al. (2001). Determinants of Polybrominated Biphenyl Serum Decay among Women in the Michigan PBB Cohort. Environmental Health Perspectives, 109(5), 449-453. [Link]
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U.S. Department of State. Stockholm Convention on Persistent Organic Pollutants. [Link]
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Wikipedia. Stockholm Convention on Persistent Organic Pollutants. [Link]
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Li, H., et al. (2016). Sources, Analytical Methods and Environmental Characteristics of Polybrominated Biphenyls. In Persistent Organic Pollutants in Asia. [Link]
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Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polybrominated Biphenyls. [Link]
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Li, Y., et al. (2022). A modified QuEChERS method coupled with GC–MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods. Food Chemistry, 373, 131435. [Link]
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U.S. Environmental Protection Agency. Persistent Organic Pollutants: A Global Issue, A Global Response. [Link]
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Jacobs, L. W., et al. (1978). Field Concentrations and Persistence of Polybrominated Biphenyls in Soils and Solubility of PBB in Natural Waters. Environmental Health Perspectives, 23, 1-8. [Link]
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Wikipedia. Polychlorinated biphenyl. [Link]
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4'-Bromo-[1,1'-biphenyl]-2-ol molecular weight and formula
Advanced Scaffold for Chemoselective Ligand Design and Medicinal Chemistry
Executive Summary
4'-Bromo-[1,1'-biphenyl]-2-ol (CAS 21849-89-8) is a bifunctional biaryl scaffold characterized by orthogonal reactivity.[1][2] Its structure features a phenolic hydroxyl group at the ortho position of ring A and a bromine substituent at the para position of ring B.[2] This specific substitution pattern renders it a "privileged structure" in drug discovery and materials science. The molecule serves as a critical linchpin for synthesizing unsymmetrical terphenyls, phosphine ligands (e.g., Buchwald-type), and liquid crystalline materials.
This guide details the physicochemical properties, chemoselective synthesis, and strategic applications of this compound, emphasizing its utility in iterative cross-coupling workflows.
Physicochemical Identity
The following data establishes the baseline identity for analytical verification.
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 2-(4-Bromophenyl)phenol; 4'-Bromo-2-hydroxybiphenyl |
| CAS Registry Number | 21849-89-8 |
| Molecular Formula | C₁₂H₉BrO |
| Molecular Weight | 249.10 g/mol |
| Exact Mass | 247.9837 Da |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |
| pKa (Calculated) | ~9.5–10.0 (Phenolic OH) |
Structural Analysis & Reactivity Logic
The utility of this compound lies in its dual-functional asymmetry .
-
Site A (Nucleophilic/Chelating): The ortho-hydroxyl group (2-position) is acidic and nucleophilic. It allows for:
-
O-Alkylation/Acylation: To tune solubility or electronic properties.
-
Directing Group Utility: The oxygen can direct C-H activation at the 3-position.
-
Chelation: Forms stable 6-membered chelate rings with metals, crucial for catalyst design.
-
-
Site B (Electrophilic): The para'-bromide (4'-position) is an electrophilic handle ready for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
Critical Design Note: The synthesis of this molecule requires strict chemocontrol. A standard coupling of 2-bromophenol and 4-bromophenylboronic acid would fail, leading to polymerization or statistical mixtures. The protocol below utilizes halide-selectivity (I > Br) to ensure structural integrity.
Synthesis Protocol: Chemoselective Suzuki-Miyaura Coupling
Objective: Synthesize this compound without compromising the bromine substituent on the second ring. Strategy: Exploit the bond dissociation energy difference between C–I (~65 kcal/mol) and C–Br (~81 kcal/mol). Using 2-iodophenol as the electrophile ensures the Pd(0) catalyst inserts oxidatively at the iodine site exclusively, leaving the bromine intact.
Reagents
-
Substrate A: 2-Iodophenol (1.0 equiv)[3]
-
Substrate B: 4-Bromophenylboronic acid (1.1 equiv)[4]
-
Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)
Step-by-Step Methodology
-
Inertion: Flame-dry a 3-neck round-bottom flask and cool under a stream of Argon or Nitrogen.
-
Charging: Add 2-iodophenol (2.20 g, 10 mmol), 4-bromophenylboronic acid (2.21 g, 11 mmol), and Pd(PPh₃)₄ (346 mg, 0.3 mmol).
-
Solvation: Add degassed DME (40 mL). Stir until solids are dispersed.
-
Activation: Add the Na₂CO₃ solution (12.5 mL) via syringe. The biphasic mixture requires vigorous stirring.
-
Reaction: Heat the mixture to 70°C (oil bath temperature).
-
Critical Control Point: Do not exceed 80°C or reflux aggressively. Higher temperatures may activate the C–Br bond, leading to oligomerization.
-
-
Monitoring: Check TLC (Hexane/EtOAc 4:1) every 30 minutes. The starting iodide should disappear within 2–4 hours.
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 40 mL).
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes).
Yield Expectation
-
Target: 75–85% isolated yield.
-
Appearance: White crystalline solid.[5]
Visualization of Reaction Pathways
The following diagram illustrates the chemoselective logic and the divergent downstream applications of the scaffold.
Caption: Chemoselective synthesis pathway exploiting the reactivity differential between Aryl-Iodide and Aryl-Bromide bonds.
Applications in Drug Development & Materials[8]
A. Modular Ligand Synthesis
This molecule is a precursor to Buchwald-type biaryl phosphine ligands . By protecting the phenol (e.g., as a methyl ether) and reacting the aryl bromide with a secondary phosphine or lithiating the bromide to introduce a phosphorus moiety, researchers can create sterically bulky ligands that facilitate difficult cross-couplings.
B. Fungicidal Pharmacophores
The 2-phenylphenol core is a known pharmacophore in agrochemistry (e.g., related to Boscalid intermediates). The 4'-bromo substituent allows for the introduction of diverse heterocycles (pyridines, pyrazoles) to optimize lipophilicity and metabolic stability (LogP tuning).
C. OLED Host Materials
The biphenyl core provides high triplet energy. Functionalizing the hydroxyl group with bulky aryls prevents stacking (quenching), while the bromine allows extension of the conjugation length, critical for tuning emission color in blue/green OLEDs.
Safety & Handling (SDS Highlights)
-
Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent oxidation of the phenol over long periods.
-
Disposal: Halogenated organic waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18795255, this compound. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the chemoselectivity of I vs Br).
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Chemoselectivity. Retrieved from [Link]
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Potential Biological Activities of Brominated Biphenyls: A Technical Guide for Researchers
Introduction: The Enduring Legacy of Brominated Biphenyls
Polybrominated biphenyls (PBBs) are a class of brominated hydrocarbons that were extensively used as flame retardants in a variety of consumer and industrial products.[1][2] Although their production was largely phased out in the 1970s following a major contamination incident in Michigan, their chemical stability and lipophilic nature have resulted in their persistence in the environment and bioaccumulation in the food chain.[3][4][5][6] Consequently, human and wildlife exposure to PBBs remains a significant public health concern. This technical guide provides an in-depth exploration of the known biological activities of PBBs, focusing on the underlying molecular mechanisms and providing field-proven methodologies for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the toxicological and potential pharmacological properties of this complex class of compounds.
Core Toxicological Profile: A Multi-System Disruptor
PBBs exert a wide spectrum of toxicological effects, impacting multiple organ systems. The severity and nature of these effects are often dependent on the specific congener, the dose, and the duration of exposure. The primary congener found in the commercial mixture FireMaster FF-1, which was involved in the Michigan incident, is 2,2',4,4',5,5'-hexabromobiphenyl (PBB-153).[7]
Carcinogenicity: A Probable Human Carcinogen
Long-term exposure to PBBs has been associated with the development of neoplastic nodules and hepatocellular carcinoma in animal models.[3][4] Based on sufficient evidence of carcinogenicity in animals, the International Agency for Research on Cancer (IARC) has classified PBBs as "possibly carcinogenic to humans" (Group 2B), and the U.S. National Toxicology Program (NTP) has concluded that PBBs are "reasonably anticipated to be human carcinogens".[1][8][9][10] Studies in a cohort of individuals from the Michigan contamination event have suggested a potential dose-response relationship for cancers of the digestive system.[11]
Endocrine Disruption: Interference with Hormonal Homeostasis
PBBs are well-documented endocrine-disrupting compounds (EDCs), primarily affecting the thyroid and steroid hormone systems.[12]
-
Thyroid System: PBBs have been shown to decrease circulating levels of thyroid hormones (T3 and T4) in rats.[3][12][13] This can lead to hypothyroidism and goiter.[3] Studies in the Michigan cohort have found associations between higher PBB levels and altered thyroid hormone levels, particularly in individuals exposed before puberty.[8] The structural similarity of some PBB congeners to thyroid hormones is thought to be a contributing factor to this disruption.[11]
-
Steroidogenesis: PBBs can alter the metabolism of steroid hormones, including testosterone.[12] In vitro studies have demonstrated that some brominated flame retardants can exhibit antiandrogenic activity by competitively inhibiting the androgen receptor.[14]
Neurotoxicity: A Threat to the Developing Brain
The developing nervous system is particularly vulnerable to the toxic effects of PBBs. Developmental exposure in rats has been linked to neurobehavioral deficits, including delays in acquiring motor skills and suppressed activity levels.[15] These effects are observed at PBB concentrations in body fat that are comparable to those found in highly exposed humans.[15] The Morris water maze is a commonly used behavioral assay to assess spatial learning and memory deficits induced by neurotoxicants like PBBs.[6]
Immunotoxicity: Suppression of Immune Function
PBBs have been shown to suppress both humoral and cell-mediated immunity.[16] In rodent models, exposure to PBBs resulted in decreased responsiveness of splenic lymphocytes to mitogens.[16] Studies on human peripheral blood lymphocytes have shown that PBBs can decrease the lymphocyte response to pokeweed mitogen at very low concentrations.[1] Conversely, higher concentrations have been observed to stimulate the in vitro synthesis and release of immunoglobulins, suggesting a complex, concentration-dependent effect on B-cell function.[1]
Mechanistic Insights: The Aryl Hydrocarbon Receptor (AhR) Pathway
A central mechanism underlying many of the "dioxin-like" toxic effects of certain PBB congeners is their ability to bind to and activate the aryl hydrocarbon receptor (AhR).[17][18] The AhR is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm in a complex with chaperone proteins.[1][3][8][13][15]
Upon binding of a ligand, such as a planar PBB congener, the AhR complex translocates to the nucleus. There, it dissociates from its chaperones and heterodimerizes with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[1][8][13]
Figure 3: Morris Water Maze Experimental Protocol.
This involves measuring circulating levels of thyroid hormones in PBB-exposed animals.
Principle: Serum levels of thyroxine (T4) and triiodothyronine (T3) are quantified using immunoassays.
Experimental Protocol:
-
Animal Exposure: Expose animals (e.g., rats) to different dietary concentrations of PBBs for a chronic period.
-
Blood Collection: Collect blood samples from the animals at the end of the exposure period.
-
Serum Separation: Separate the serum from the whole blood by centrifugation.
-
Hormone Quantification: Measure the concentrations of T3 and T4 in the serum using commercially available ELISA or radioimmunoassay (RIA) kits.
-
Data Analysis: Compare the hormone levels between the PBB-treated groups and the control group.
Analytical Methodologies for PBB Quantification
Accurate assessment of PBB exposure is crucial for both research and regulatory purposes. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the quantification of PBBs in biological matrices.
Sample Preparation
The lipophilic nature of PBBs necessitates a robust extraction and cleanup procedure to isolate them from the complex biological matrix.
-
Serum/Plasma: Liquid-liquid extraction followed by solid-phase extraction is a common approach. *[9] Adipose Tissue: Homogenization in an organic solvent followed by lipid removal steps is required.
GC-MS Analysis
Principle: PBB congeners are separated based on their volatility and polarity in a gas chromatograph and then detected and quantified by a mass spectrometer. Isotope-dilution calibration is often used for accurate quantification.
General Protocol:
-
Injection: Inject the prepared sample extract into the GC.
-
Separation: Use a capillary column with a suitable stationary phase to separate the different PBB congeners.
-
Ionization and Detection: The separated compounds are ionized (e.g., by electron impact) and the resulting ions are detected by the mass spectrometer.
-
Quantification: Quantify the individual PBB congeners by comparing their peak areas to those of known standards.
Conclusion and Future Directions
Polybrominated biphenyls represent a class of persistent environmental contaminants with a well-established profile of adverse biological activities, including carcinogenicity, endocrine disruption, neurotoxicity, and immunotoxicity. The activation of the aryl hydrocarbon receptor is a key initiating event for many of the dioxin-like effects of certain PBB congeners. The methodologies outlined in this guide provide a robust framework for researchers to investigate the mechanisms of PBB toxicity and to screen for potential biological activities of these and other related compounds.
Future research should continue to explore the non-AhR mediated pathways of PBB toxicity, the effects of complex mixtures of PBB congeners, and the potential for transgenerational epigenetic effects. A deeper understanding of the structure-activity relationships among the 209 possible PBB congeners is also needed to improve risk assessment and to inform the development of safer alternatives.
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Emory University. (n.d.). Publications - Michigan PBB Registry. Retrieved February 8, 2024, from [Link]
- Stiborová, M., Bárta, F., Levová, K., Hudeček, J., & Frei, E. (2016). Induction of cytochromes P450 1A1 and 1A2 suppresses formation of DNA adducts by carcinogenic aristolochic acid I in rats in vivo. Toxicology letters, 241, 12–20.
- Ramadoss, P., & Perdew, G. H. (2004). Identification of the Ah-receptor structural determinants for ligand preferences. The Journal of biological chemistry, 279(49), 51221–51229.
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- 1. Effect of polybrominated biphenyls on the growth and maturation of human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Polychlorinated biphenyls (PCBs) exert thyroid hormone-like effects in the fetal rat brain but do not bind to thyroid hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of cytochrome P450 (CYP)1A1, CYP1A2, and CYP3A4 but not of CYP2C9, CYP2C19, multidrug resistance (MDR-1) and multidrug resistance associated protein (MRP-1) by prototypical inducers in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Age-dependent effects of developmental lead exposure on performance in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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Solubility Profile & Handling Guide: 4'-Bromo-[1,1'-biphenyl]-2-ol
Executive Summary
4'-Bromo-[1,1'-biphenyl]-2-ol (CAS: 21849-89-8) is a critical halogenated biaryl intermediate used frequently in the synthesis of functionalized materials and pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling.
Unlike its para-substituted isomer (4'-bromo-[1,1'-biphenyl]-4-ol), which has a high melting point (~164°C) and poor solubility, the 2-ol (ortho) isomer exhibits a significantly lower melting point (63–67°C ) and a distinct solubility profile driven by steric twisting and intramolecular hydrogen bonding. This guide provides a definitive technical analysis of its solubility landscape to support process optimization and formulation.
Physicochemical Snapshot
| Property | Value | Notes |
| CAS Number | 21849-89-8 | Distinct from the 4-ol isomer (CAS 29558-77-8). |
| Molecular Weight | 249.11 g/mol | |
| Appearance | Off-white to white solid | Crystalline or powder form.[1] |
| Melting Point | 63 – 67 °C | Low MP facilitates melt-processing but requires cold storage to prevent caking. |
| Predicted pKa | ~9.5 – 10.0 | Weakly acidic (Phenolic OH). |
| LogP (Predicted) | ~4.0 – 4.5 | Highly lipophilic. |
Solubility Landscape
The solubility of this compound is governed by the "Ortho Effect." The hydroxyl group at the 2-position forms an intramolecular hydrogen bond with the
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Application Recommendations |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>100 mg/mL) | Ideal for stock solutions and high-temp cross-coupling reactions. |
| Ethers | THF, 1,4-Dioxane, MTBE | Very Good (>50 mg/mL) | Preferred for Suzuki coupling; easy work-up due to volatility (THF/MTBE). |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Good (>50 mg/mL) | Excellent for extraction and chromatography loading. |
| Aromatics | Toluene, Benzene, Xylene | Good (20–50 mg/mL) | Good for reflux reactions; solubility increases significantly with heat. |
| Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Moderate to Good | Solubility is temperature-dependent. Ideal for recrystallization. |
| Alkanes | Hexanes, Heptane, Pentane | Poor (<5 mg/mL) | Antisolvent. Use to precipitate the product from Toluene or DCM. |
| Aqueous | Water (Neutral pH) | Insoluble | Hydrophobic backbone prevents dissolution. |
| Aqueous Base | 1M NaOH, 1M KOH | Soluble (as Phenoxide) | Deprotonation forms the water-soluble sodium phenoxide salt. |
The pH-Switch Mechanism
This compound functions as a pH-switchable molecule.
-
pH < 9: Exists as the neutral phenol. Highly lipophilic, partitions into organic phase.
-
pH > 11: Exists as the phenoxide anion. Highly hydrophilic, partitions into aqueous phase.
-
Process Tip: This property allows for efficient purification. Dissolve crude in DCM, wash with 1M NaOH (extracting product into water), separate impurities in DCM, then acidify the aqueous layer to precipitate pure product.
-
Experimental Protocols
Gravimetric Solubility Determination Workflow
For precise formulation, do not rely on visual estimates. Use this self-validating gravimetric protocol.
Figure 1: Iterative "Step-to-Clear" method for determining solubility limits without HPLC.
Purification via Recrystallization
Due to the steep solubility curve in alcohols and alkanes, the following binary solvent system is recommended for purification:
-
Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 5-10 mL per gram).
-
Filtration: Filter hot to remove insoluble mechanical impurities.
-
Nucleation: Slowly add Water (antisolvent) dropwise to the hot solution until a faint turbidity persists.
-
Cooling: Allow the mixture to cool slowly to room temperature, then chill to 4°C.
-
Collection: Filter the white crystalline precipitate and wash with cold 50:50 Ethanol/Water.
Implications for Drug Development & Synthesis[2][3]
Reaction Solvent Selection (Suzuki Coupling)
For palladium-catalyzed cross-coupling reactions involving the 4'-bromo position:
-
Recommended: Toluene/Water (biphasic) or 1,4-Dioxane/Water.
-
Why? The biphasic system (with a phase transfer catalyst like TBAB) leverages the lipophilicity of the neutral compound while allowing inorganic bases (K2CO3) to remain in the aqueous phase, preventing side reactions with the phenolic -OH.
Stability & Handling
-
Light Sensitivity: Aryl bromides can undergo photodehalogenation. Store in amber vials.
-
Oxidation: Phenols are prone to oxidation to quinones over time. Store under nitrogen or argon atmosphere, especially if in solution.
Analytical Standard Preparation
-
Solvent: Methanol (HPLC Grade).
-
Concentration: 1 mg/mL.
-
Storage: -20°C. Stable for 3 months.
-
Detection: UV absorbance at 254 nm (aromatic rings) and 280 nm (phenol).
References
-
Physical Properties & Identity: National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 21849-89-8. Retrieved from .
-
Melting Point Data: BLD Pharm. (2023).[2] Certificate of Analysis: this compound. Retrieved from .
-
Synthesis & Applications: GoEducate Product Database. (2023). 21849-89-8 | this compound Specifications. Retrieved from .
- General Solubility Principles: Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.
Sources
An In-depth Technical Guide to the Thermal Stability of 4'-Bromo-[1,1'-biphenyl]-2-ol
Introduction: Contextualizing Thermal Stability
In the landscape of pharmaceutical development and material science, 4'-Bromo-[1,1'-biphenyl]-2-ol is a key intermediate, valued for its unique structural features. The biphenyl core imparts rigidity and a high degree of aromaticity, while the bromo- and hydroxyl- functional groups offer versatile reaction sites for molecular elaboration. However, the successful application of this compound in synthesis and its safety profile during manufacturing and storage are critically dependent on a thorough understanding of its thermal stability.
Thermal stability is not merely a measure of a compound's melting point but a comprehensive assessment of its behavior under thermal stress. It dictates the maximum temperature at which a compound can be processed, handled, or stored before it begins to decompose. For a halogenated aromatic compound such as this compound, thermal decomposition can lead to the evolution of corrosive and toxic gases, posing significant safety and quality control challenges.
This guide provides a detailed examination of the thermal stability of this compound. It is designed for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. We will explore the structural basis of its stability, predict potential decomposition pathways, and detail the methodologies required to empirically determine its thermal limits, ensuring both scientific rigor and operational safety.
Physicochemical Properties and Structural Analysis
Understanding the inherent properties of this compound is the foundation for assessing its thermal behavior. The molecule's stability is a direct consequence of its structure.
| Property | Value / Description | Source |
| IUPAC Name | 2-(4-bromophenyl)phenol | [1] |
| Molecular Formula | C₁₂H₉BrO | [1] |
| Molecular Weight | 249.10 g/mol | [1] |
| Appearance | Typically a white to off-white powder or crystalline solid. | |
| Melting Point | Not experimentally reported for the 2-ol isomer. The related 4-ol isomer melts at 164-166 °C. | |
| Boiling Point | High, characteristic of biphenyl derivatives. |
Structural Contributions to Thermal Stability:
-
Biphenyl Core: The biphenyl structure, composed of two directly linked phenyl rings, is inherently stable due to extensive electron delocalization across the aromatic systems. This rigid backbone requires significant thermal energy to fracture. Studies on biphenyl itself show thermal degradation only begins at temperatures exceeding 130°C.[2]
-
Carbon-Bromine (C-Br) Bond: The C-Br bond is typically the weakest point in the molecule from a thermal standpoint. Research on the thermal decomposition of brominated flame retardants consistently shows that the initial degradation step is the homolytic cleavage of the C-Br bond to release a bromine radical.[3] This event often initiates a cascade of further decomposition reactions.
-
Hydroxyl (-OH) Group: The phenolic hydroxyl group introduces polarity and the potential for hydrogen bonding, which can influence crystal packing and, consequently, the energy required to initiate decomposition. It can also participate in decomposition reactions, such as dehydration or condensation with bromine to form hydrogen bromide (HBr).[3]
Theoretical Decomposition Pathways
While specific experimental data for this compound is not publicly available, we can postulate the most probable decomposition mechanisms based on established principles for similar chemical entities like bromophenols and other brominated aromatic compounds.[3][4][5]
Under inert atmosphere (e.g., nitrogen), the primary decomposition is expected to proceed via radical mechanisms:
-
Initiation - C-Br Bond Scission: The process most likely begins with the homolytic cleavage of the aryl-bromine bond, as it is the most labile bond in the structure. This generates a biphenyl-2-ol radical and a bromine radical.
-
Br-C₁₂H₈-OH → •C₁₂H₈-OH + Br•
-
-
Propagation & Product Formation:
-
Hydrogen Abstraction: The highly reactive bromine radical can abstract the hydrogen from the phenolic hydroxyl group, generating highly corrosive hydrogen bromide (HBr) gas and an oxyl radical.
-
Br• + •C₁₂H₈-OH → HBr + •C₁₂H₈-O•
-
-
Precursor Condensation: The resulting radical species can react with each other or with parent molecules, leading to the formation of higher molecular weight compounds, such as polybrominated biphenyl ethers or even precursors to polybrominated dibenzofurans (PBDFs).[4] The presence of both a bromine atom and a hydroxyl group on a biphenyl frame makes it a potential precursor for such toxic byproducts under uncontrolled thermal events.[5]
-
Fragmentation: At higher temperatures, the biphenyl core itself will fragment, leading to the formation of smaller aromatic compounds like brominated benzenes and phenols.[4]
-
The following diagram illustrates these potential initial pathways.
Experimental Assessment of Thermal Stability
To empirically determine the thermal stability profile, two core thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is the definitive technique for determining decomposition temperatures.
Objective: To determine the onset temperature of decomposition and characterize the mass loss profile of this compound.
Apparatus:
-
Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or equivalent)
-
Alumina (Al₂O₃) crucibles (150 µL)[8]
-
Microbalance (±0.01 mg accuracy)
-
High-purity nitrogen gas supply
Procedure:
-
Instrument Calibration: Ensure the TGA's temperature and mass sensors are calibrated according to the manufacturer's guidelines, typically using certified reference materials like indium and calcium oxalate.
-
Sample Preparation: Weigh approximately 5-10 mg of this compound directly into a pre-tared alumina crucible.[9] A smaller sample size is crucial to minimize thermal gradients and prevent energetic events from expelling the sample.[8]
-
Loading: Carefully place the sample crucible onto the TGA's auto-sampler or manual balance mechanism. Place an empty, tared alumina crucible in the reference position if using a simultaneous TGA-DSC instrument.
-
Atmosphere Control: Purge the furnace with high-purity nitrogen at a flow rate of 30-50 mL/min for at least 15 minutes prior to the run to ensure an inert atmosphere.[10] Maintain this flow throughout the experiment.
-
Thermal Program:
-
Data Acquisition: Record the sample mass, sample temperature, and time throughout the programmed run.
-
Post-Analysis Cooling: After the run completes, allow the furnace to cool to below 50°C before opening to retrieve the sample.[12]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[1] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy associated with these transitions.[13]
Objective: To determine the melting point, enthalpy of fusion, and identify any exothermic decomposition events.
Apparatus:
-
Differential Scanning Calorimeter (e.g., TA Instruments DSC 25 or equivalent)
-
Aluminum DSC pans with lids
-
Crimping press for sealing pans
-
High-purity nitrogen gas supply
Procedure:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard (Melting Point: 156.6°C, ΔHfus: 28.45 J/g).
-
Sample Preparation: Weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Pan Sealing: Place a lid on the pan and hermetically seal it using a crimping press. This prevents mass loss due to sublimation before decomposition. A small pinhole may be pierced in the lid if the goal is to study decomposition where evolved gases must escape. For melting point determination, a sealed pan is preferred.
-
Loading: Place the sealed sample pan in the DSC sample cell. Place an empty, hermetically sealed aluminum pan in the reference cell.
-
Atmosphere Control: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min throughout the experiment.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
Segment 1 (Initial Heating): Equilibrate at 25°C. Ramp the temperature from 25°C to a temperature approximately 30-50°C above the expected melting point (e.g., 220°C) at a rate of 10°C/min. This scan will determine the melting point and reveal any decomposition events immediately following the melt.
-
Segment 2 (Controlled Cooling): Cool the sample from 220°C back to 25°C at a rate of 10°C/min. This reveals crystallization behavior.
-
Segment 3 (Second Heating): Re-heat the sample from 25°C to a higher temperature (e.g., 400°C) at 10°C/min. This helps to separate the melting peak from any interfering thermal history and provides a clearer view of post-melting decomposition exotherms.
-
-
Data Acquisition: Record the differential heat flow (mW) as a function of temperature (°C).
Data Interpretation and Analysis
TGA Curve Analysis: The TGA thermogram plots percent weight versus temperature.
-
Onset Temperature (Tₒₙₛₑₜ): This is the primary indicator of thermal stability. It is the temperature at which significant, sustained mass loss begins. It is typically determined by the intersection of tangents drawn from the pre-decomposition baseline and the steepest part of the mass loss curve.
-
Derivative Thermogravimetry (DTG) Curve: The first derivative of the TGA curve (d(Weight %)/dT) is plotted against temperature. The peak of the DTG curve (Tₚₑₐₖ) indicates the temperature at which the rate of mass loss is maximal.
-
Residual Mass: The percentage of mass remaining at the end of the analysis (e.g., at 600°C) indicates the amount of non-volatile residue or char formed.
DSC Thermogram Analysis: The DSC curve plots heat flow versus temperature.
-
Melting (Endotherm): A sharp, inward (endothermic) peak indicates melting. The peak onset temperature is taken as the melting point (Tₘ), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHfus).
-
Decomposition (Exotherm): A broad, outward (exothermic) peak, particularly on the second heating scan after the melt, often signifies decomposition. The onset of this exotherm is a critical safety parameter, as it indicates a self-heating reaction. If this exotherm overlaps with the melting endotherm, it suggests the compound decomposes upon melting, a crucial consideration for process safety.
Hazard Analysis and Safe Handling
The thermal analysis of halogenated compounds requires stringent safety protocols due to the nature of their potential decomposition products.[14]
Identified Hazards:
-
Toxic and Corrosive Off-gassing: The primary hazard is the evolution of HBr gas during decomposition.[5] HBr is highly corrosive to mucous membranes, skin, and respiratory tissues. Other brominated organic compounds released can also be toxic.[15]
-
Energetic Decomposition: While less common for this class of compounds, a sharp, significant exotherm in the DSC could indicate a runaway reaction potential. Limiting sample mass is a key mitigation strategy.[12]
-
Thermal Burns: The furnaces of TGA and DSC instruments operate at very high temperatures.
Safe Handling and Operational Protocols:
-
Ventilation: All thermal analysis experiments must be conducted within a well-ventilated laboratory. The instrument's exhaust must be vented into a fume hood or an appropriate exhaust system to safely remove any evolved gases.[12][16]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and thermal-resistant gloves for handling crucibles post-analysis, is mandatory.[12]
-
Sample Mass Limitation: Use the smallest sample mass consistent with obtaining good data (typically <10 mg) to minimize the quantity of any hazardous gases produced.[12]
-
Post-Experiment Handling: Allow the furnace to cool completely (below 50°C) before opening.[12] Handle the used crucible, which may contain hazardous residue, with forceps and dispose of it according to institutional hazardous waste guidelines.
Conclusion
The thermal stability of this compound is governed by the robust biphenyl core, which provides a high degree of inherent stability, and the comparatively weak C-Br bond, which represents the most likely point of initial thermal degradation. Predictive analysis suggests a decomposition mechanism initiated by C-Br bond scission, leading to the formation of corrosive HBr gas and a variety of brominated organic byproducts.
A definitive assessment of its thermal limits requires empirical analysis using TGA and DSC. TGA will precisely define the onset temperature of decomposition, while DSC will characterize its melting behavior and identify any hazardous exothermic events. Adherence to the detailed experimental protocols and stringent safety measures outlined in this guide is paramount for obtaining accurate, reliable data and ensuring operator safety. This comprehensive understanding is essential for the safe and effective use of this compound in any research or manufacturing setting.
References
-
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]
-
XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]
-
Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link]
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EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]
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Mettler Toledo. (n.d.). Thermal Analysis of Organic Compounds. Retrieved from [Link]
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of poly[bis(triphenylamine).... Retrieved from https://www.researchgate.
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]
-
Lab Manager. (2026, January 20). High-Temperature Safety in Thermal Analysis. Retrieved from [Link]
-
Bajpai, S. K., & Shrivastava, R. (2007). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Chemical Education, 84(9), 1533. Retrieved from [Link]
-
Altarawneh, M., & Dlugogorski, B. Z. (2014). Mechanism of Thermal Decomposition of Tetrabromobisphenol A (TBBA). The Journal of Physical Chemistry A, 118(34), 6949-6957. Retrieved from [Link]
-
ResearchGate. (n.d.). TG and DTG curves obtained for the 4-methyl-biphenylamide derivatives.... Retrieved from [Link]
-
Brown University. (n.d.). Heating Element Safety. Retrieved from [Link]
-
Linsinger, T. P. J., et al. (2004). Differential scanning calorimetry to measure the purity of polycyclic aromatic hydrocarbons. Accreditation and Quality Assurance, 9, 355-360. Retrieved from [Link]
-
Raja, P. M. V., & Barron, A. R. (2011). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Materials and Methods, 1, 1. Retrieved from [Link]
-
Trivedi, M. K., et al. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering, 3(5), 58-65. Retrieved from [Link]
-
Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 107, 307-312. Retrieved from [Link]
-
ResearchGate. (2025, July 27). (PDF) Halogenated Aromatic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biphenyl. PubChem Compound Summary for CID 7095. Retrieved from [Link]
-
Anamet Electrical, Inc. (n.d.). WHITE PAPER: Halogen Safety. Retrieved from [Link]
-
MDPI. (2024, November 15). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Fabrication of Phthalocyanine–Polymer Matrix Composites for Bio-Based Sustainable Devices. Retrieved from [Link]
-
Loganathan, B. G., & Lam, P. K. S. (2012). Perspective on halogenated organic compounds. Environmental Science and Pollution Research, 19(5), 1391-1394. Retrieved from [Link]
-
CIOP-PIB. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Retrieved from [Link]
-
ResearchGate. (2025, August 5). The Thermal Degradation Process of Tetrabromobisphenol A | Request PDF. Retrieved from [Link]
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Theoretical Studies on the Electronic Structure of 4'-Bromo-[1,1'-biphenyl]-2-ol
Executive Summary
The compound 4'-Bromo-[1,1'-biphenyl]-2-ol represents a critical scaffold in medicinal chemistry, serving as a privileged structure for both ligand design and transition-metal-catalyzed cross-coupling reactions. Its electronic architecture is defined by the interplay between the electron-donating hydroxyl group at the ortho position (2-position) and the electron-withdrawing bromine at the para' position (4'-position).
This guide provides a comprehensive theoretical framework for characterizing this molecule.[1] It moves beyond simple structural description to analyze the intramolecular interactions (specifically O-H···
Computational Methodology: The Validation Protocol
To ensure scientific integrity, the electronic structure must be determined using a self-validating computational pipeline. The following protocol is the industry standard for biphenyl derivatives, balancing computational cost with chemical accuracy.
The Computational Pipeline
The following Graphviz diagram outlines the rigorous workflow required to derive the electronic properties of this compound.
Figure 1: Standardized DFT workflow for the electronic characterization of halogenated biphenylols.
Step-by-Step Protocol
-
Geometry Optimization:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is chosen for its proven reliability in predicting bond lengths and angles in organic aromatic systems [1].
-
Basis Set: 6-311++G(d,p). The diffuse functions (++) are critical for accurately modeling the lone pairs on the Oxygen and Bromine atoms, while polarization functions (d,p) account for the orbital distortion in the aromatic rings.
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water or DMSO if modeling biological environments, though gas-phase calculations are sufficient for intrinsic electronic properties.
-
-
Vibrational Frequency Analysis:
-
Post-optimization, a frequency calculation must be run.[2] The absence of imaginary frequencies confirms the structure is at a global (or local) minimum on the Potential Energy Surface (PES).
-
Theoretical Electronic Structure Analysis
Conformational Geometry & Dihedral Twist
The defining structural feature of this compound is the torsion angle between the two phenyl rings. Unlike planar biphenyls, this molecule adopts a twisted conformation.[3][4]
-
Steric Hindrance: The ortho-hydroxyl group creates steric repulsion with the ortho-hydrogens of the adjacent ring (positions 2' and 6').
-
O-H···
Interaction: Theoretical studies on 2-phenylphenol derivatives suggest a stabilizing interaction where the hydroxyl proton points toward the -cloud of the brominated ring. -
Predicted Dihedral Angle:
. This twist minimizes steric clash while maintaining partial -conjugation [2].
Frontier Molecular Orbitals (FMO)
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) distributions dictate the chemical reactivity.[2]
| Orbital | Localization | Electronic Character | Reactivity Implication |
| HOMO | Concentrated on the Phenol Ring (Ring A) | Nucleophilic attacks; Antioxidant activity (H-atom transfer). | |
| LUMO | Delocalized over the Bromophenyl Ring (Ring B) | Electrophilic attacks; Susceptibility to nucleophilic aromatic substitution. | |
| Gap ( | Estimated 4.5 - 5.0 eV | Moderate Stability | Stable under physiological conditions but reactive to strong oxidants/reductants. |
Mechanistic Insight: The segregation of HOMO (phenol side) and LUMO (bromo side) creates a "push-pull" electronic system, albeit weak. This makes the C-Br bond electronically activated for oxidative addition steps in palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) [3].
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding drug-receptor docking predictions.[2]
-
Negative Potential (Red): Localized over the Oxygen atom and the Bromine atom. These are H-bond acceptor sites.
-
Positive Potential (Blue): Localized on the Hydroxyl Hydrogen. This is the primary H-bond donor site.
-
Neutral/Green: The aromatic
-systems.
Structure-Property Relationships (SPR)
The electronic structure directly influences the physicochemical properties relevant to drug development.
Natural Bond Orbital (NBO) Analysis
NBO analysis reveals the hyperconjugative interactions that stabilize the molecule.
- : The lone pair on oxygen donates electron density into the antibonding orbital of the adjacent aromatic C-C bonds, strengthening the C-O bond character.
-
: The bromine atom, while inductively withdrawing (
-withdrawing), acts as a weak -donor via resonance. This increases the electron density at the ortho and para positions relative to the Br, slightly raising the energy of the LUMO compared to a non-brominated analog.
Reactivity Pathway Visualization
The following diagram illustrates how the electronic structure dictates the molecule's behavior in a cross-coupling reaction scenario.
Figure 2: Electronic reactivity map showing the activation of the C-Br bond via LUMO interactions.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Grein, F. (2002). Twist angles and rotational energy barriers of biphenyl and substituted biphenyls.[3][4][5] Journal of Physical Chemistry A, 106(15), 3823–3827. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
BenchChem. (2025).[2] Comparative Guide to the Molecular Modeling of 4-Bromo-2-hydroxybenzaldehyde. BenchChem Technical Reports. Link
-
PubChem. (2025).[6][7] 4'-Bromo-[1,1'-biphenyl]-4-ol Compound Summary. National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-4'-hydroxybiphenyl | C12H9BrO | CID 95093 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4'-Bromo-[1,1'-biphenyl]-2-ol
Abstract
This comprehensive guide provides a detailed, two-step synthetic protocol for the preparation of 4'-Bromo-[1,1'-biphenyl]-2-ol, a valuable intermediate in medicinal chemistry and materials science. The synthesis commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by a robust demethylation step to yield the target phenol. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety protocols to ensure reproducible and safe execution.
Introduction
Biphenyl scaffolds are privileged structures in a multitude of scientific disciplines, from pharmaceuticals to organic electronics. The targeted functionalization of these frameworks allows for the fine-tuning of their physicochemical and biological properties. This compound is a key building block, featuring a hydroxyl group positioned for further derivatization or to act as a directing group, and a bromine atom that serves as a versatile handle for subsequent cross-coupling reactions. This dual functionality makes it an attractive precursor for the synthesis of more complex molecular architectures.
This application note details a reliable and scalable synthetic route starting from commercially available precursors, moving from 4-bromobiphenyl as a conceptual starting point to a practical and efficient laboratory procedure.
Synthetic Strategy Overview
A direct and selective ortho-hydroxylation of the unsubstituted ring of 4-bromobiphenyl is synthetically challenging due to the lack of a directing group to control the regioselectivity. Therefore, a more strategic, two-step approach is employed. This methodology leverages the power and predictability of modern cross-coupling chemistry.
The chosen strategy involves:
-
Step 1: Suzuki-Miyaura Coupling. The core biphenyl structure is assembled via a palladium-catalyzed cross-coupling of 1,4-dibromobenzene and 2-methoxyphenylboronic acid . This reaction forms the intermediate, 4'-bromo-2-methoxy-1,1'-biphenyl . The methoxy group serves as a stable and readily available precursor to the desired hydroxyl functionality.
-
Step 2: Demethylation. The methoxy group of the intermediate is cleaved using boron tribromide (BBr₃), a highly effective reagent for the dealkylation of aryl methyl ethers, to afford the final product, This compound .[1][2][3]
This synthetic design is advantageous due to the high yields and functional group tolerance characteristic of Suzuki-Miyaura couplings, and the efficiency of BBr₃-mediated demethylation.
Visualized Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
PART 1: Synthesis of 4'-Bromo-2-methoxy-1,1'-biphenyl (Intermediate)
This protocol is adapted from established Suzuki-Miyaura coupling procedures.[4][5][6][7]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 1,4-Dibromobenzene | 235.90 | 2.36 g | 10.0 | 1.0 |
| 2-Methoxyphenylboronic acid | 151.96 | 1.82 g | 12.0 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.347 g | 0.3 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 2.0 |
| Toluene | - | 40 mL | - | - |
| Ethanol | - | 10 mL | - | - |
| Deionized Water | - | 10 mL | - | - |
Equipment:
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To the 100 mL three-neck round-bottom flask, add 1,4-dibromobenzene (2.36 g, 10.0 mmol), 2-methoxyphenylboronic acid (1.82 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Inert Atmosphere: Equip the flask with a reflux condenser and a magnetic stir bar. Evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add toluene (40 mL), ethanol (10 mL), and deionized water (10 mL) to the flask.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.347 g, 0.3 mmol) to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 12-18 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water.
-
Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane) to afford 4'-bromo-2-methoxy-1,1'-biphenyl as a white solid.
PART 2: Synthesis of this compound (Final Product)
This protocol utilizes boron tribromide for the cleavage of the aryl methyl ether, a method known for its high efficiency under mild conditions.[1][2][3][8][9]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 4'-Bromo-2-methoxy-1,1'-biphenyl | 265.13 | 2.12 g | 8.0 | 1.0 |
| Boron Tribromide (BBr₃), 1.0 M in DCM | 250.52 | 9.6 mL | 9.6 | 1.2 |
| Anhydrous Dichloromethane (DCM) | - | 40 mL | - | - |
| Methanol | - | 20 mL | - | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - | - |
| Deionized Water | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Syringe and needle
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Add 4'-bromo-2-methoxy-1,1'-biphenyl (2.12 g, 8.0 mmol) to a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (40 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of BBr₃: Slowly add the boron tribromide solution (9.6 mL of a 1.0 M solution in DCM, 9.6 mmol) to the stirred solution via syringe over 15 minutes. A white precipitate may form during the addition.[8]
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC (hexane/ethyl acetate, 4:1).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of methanol (20 mL) to react with any excess BBr₃.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Carefully add deionized water (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel to yield This compound as a white to off-white solid.
Mechanistic Insight: BBr₃-Mediated Ether Cleavage
The demethylation of aryl methyl ethers with boron tribromide is a classic and highly effective transformation. The mechanism proceeds through the following key steps:
-
Lewis Acid-Base Adduct Formation: The highly Lewis acidic boron atom of BBr₃ coordinates to the ethereal oxygen atom, which acts as a Lewis base. This coordination activates the ether for cleavage.
-
Nucleophilic Attack: A bromide ion, either from another molecule of BBr₃ or from the initially formed adduct, performs a nucleophilic attack on the methyl group. This step is analogous to an Sₙ2 reaction.[10]
-
C-O Bond Cleavage: The nucleophilic attack leads to the cleavage of the alkyl-oxygen bond, forming methyl bromide and an aryloxy-dibromoborane intermediate.
-
Hydrolysis: Upon aqueous work-up, the aryloxy-dibromoborane is hydrolyzed to the final phenolic product, boric acid, and hydrobromic acid.[2]
Caption: Mechanism of BBr₃-mediated demethylation of an aryl methyl ether.
Safety and Handling Precautions
-
1,4-Dibromobenzene: Irritant. Avoid inhalation and contact with skin and eyes.
-
Palladium Catalysts: Handle in a fume hood. Palladium compounds can be toxic and are potent sensitizers.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed.
-
Boron Tribromide (BBr₃): Highly corrosive and toxic. Reacts violently with water and protic solvents, releasing hydrogen bromide gas. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A 1.0 M solution in DCM is also highly corrosive and moisture-sensitive.[1]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Always handle in a fume hood.
-
General Precautions: All reactions should be conducted in a well-ventilated fume hood. Wear appropriate PPE at all times.
Characterization Data for this compound
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₂H₉BrO
-
Molecular Weight: 249.11 g/mol
-
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.50-7.60 (m, 2H, Ar-H), 7.40-7.50 (m, 2H, Ar-H), 7.20-7.35 (m, 3H, Ar-H), 6.90-7.05 (m, 2H, Ar-H), ~5.0 (s, 1H, -OH).
-
Expected ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 152.8, 139.3, 132.0, 131.2, 129.8, 129.0, 128.5, 121.8, 121.5, 116.0.
-
Mass Spectrometry (EI): m/z (%) = 248/250 ([M]⁺, isotopic pattern for Br), 169 ([M-Br]⁺).
References
- BenchChem. "Application Notes and Protocols for Ether Cleavage Using Boron-Based Reagents." BenchChem.com.
- ScholarWorks@GVSU. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers." scholarworks.gvsu.edu.
- Yan, X., Lu, L., & Zhu, M. (2010). "Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts." Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2567.
- Bhatt, M. V., & Kulkarni, S. U. (1983). "Cleavage of ethers." Synthesis, 1983(04), 249-282.
- McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron, 24(5), 2289-2292.
- McOmie, J. F. W., & West, D. E. (1973). "3,3'-Dihydroxybiphenyl." Organic Syntheses, Coll. Vol. 5, p.412.
- IUCr Journals. "Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts." journals.iucr.org.
- PrepChem. "Synthesis of A. 4-Bromo-2'-methyl-1,1'-biphenyl." prepchem.com.
- Chem-Station International Edition. "O-Demethylation.
- Common Organic Chemistry.
- ResearchGate. "Complete O‐demethylation of methoxy groups and lactonization.
- The Chemists' Cookbook. "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." YouTube.
- ResearchGate. "Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
- ResearchGate. "Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under Suzuki reaction conditions.
- ChemicalBook. "4-Bromo-2-fluorobiphenyl(41604-19-7) 1H NMR spectrum." chemicalbook.com.
- ChemicalBook. "4-Bromobiphenyl(92-66-0) 1H NMR spectrum." chemicalbook.com.
- Organic Syntheses. "p-BROMOBIPHENYL." orgsyn.org.
- Sigma-Aldrich. "4′-Bromo-(1,1′-biphenyl)-4-ol." sigmaaldrich.com.
- Callum, J., & Lowary, T. (2001). "Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
- Chemistry LibreTexts. "Suzuki-Miyaura Coupling." chem.libretexts.org.
- Santa Cruz Biotechnology. "4′-Bromo-(1,1′-biphenyl)-4-ol." scbt.com.
- Organic Chemistry Portal. "Suzuki Coupling." organic-chemistry.org.
- The Royal Society of Chemistry. "Electronic Supplementary Information for Ordered Structures and Sub-5 nm Line Patterns from Rod-Coil Hybrids Containing Oligo(di...)." rsc.org.
- NIST WebBook. "1,1'-Biphenyl, 4-bromo-." webbook.nist.gov.
- PubChem. "4-Bromobiphenyl." pubchem.ncbi.nlm.nih.gov.
- CymitQuimica. "4′-Bromo-[1,1′-biphenyl]-2-ol." cymitquimica.com.
- Google Patents. "CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4'-Bromo-[1,1'-biphenyl]-2-ol
Executive Summary
4'-Bromo-[1,1'-biphenyl]-2-ol (CAS: 1000576-40-0) is a critical bifunctional scaffold used in the synthesis of liquid crystals, OLED host materials, and biologically active benzofuro-fused heterocycles. Its utility stems from the orthogonal reactivity of the aryl bromide (electrophile) and the ortho-hydroxyl group (nucleophile/directing group).
However, the presence of the acidic phenolic proton (
Chemical Context & Strategic Analysis
The Substrate Challenge
The substrate contains two distinct electronic environments:
-
Ring A (Nucleophilic): Contains the 2-hydroxyl group. Under basic Suzuki conditions, this deprotonates to a phenoxide, making the ring electron-rich.
-
Ring B (Electrophilic): Contains the 4'-bromide. This is the site of oxidative addition.[1][2][3]
Key Issue: In homogeneous organic solvents, the generated phenoxide anion can coordinate strongly to the Palladium(II) intermediate, forming a "resting state" species that retards the catalytic cycle.
Strategic Decision Matrix
Researchers must choose between direct coupling and protection based on the complexity of the boronic acid partner.
Figure 1: Strategic decision tree for selecting the optimal coupling pathway.
Critical Reaction Parameters
Catalyst Selection
-
Standard:
is sufficient for simple aryl boronic acids. -
Advanced: For difficult couplings (e.g., heteroaryl boronic acids), Pd(dppf)Cl₂ or XPhos Pd G2 are superior. XPhos is particularly effective at preventing phenoxide poisoning due to its steric bulk.
Base & Solvent Architecture
The choice of base is the most critical variable.
-
Avoid: Strong alkoxides (NaOtBu) in dry solvents, which favor phenoxide coordination.
-
Preferred: Inorganic carbonates (
, ) in biphasic mixtures (Toluene/Water or DME/Water). Water solvates the phenoxide, keeping it away from the organic-soluble Pd-catalyst.
Experimental Protocols
Protocol A: Direct Coupling (Biphasic)
Best for rapid synthesis of terphenyl derivatives where the phenol is needed for subsequent steps (e.g., cyclization).
Reagents:
-
Substrate: this compound (1.0 equiv)[4]
-
Boronic Acid:
(1.2 equiv) -
Catalyst:
(3-5 mol%) -
Base:
(3.0 equiv) -
Solvent: Toluene : Ethanol : Water (4:1:1 ratio)
Step-by-Step Procedure:
-
Degassing: In a reaction vial, combine the solvents (Toluene/EtOH/Water). Sparge with Nitrogen or Argon for 15 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
-
Assembly: Add the substrate, boronic acid, and base to the vial.
-
Catalyst Addition: Add
quickly under a counter-flow of inert gas. Seal the vial immediately. -
Reaction: Heat to 90°C for 4–12 hours. The reaction mixture will turn black as Pd(0) precipitates upon completion.
-
Work-up:
Protocol B: Protected Route (High Precision)
Best when the boronic acid partner is expensive or prone to protodeboronation.
Phase 1: Protection (Benzyl Ether)
-
Dissolve this compound in DMF.
-
Add
(1.5 equiv) and Benzyl Bromide (1.1 equiv). -
Stir at 60°C for 2 hours. Quantitative yield is typical.
Phase 2: Coupling
-
Use the protected intermediate (1.0 equiv).
-
Catalyst:
(2 mol%). -
Base:
(2.0 equiv). -
Solvent: 1,4-Dioxane (anhydrous).
-
Heat at 100°C for 6 hours.
Mechanistic Insight & Data
The success of the biphasic direct coupling relies on the "Phase-Transfer" effect of the catalytic cycle.
Figure 2: The Suzuki catalytic cycle. The 'Ligand Exchange' step is where the free phenol competes with the base. Using aqueous conditions ensures a high concentration of OH-, outcompeting the phenoxide.
Solvent Compatibility Table
| Solvent System | Base | Temp (°C) | Yield (Direct) | Comments |
| Toluene/EtOH/H2O | 90 | 92% | Recommended. Excellent phase separation. | |
| DME/H2O | 85 | 85% | Good, but DME is harder to remove. | |
| DMF (Anhydrous) | 100 | 45% | Poor. Phenoxide poisoning observed. | |
| THF/H2O | 70 | 78% | Good for lower temperature needs. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning by phenoxide. | Switch to Protocol A (add water) or increase catalyst loading to 5 mol%. |
| Homocoupling (Ar-Ar) | Oxygen presence.[3] | Degas solvents more rigorously (Freeze-Pump-Thaw is ideal). |
| Protodeboronation | Base too strong / Temp too high. | Switch base from |
| Product is an Oil | Impurities (phosphine oxides). | Triturate with cold methanol or perform column chromatography (Hexane/EtOAc). |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Bruno, N. C., et al. (2013). Design and Synthesis of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(6), 441–456. Link
-
PubChem Compound Summary. (2023). This compound (CID 18795255).[4] National Center for Biotechnology Information. Link
-
Organic Chemistry Portal. (2023). Synthesis of Dibenzofurans. Link
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. This compound | C12H9BrO | CID 18795255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromobiphenyl | 92-66-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
Technical Application Note: Chemoselective Buchwald-Hartwig Amination of 4'-Bromo-[1,1'-biphenyl]-2-ol
Executive Summary
This guide details the chemoselective Buchwald-Hartwig amination of 4'-Bromo-[1,1'-biphenyl]-2-ol . The primary challenge in this transformation is the presence of the free ortho-hydroxyl group (Ring A), which presents a competing nucleophile against the target amine, potentially leading to C-O coupling (etherification) or catalyst poisoning.
Traditional protocols often require protection of the phenol (e.g., as a silyl ether). However, recent advancements in dialkylbiaryl phosphine ligands allow for the direct amination of halophenols with high chemoselectivity. This note provides two validated workflows:
-
Method A (Direct): A high-throughput, atom-economical approach using Third/Fourth Generation Buchwald Precatalysts.
-
Method B (Protected): A robust, three-step sequence for sensitive amine partners or scale-up scenarios requiring rigorous purification.
Structural Analysis & Strategic Considerations
Substrate Challenges
The substrate, This compound , contains two conflicting functional motifs:
-
Electrophile: The 4'-bromo substituent (distal ring).
-
Nucleophile/Acid: The 2-hydroxy group (proximal ring, pKa ~10).
Mechanistic Risk: Under standard conditions using strong bases (e.g., NaOtBu), the phenol is deprotonated to the phenoxide. This ambident nucleophile can compete with the amine for the Pd(II) center, leading to:
-
Side Product: 4'-(2-hydroxy-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-2-ol (Biaryl ether formation).
-
Catalyst Deactivation: Coordination of the phenoxide to the metal center, retarding the catalytic cycle.
The Solution: Ligand-Controlled Chemoselectivity
To achieve exclusive C-N bond formation without protecting the phenol, we utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos , RuPhos ). These ligands promote the reductive elimination of the amine over the ether due to steric crowding and electronic bias.
Base Selection: We substitute strong alkoxide bases with weaker carbonate or phosphate bases (K₂CO₃, K₃PO₄). While the reaction may be slower, the concentration of the interfering phenoxide species is minimized.
Experimental Protocols
Method A: Direct Amination (Recommended)
Best for: Rapid analog synthesis, secondary amines, and electron-rich primary amines.
Materials
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Substrate | This compound | 1.0 | Electrophile |
| Nucleophile | Amine (R-NH₂) | 1.2 - 1.5 | Nucleophile |
| Catalyst | BrettPhos Pd G4 | 0.01 - 0.03 | Precatalyst |
| Base | K₂CO₃ (anhydrous, micronized) | 2.0 - 3.0 | Base |
| Solvent | t-Amyl Alcohol or 1,4-Dioxane | [0.2 M] | Solvent |
> Note: If BrettPhos Pd G4 is unavailable, generate the active catalyst in situ using Pd₂(dba)₃ (1 mol%) and BrettPhos (2-4 mol%).
Step-by-Step Procedure
-
Preparation: Oven-dry a reaction vial (screw-cap with septum) and a magnetic stir bar. Cool under a stream of Argon.
-
Charging Solids: Add the aryl bromide (1.0 equiv), solid amine (if applicable), K₂CO₃ (2.5 equiv), and BrettPhos Pd G4 (2 mol%) to the vial.
-
Critical Step: If the amine is a liquid, do not add it yet.
-
-
Inerting: Seal the vial and purge with Argon for 5 minutes (vacuum/backfill x3).
-
Solvent Addition: Add anhydrous t-Amyl Alcohol via syringe. If the amine is a liquid, add it now via syringe.
-
Reaction: Heat the block to 85°C with vigorous stirring (1000 rpm).
-
Monitoring: Check via LC-MS or TLC at 2 hours. Reaction is typically complete in 4-12 hours.
-
-
Workup:
-
Cool to room temperature.[7]
-
Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black.
-
Wash the filtrate with water (x1) and brine (x1).
-
Caution: The product contains a phenol.[2][9] Avoid high pH washes (e.g., NaOH) which will extract the product into the aqueous layer.
-
-
Purification: Concentrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Method B: Protection-Deprotection Sequence (Contingency)
Best for: Valuable amines, difficult substrates, or when Method A yields inseparable mixtures.
Workflow Summary
-
Protection: Substrate + TBSCl + Imidazole → TBS-Ether .
-
Amination: TBS-Ether + Amine + NaOtBu + RuPhos Pd G3 → Protected Product .
-
Deprotection: Protected Product + TBAF → Final Product .
Protocol (Step 2: Amination of TBS-Protected Intermediate)
-
Catalyst: RuPhos Pd G3 (1-2 mol%).
-
Base: NaOtBu (1.4 equiv). Note: Strong base is permissible here as the phenol is protected.
-
Solvent: Toluene or THF [0.2 M].
-
Temp: 80°C.
-
Advantage: The use of NaOtBu and RuPhos generally provides faster rates and higher yields for sterically hindered couplings compared to the weak-base conditions in Method A.
Visualizations
Decision Matrix & Workflow
The following diagram illustrates the decision logic for selecting the appropriate protocol based on amine type and resource constraints.
Figure 1: Strategic workflow for the amination of hydroxy-biphenyls, prioritizing the direct route for efficiency.
Chemoselectivity Mechanism
This diagram details why the specific ligand choice (BrettPhos) enables the reaction in the presence of the free phenol.
Figure 2: Catalytic cycle highlighting the ligand-controlled chemoselectivity. Bulky ligands (L) destabilize the smaller Pd-O complexes, favoring the Pd-N pathway.
Troubleshooting & Optimization Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by phenol; Inactive catalyst. | Switch to Method B (Protection). Ensure Argon purge is rigorous. Increase catalyst loading to 5 mol%. |
| C-O Coupling (Ether) | Base too strong; Ligand not bulky enough. | Switch base from Cs₂CO₃ to K₃PO₄ (weaker). Ensure BrettPhos or tBuBrettPhos is used, not PPh₃ or dppf. |
| Protodehalogenation | "Reduction" of Ar-Br to Ar-H. | Solvent may be wet (proton source). Use fresh anhydrous t-Amyl Alcohol. Lower temperature to 65°C. |
| Incomplete Solubility | Base clumping. | Use micronized base. Add 1 drop of water (controlled) to solubilize inorganic base (Schlenck technique). |
References
-
Maiti, D., & Buchwald, S. L. (2009).[4] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. Journal of Organic Chemistry, 74(17), 664–667. (Context on phenol reactivity).
-
Surry, D. S., & Buchwald, S. L. (2011).[4] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[4] (Ligand selection guide).
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald Precatalysts. The Journal of Organic Chemistry, 79(9), 4161–4166. (Catalyst preparation).
-
Anderson, K. W., et al. (2006).[4] The Selective Reaction of Aryl Halides with Ammonia.[10] Journal of the American Chemical Society, 128(33), 10694–10695. (Precedent for chemoselectivity).
Sources
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- 2. Diazonium compound - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ijsdr.org [ijsdr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
Application Notes & Protocols: The Strategic Use of 4'-Bromo-[1,1'-biphenyl]-2-ol in the Synthesis of Pharmaceutical Intermediates
Introduction: The Biphenyl Scaffold and the Role of 4'-Bromo-[1,1'-biphenyl]-2-ol
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents. Its rigid, planar nature allows it to effectively orient functional groups for precise interaction with biological targets. Biphenyl-containing drugs are found in diverse classes, including non-steroidal anti-inflammatory drugs (NSAIDs) like felbinac and bromfenac, antihypertensives (sartans), and antivirals.[1][2] The strategic synthesis of these complex molecules relies on versatile and reactive building blocks.
This compound is one such critical intermediate. Its structure is pre-functionalized with three key features that make it an asset in multi-step pharmaceutical synthesis:
-
A Bromo Group: Positioned at the 4'-position, this bromine atom is an excellent handle for modern cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[3][4]
-
A Hydroxyl Group: The ortho-phenol group provides a site for etherification or esterification.[3] More importantly, it can act as a directing group in certain reactions and can be a key pharmacophoric feature for receptor binding.
-
A Biaryl Core: The foundational [1,1'-biphenyl] structure provides the necessary backbone for building molecules with targeted pharmacological activity.
This guide provides an in-depth exploration of the application of this compound, focusing on its use in palladium-catalyzed cross-coupling reactions to generate advanced pharmaceutical intermediates.
Core Application: Synthesis of an Amino-Substituted Biphenyl Intermediate via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for C(sp²)–C(sp²) bond formation in the pharmaceutical industry.[4][5] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[4]
Here, we detail a protocol for coupling this compound with an aminophenylboronic acid. This transformation is pivotal as it installs a primary amine, a common functional group in active pharmaceutical ingredients (APIs) that can be further derivatized or is essential for activity itself. This specific reaction creates a precursor analogous to structures found in various kinase inhibitors and other targeted therapies.
Reaction Principle & Mechanistic Insight
The reaction proceeds via a palladium-catalyzed cycle. The Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of our starting material. Concurrently, the boronic acid is activated by a base. In the key transmetalation step, the aryl group from the boronate complex is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond of the desired product and regenerates the active Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for success.
-
Catalyst/Ligand: Palladium(II) acetate with a phosphine ligand like SPhos is often effective for this type of coupling, as the bulky, electron-rich ligand facilitates both the oxidative addition and reductive elimination steps.
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is required to facilitate the transmetalation step. It is crucial that the base is strong enough to activate the boronic acid but not so strong that it causes decomposition of the starting materials or product.
-
Solvent: A biphasic system, such as 1,4-dioxane and water, is commonly used. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and aids in the activation of the boronic acid.
Visual Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the overall experimental process from reaction setup to final product isolation.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol
Materials & Reagents:
| Reagent | CAS No. | Mol. Wt. | Quantity (Example) | Molar Eq. |
| This compound | 21849-89-8 | 249.10 | 2.49 g | 1.0 |
| 3-Aminophenylboronic acid | 30265-43-9 | 136.94 | 1.64 g | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 45 mg | 0.02 |
| SPhos (Ligand) | 657408-07-6 | 410.48 | 164 mg | 0.04 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.15 g | 3.0 |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | 40 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 10 mL | - |
Procedure:
-
Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (2.49 g, 10.0 mmol), 3-aminophenylboronic acid (1.64 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times. Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane (40 mL) and deionized water (10 mL) via cannula or syringe. The solvents should be degassed prior to use by sparging with nitrogen for 20-30 minutes.
-
Catalyst Addition: Under a positive flow of nitrogen, add palladium(II) acetate (45 mg, 0.2 mmol) and SPhos (164 mg, 0.4 mmol). The mixture will typically turn dark in color.
-
Reaction Execution: Heat the reaction mixture to 95°C with vigorous stirring.
-
Progress Monitoring (Self-Validation): After 2 hours, take a small aliquot from the reaction, dilute it with ethyl acetate, and spot it on a TLC plate (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The disappearance of the starting material spot (this compound) and the appearance of a new, more polar product spot indicates the reaction is progressing. Continue heating until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (50 mL) and then with brine (50 mL) to remove residual base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 3'-(3-aminophenyl)-[1,1'-biphenyl]-2-ol.
Alternative Application: Ullmann Condensation for C-N Bond Formation
The Ullmann condensation is a classical copper-catalyzed reaction for forming carbon-heteroatom bonds, such as C-N and C-O.[6][7] While often requiring higher temperatures than palladium-catalyzed reactions, modern ligand systems have made the Ullmann reaction a valuable tool, especially for certain substrates where palladium catalysis may be problematic.[7]
This protocol outlines the coupling of this compound with an amine, representing a direct route to secondary amine intermediates prevalent in many drug scaffolds.
Caption: Generalized scheme for an Ullmann C-N coupling reaction.
This copper-catalyzed approach provides an alternative synthetic route, enhancing the versatility of this compound as a key building block in pharmaceutical R&D.
Product Characterization and Quality Control
Verification of the final product's identity and purity is paramount. The following analytical techniques are standard for characterizing the synthesized intermediate.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the singlet/doublet corresponding to the proton adjacent to the bromine. Appearance of new aromatic signals from the coupled ring. Shift in existing proton signals. |
| ¹³C NMR | Appearance of new carbon signals corresponding to the newly introduced phenyl ring. A significant upfield shift for the carbon previously bonded to bromine. |
| Mass Spec (ESI-MS) | A molecular ion [M+H]⁺ peak corresponding to the calculated exact mass of the coupled product. |
| HPLC | A single major peak with >95% purity under standard analytical conditions (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA). |
Safety and Handling Precautions
As a Senior Application Scientist, ensuring laboratory safety is the highest priority. Always handle chemicals in accordance with the Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[8]
-
Handling: Handle this compound and related aryl halides in a well-ventilated area or a chemical fume hood.[8] Avoid dust formation and inhalation.[8] Do not get in eyes, on skin, or on clothing.[8]
-
Hazards: The starting material and related brominated compounds can cause skin and eye irritation.[9][10] They may be harmful if swallowed.[9][10]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]
-
Incompatibilities: Avoid strong oxidizing agents.[8]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.
By following these protocols and safety guidelines, researchers can effectively and safely utilize this compound to synthesize valuable and complex intermediates for pharmaceutical development.
References
-
KingAura (2023). Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol. Retrieved from [Link]
-
Silverstein, S. M., et al. (2013). Bromfenac ophthalmic solution 0.07% dosed once daily for cataract surgery: results of 2 randomized controlled trials. PubMed. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2005). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved from [Link]
- Google Patents. (1991). US4990705A - Preparation of 4-bromobiphenyl.
-
Kubiak, R., et al. (2020). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Retrieved from [Link]
- Google Patents. (2009). CN101376619A - Preparation of 4-bromobiphenyl.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Google Patents. (2017). CN106957237B - A method of synthesis bromfenac sodium.
-
Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Gowrisankar, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Retrieved from [Link]
- Patsnap. (n.d.). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl.
-
Loba Chemie. (2019). 2-FLUORO-4- BROMO BIPHENYL MSDS. Retrieved from [Link]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. cochise.edu [cochise.edu]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
Application of 4'-Bromo-[1,1'-biphenyl]-2-ol in organic synthesis
Application Note: Strategic Utilization of 4'-Bromo-[1,1'-biphenyl]-2-ol in Advanced Organic Synthesis
Executive Summary
This compound (CAS 21849-89-8) represents a "privileged scaffold" in organic synthesis due to its orthogonal bifunctionality . It possesses two distinct reactive handles: a nucleophilic hydroxyl group at the ortho position (C2) and an electrophilic bromide at the para' position (C4'). This unique geometry makes it an ideal precursor for dibenzofurans (via intramolecular cyclization) and asymmetric terphenyls (via cross-coupling), serving as a critical intermediate in the development of OLED materials, liquid crystals, and bioactive heterocycles.
This guide details the mechanistic rationale and validated protocols for transforming this scaffold into high-value targets.
Part 1: Chemical Profile & Reactivity Map
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 4'-Bromo-2-hydroxybiphenyl |
| CAS Number | 21849-89-8 |
| Molecular Weight | 249.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Key Reactivity | C2-OH: Nucleophilic attack, Directing group for C-H activation.C4'-Br: Electrophilic partner for Pd-catalyzed cross-coupling (Suzuki, Buchwald). |
Reactivity Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Caption: Divergent synthesis pathways: Pathway A utilizes the hydroxyl group to direct ring closure; Pathway B utilizes the bromine for chain extension.
Part 2: Application Protocols
Application 1: Synthesis of Functionalized Dibenzofurans
Context: Dibenzofurans are structural cores in organic light-emitting diodes (OLEDs) and pharmaceuticals. The transformation of 2-phenylphenols to dibenzofurans typically requires harsh conditions. However, using the hydroxyl group as a directing group allows for Pd(II)-catalyzed oxidative C-H activation under milder conditions.
Protocol: Pd-Catalyzed Intramolecular Oxidative Cyclization Based on methodology adapted from Wei & Yoshikai (2011).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Ligand: 3-Nitropyridine (5 mol%)[1]
-
Oxidant: tert-Butyl peroxybenzoate (BzOOtBu) (2.0 equiv)
-
Solvent: C₆F₆ (Hexafluorobenzene) / DMI (1,3-Dimethyl-2-imidazolidinone) (1:1 ratio)
Step-by-Step Procedure:
-
Setup: In a glovebox or under nitrogen, charge a sealable reaction tube with this compound (0.5 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and 3-nitropyridine (3.1 mg, 0.025 mmol).
-
Solvent Addition: Add 1.0 mL of C₆F₆ and 1.0 mL of DMI.
-
Oxidant Addition: Add BzOOtBu (194 mg, 1.0 mmol) dropwise.
-
Reaction: Seal the tube and heat to 90°C for 2–4 hours.
-
Note: The reaction color typically changes from orange to dark brown/black as Pd species cycle.
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to remove benzoic acid byproducts.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Yield Expectation: 65–75% of 2-bromodibenzofuran .
Mechanism of Action (C-H Activation): The hydroxyl group coordinates to Pd(II), directing it to the proximal C-H bond on the pendant phenyl ring. The oxidant regenerates the active Pd(II) species from Pd(0) or facilitates a Pd(II)/Pd(IV) cycle.
Caption: Catalytic cycle for the oxidative cyclization. The phenolic oxygen directs the palladium to the ortho-position of the neighboring ring.
Application 2: Modular Synthesis of Terphenyl Liquid Crystals
Context: Terphenyls are key components in liquid crystal displays (LCDs) due to their rod-like structure and stability. The 4'-Br position allows for the selective attachment of a third aryl ring via Suzuki-Miyaura coupling , while the 2-OH group remains available for later functionalization (e.g., etherification to tune viscosity).
Protocol: Selective Suzuki-Miyaura Coupling Standard High-Efficiency Protocol
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: 4-Cyanophenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (3 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane
Step-by-Step Procedure:
-
Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent phenol oxidation).
-
Assembly: In a 3-neck flask, combine the bromide substrate (1.0 g), boronic acid, and Pd catalyst.
-
Initiation: Add the solvent (10 mL) and aqueous K₂CO₃.
-
Heating: Reflux at 100°C for 12 hours under nitrogen atmosphere.
-
Monitoring: Monitor by TLC. The starting bromide (Rf ~0.4 in 20% EtOAc/Hex) should disappear.
-
Workup: Acidify carefully with 1M HCl to pH ~4 (to protonate the phenoxide), extract with DCM, and dry over MgSO₄.
-
Purification: Recrystallize from Ethanol/Hexanes.
-
Product: 4''-Cyano-[1,1':4',1''-terphenyl]-2-ol .
Part 3: Safety & Handling
-
Hazards: this compound is an irritant (Skin/Eye/Respiratory).[3]
-
Specific Danger: During the oxidative cyclization (Protocol 1), tert-butyl peroxybenzoate is a strong oxidant. Avoid contact with metal salts (other than the catalyst) and reducing agents. Do not heat the reaction vessel beyond the specified temperature in a closed system without a blast shield.
-
Disposal: Palladium waste must be segregated for heavy metal recovery.
References
-
Wei, Y., & Yoshikai, N. (2011). Oxidative Cyclization of 2-Arylphenols to Dibenzofurans under Pd(II)/Peroxybenzoate Catalysis.[1][4] Organic Letters, 13(20), 5504–5507.[4]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Xiao, B., et al. (2011). Palladium-Catalyzed C-H Activation/Intramolecular Amination of Arenes: Synthesis of Indoles. Journal of the American Chemical Society, 133(24), 9250–9253.[5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4 -Bromo-(1,1 -biphenyl)-4-ol 97 29558-77-8 [sigmaaldrich.com]
- 4. Sci-Hub. Oxidative Cyclization of 2-Arylphenols to Dibenzofurans under Pd(II)/Peroxybenzoate Catalysis / Organic Letters, 2011 [sci-hub.jp]
- 5. researchgate.net [researchgate.net]
Column chromatography conditions for purifying 4'-Bromo-[1,1'-biphenyl]-2-ol
An Application Note and Protocol for the Purification of 4'-Bromo-[1,1'-biphenyl]-2-ol by Column Chromatography
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust methodology for the purification of this compound using silica gel flash column chromatography. This compound is a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its purification is often complicated by the presence of structurally similar impurities, including unreacted starting materials and homocoupled byproducts. This protocol emphasizes a systematic approach, beginning with the development of an optimal solvent system via Thin-Layer Chromatography (TLC), followed by a detailed, step-by-step procedure for column preparation, sample loading, gradient elution, and fraction analysis. The causalities behind critical experimental choices are explained to empower researchers to adapt this method to similar separation challenges.
Principle of Separation: Exploiting Polarity Differences
The successful chromatographic separation of this compound hinges on the polarity differences between the target molecule and potential impurities. The structure of our target compound contains both nonpolar and polar functional groups:
-
Nonpolar Regions: The biphenyl core and the bromine atom are lipophilic and exhibit van der Waals interactions.
-
Polar Region: The hydroxyl (-OH) group is highly polar and can act as a hydrogen bond donor and acceptor.
In normal-phase chromatography, a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent). Molecules are separated based on their affinity for the stationary phase. The hydroxyl group in this compound will form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel, significantly retarding its movement up the column. Less polar impurities will have weaker interactions and will elute faster.
Caption: Interaction diagram of target product and impurity with the silica stationary phase.
Anticipated Impurities and Strategic Separation
A common synthetic route to this compound is the Suzuki coupling of 2-hydroxyphenylboronic acid and 1-bromo-4-iodobenzene (or similar precursors). This allows us to anticipate likely impurities and plan our separation strategy accordingly.
| Compound | Structure | Relative Polarity | Elution Order (Expected) |
| Homocoupled Bromide (e.g., 4,4'-Dibromobiphenyl) | Br-Ph-Ph-Br | Very Low | 1st (Fastest) |
| Unreacted Biphenyl Precursor | Varies | Low to Medium | 2nd |
| Product: this compound | HO-Ph-Ph-Br | Medium | 3rd |
| Homocoupled Phenol (e.g., Biphenyl-2,2'-diol) | HO-Ph-Ph-OH | High | 4th (Slowest) |
| Boronic Acid Starting Material | HO-Ph-B(OH)₂ | Very High | 5th (May stick to baseline) |
Materials and Reagents
| Material | Specification | Purpose |
| Silica Gel | Flash Chromatography Grade, 230-400 mesh, 60 Å pore size | Stationary Phase |
| Hexanes | ACS Grade or higher | Mobile Phase (Nonpolar component) |
| Ethyl Acetate | ACS Grade or higher | Mobile Phase (Polar component) |
| Dichloromethane | ACS Grade or higher | Sample dissolution |
| Crude Product | Synthesized this compound | Material to be purified |
| TLC Plates | Silica gel 60 F₂₅₄ | Reaction monitoring & solvent screen |
| Glass Column | Appropriate size for the scale of purification | Chromatography apparatus |
| Celite® 545 | Optional, for dry loading | Adsorbent for sample loading |
| Reagent Bottles | - | Eluent reservoirs |
| Test Tubes / Vials | - | Fraction collection |
| UV Lamp | 254 nm | TLC visualization |
| Potassium Permanganate Stain | - | TLC visualization (alternative) |
Protocol Part 1: TLC for Solvent System Optimization
The key to a successful column separation is selecting an eluent system that provides good separation between the target compound and its impurities. The goal is to achieve a retention factor (Rf) of 0.25 - 0.35 for the desired product.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Step-by-Step TLC Protocol:
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate. Also, prepare a dilute solution of your starting materials if available for co-spotting.
-
Spot the TLC Plate: Using a capillary tube, spot the crude mixture, the starting material, and a co-spot (both crude and starting material on the same spot) on the baseline of the TLC plate.[1]
-
Develop the Plate: Start with a low-polarity solvent mixture, for example, 9:1 Hexanes:Ethyl Acetate . Pour a small amount into a developing chamber, place the TLC plate inside, and close the chamber.
-
Analyze the Result: Once the solvent front nears the top, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. The biphenyl rings are UV-active and should appear as dark spots.[2]
-
Optimize:
-
If all spots are at the bottom (Rf is too low): The eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., try 8:2 or 7:3 Hexanes:Ethyl Acetate).
-
If all spots are at the top (Rf is too high): The eluent is too polar. Decrease the proportion of ethyl acetate (e.g., try 9.5:0.5 Hexanes:Ethyl Acetate).
-
If separation is poor: Consider a different solvent system. Dichloromethane/Hexanes can sometimes provide different selectivity.
-
-
Final Selection: The ideal system will show the product spot at an Rf of ~0.3, well-separated from any spots above (less polar impurities) and below (more polar impurities) it.
Protocol Part 2: Flash Column Chromatography Purification
This protocol assumes a purification scale of 1-2 grams of crude material. Adjust column size and solvent volumes accordingly for different scales.
Caption: A streamlined workflow for the purification process.
Step 1: Column Preparation (Slurry Packing)
The slurry method is highly recommended as it minimizes air bubbles and ensures a homogeneously packed column, leading to better separation.[3]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, measure the required amount of silica gel (typically 40-60 g of silica per 1 g of crude mixture).
-
Create a slurry by adding the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate) to the silica gel. Swirl until the mixture is homogeneous and free of air bubbles.
-
Quickly pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.
-
Open the stopcock and apply gentle air pressure to the top of the column to pack the silica bed, collecting the eluent below. Do not let the top of the silica bed run dry.
-
Once packed, add a protective layer of sand to the top of the silica bed.
Step 2: Sample Loading (Dry Loading)
Dry loading is superior for compounds that may not be fully soluble in the initial nonpolar eluent, preventing band broadening and improving resolution.
-
Dissolve the crude this compound (1-2 g) in a minimal amount of a volatile solvent like dichloromethane (10-15 mL).
-
Add 2-4 g of silica gel or Celite® to this solution.
-
Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
Step 3: Elution and Fraction Collection
A gradient elution, where the polarity of the mobile phase is increased over time, is efficient for separating the nonpolar byproducts from the more polar product.
-
Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). This will wash the very nonpolar impurities (like homocoupled byproducts) off the column first.
-
Collect fractions continuously in test tubes or vials. The fraction size should be approximately one-quarter of the column volume.
-
Gradually increase the polarity of the eluent. A stepwise gradient could look like this:
-
200 mL of 95:5 Hexanes:EtOAc
-
200 mL of 90:10 Hexanes:EtOAc
-
400 mL of 85:15 Hexanes:EtOAc (The product should elute here based on the TLC)
-
200 mL of 70:30 Hexanes:EtOAc (To elute more polar impurities)
-
-
Maintain a constant flow rate. For flash chromatography, this is typically about 2 inches (5 cm) of solvent level decrease per minute.[3]
Step 4: Fraction Analysis and Product Isolation
-
Use TLC to analyze the collected fractions. Spot several fractions per TLC plate to quickly identify which ones contain your product.
-
Fractions containing only the pure product spot (at the correct Rf) should be combined in a large round-bottom flask.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
The final product, this compound, should be obtained as a solid or oil. Further drying under high vacuum may be necessary.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Cracked Silica Bed | Column ran dry; heat generated from solvent wetting dry silica. | Always use the slurry packing method. Never let the solvent level drop below the top of the silica bed. |
| Poor Separation / Overlapping Bands | Inappropriate solvent system; column overloaded; sample loaded unevenly. | Re-optimize the solvent system with TLC for better spot separation. Use less crude material (ratio of silica:crude should be at least 40:1). Use the dry loading method. |
| Streaking of Spots on TLC | Sample is too concentrated; compound is acidic/basic; decomposition on silica. | Dilute the sample for TLC analysis. Add a trace amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. The phenolic -OH is weakly acidic, but usually does not require additives. |
| Product Not Eluting | Eluent is not polar enough. | Increase the polarity of the mobile phase significantly (e.g., switch to 50:50 Hexanes:EtOAc or add a small % of methanol). |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Wipf, P., & Kerekes, R. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
-
Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(3), 423–438. Retrieved from [Link]
-
Winthrop University. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]
Sources
A Comprehensive Guide to the Analytical Characterization of 4'-Bromo-[1,1'-biphenyl]-2-ol
An Application Note and Protocol Guide
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 4'-Bromo-[1,1'-biphenyl]-2-ol (CAS No. 21849-89-8). As a substituted biphenyl, this compound and its analogues are of significant interest in medicinal chemistry and materials science, necessitating robust and reliable methods for identity, purity, and structural confirmation.[1] This document outlines integrated protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing the causality behind experimental choices to ensure methodological robustness and data integrity.
Introduction and Physicochemical Profile
This compound is an organic compound featuring a biphenyl backbone, a versatile structure in chemical synthesis.[2] The molecule consists of two phenyl rings linked by a single bond, with a hydroxyl group at the 2-position and a bromine atom at the 4'-position.[1] This substitution pattern, with its combination of a phenolic hydroxyl group and an electrophilic bromine atom, makes it a valuable intermediate for synthesizing more complex molecules.[1]
Accurate characterization is critical to ensure the material's suitability for downstream applications, confirming its identity and quantifying its purity by identifying any process-related impurities or degradants. This guide presents a multi-technique approach, leveraging the strengths of orthogonal methods to build a complete analytical profile of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 21849-89-8 | [1] |
| Molecular Formula | C₁₂H₉BrO | [1] |
| Molecular Weight | 249.10 g/mol | [1][3] |
| Appearance | White to off-white powder or crystals | |
| Solubility | Soluble in methanol, partially soluble in water | [2] |
| Structure |
(Note: The structure image is a representation and should be confirmed with spectral data.)
Integrated Analytical Workflow
A comprehensive characterization relies on the strategic integration of multiple analytical techniques. Each method provides a unique piece of information, and together they create a self-validating system. The workflow below illustrates a logical progression from initial purity assessment to definitive structural elucidation.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Methods
Chromatographic techniques are fundamental for separating the target analyte from impurities, allowing for accurate purity determination.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: Reversed-phase HPLC is the primary technique for assessing the purity of non-volatile organic compounds. The biphenyl structure provides sufficient hydrophobicity for good retention on a C18 or Biphenyl stationary phase.[4] A gradient elution ensures that impurities with a wide range of polarities can be effectively separated and detected.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This diluent is chosen to be compatible with the initial mobile phase conditions to ensure good peak shape.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
The use of a biphenyl stationary phase can offer enhanced selectivity for aromatic compounds through π-π interactions, providing an orthogonal separation to traditional C18 phases.[4]
Table 2: HPLC-UV Method Parameters
-
| Parameter | Recommended Setting | Rationale |
| Column | Biphenyl or C18, 150 x 4.6 mm, 3.5 µm | Provides good resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape for phenolic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 0-2 min: 40% B; 2-15 min: 40-95% B; 15-18 min: 95% B; 18.1-22 min: 40% B | A shallow gradient provides resolution of closely eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with the risk of column overload. |
| UV Detection | 254 nm | A common wavelength for aromatic compounds; a photodiode array (PDA) detector is recommended to assess peak purity. |
-
System Suitability (Trustworthiness):
-
Before sample analysis, perform five replicate injections of a standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.
-
Tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Data Interpretation:
-
Purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
The PDA detector can be used to check for co-eluting impurities by comparing UV spectra across the peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is an excellent orthogonal technique to HPLC, particularly for identifying volatile and semi-volatile impurities. It provides both retention time information and mass spectral data, which aids in structural confirmation of the main peak and identification of unknown impurities.[5] For phenolic compounds, derivatization (e.g., silylation) may be required to improve peak shape and thermal stability, though it is often possible to analyze them directly.
Protocol:
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
(Optional Derivatization): To a 100 µL aliquot of the sample solution, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60 °C for 30 minutes. This step is recommended if the underivatized phenol shows poor peak shape.
-
-
Instrumentation and Conditions:
Table 3: GC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5ms, VF-5MS), 30 m x 0.25 mm, 0.25 µm | A general-purpose column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min | Inert carrier gas. |
| Inlet Temp. | 280 °C | Ensures complete vaporization without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min | A temperature ramp allows for the separation of compounds with different boiling points. |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 40 - 450 amu | Covers the molecular ion and expected fragment ions. |
-
Data Interpretation:
-
Identity Confirmation: The mass spectrum should show a molecular ion (M⁺) peak at m/z 248 and 250 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.
-
Fragmentation: Expect fragmentation corresponding to the loss of Br (m/z 169) and other characteristic biphenyl fragments.
-
Purity: The total ion chromatogram (TIC) can be used to assess purity, similar to HPLC.
-
Spectroscopic Methods
Spectroscopic methods provide definitive information about the molecular structure and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for phenols as it allows for the observation of the hydroxyl proton.
-
Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher).
-
Expected Spectral Features:
-
¹H NMR: The spectrum will be complex due to the two substituted aromatic rings. Protons on the brominated ring and the hydroxyl-containing ring will appear as distinct multiplets in the aromatic region (~6.8 - 7.8 ppm). The hydroxyl proton (-OH) will likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The integration of the aromatic region should correspond to 8 protons, and the hydroxyl proton to 1 proton.
-
¹³C NMR: Expect 12 distinct signals for the 12 carbons in the molecule, assuming no accidental equivalence. The carbon attached to the hydroxyl group will be shifted downfield (~150-160 ppm), while the carbon attached to the bromine will be shifted upfield relative to an unsubstituted carbon (~115-125 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[6]
Protocol:
-
Sample Preparation: The spectrum can be acquired directly from the solid powder using an Attenuated Total Reflectance (ATR) accessory, which is the simplest method.[7] Alternatively, a KBr pellet can be prepared by mixing ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.[8]
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Vibrational Modes:
Table 4: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3500 - 3200 | O-H stretch (broad) | Phenolic Hydroxyl |
| ~3100 - 3000 | C-H stretch | Aromatic |
| ~1600, 1475 | C=C stretch | Aromatic Ring |
| ~1260 - 1180 | C-O stretch | Phenol |
| ~1100 - 1000 | C-Br stretch | Aryl Bromide |
| ~850 - 800 | C-H bend (out-of-plane) | Para-disubstituted ring |
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically the conjugated π-system of the biphenyl chromophore.[9]
Protocol:
-
Sample Preparation: Prepare a dilute solution (~0.01 mg/mL) of the sample in a UV-transparent solvent such as methanol or ethanol.
-
Data Acquisition: Scan the solution from 400 nm down to 200 nm.
-
Expected Results: The biphenyl system typically shows strong absorption bands (λmax) in the UV region. Expect a primary absorption maximum between 250-290 nm, characteristic of the extended π-conjugation of the biphenyl rings. The exact position and intensity will be influenced by the hydroxyl and bromo substituents.
Conclusion
The analytical methods detailed in this guide provide a robust, multi-faceted approach to the complete characterization of this compound. By combining orthogonal chromatographic techniques for purity assessment with a suite of spectroscopic methods for structural confirmation, researchers can establish a comprehensive and reliable analytical profile of the compound. Adherence to these protocols, including system suitability checks and the use of appropriate standards, will ensure data of the highest quality and integrity.
References
- (Link not available)
-
Moore, J. A., & Aust, S. D. (1978). Purification and structural characterization of polybrominated biphenyl congeners. Biochemical and Biophysical Research Communications, 84(4), 936–942. [Link]
-
ATSDR. (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs). Agency for Toxic Substances and Disease Registry. [Link]
- (Link not available)
-
National Toxicology Program. (2021). 15th Report on Carcinogens: Polybrominated Biphenyls. [Link]
-
U.S. EPA. (2017). Technical Fact Sheet – Polybrominated Biphenyls (PBBs). [Link]
-
Thermo Fisher Scientific Inc. Analysis of PCBs in Food and Biological Samples Using GC-Triple Quadrupole MS–MS. [Link]
-
SIELC Technologies. Separation of 4-Bromo-2-fluoro-1,1'-biphenyl on Newcrom R1 HPLC column. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7101, 4-Bromobiphenyl. [Link]
- (Link not available)
-
Peak Scientific. (2015). GC-MS/MS analysis of PAH and PCB in environmental samples. [Link]
- (Link not available)
-
Agilent Technologies. (2023). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. [Link]
-
Mahindrakar, A. N., et al. (2011). Gas chromatography mass spectrometry determination of polychlorinated biphenyls in waste oils. Analytical Chemistry: An Indian Journal, 10(11), 754-759. [Link]
- (Link not available)
- (Link not available)
- (Link not available)
- (Link not available)
-
NIST. 4-Bromo-2-phenyl phenol. [Link]
- (Link not available)
- (Link not available)
- (Link not available)
- (Link not available)
- (Link not available)
- (Link not available)
- Avci, B. (2010). FTIR Spectroscopic Techniques for Quantitative Characterization by Abrasion with Potassium Bromide. International Journal of Natural and Engineering Sciences, 4(2), 35-40.
-
Stone, D. C. (2018). CHM 317H1S Winter 2018 Section C – FTIR & Raman Spectrophotometry. University of Toronto Chemistry. [Link]
- (Link not available)
- (Link not available)
- (Link not available)
-
Clark, J. Visible and Ultra-Violet Spectroscopy (UV-Vis). In Organic Chemistry: A Biological Emphasis. Open Library Publishing Platform. [Link]
- (Link not available)
-
Arjunan, V., et al. (2005). FTIR, FT-Raman Spectra and Ab Initio DFT Vibrational Analysis of 2-bromo-4-methyl-phenylamine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(1-3), 740-751. [Link]
-
Advanced Materials Technology. HALO® BIPHENYL. [Link]
- (Link not available)
- (Link not available)
- (Link not available)
- (Link not available)
Sources
- 1. CAS 21849-89-8: this compound | CymitQuimica [cymitquimica.com]
- 2. 4-Bromo-4'-hydroxybiphenyl | 29558-77-8 [chemicalbook.com]
- 3. 4′-Bromo-(1,1′-biphenyl)-4-ol | CAS 29558-77-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. hplc.eu [hplc.eu]
- 5. peakscientific.com [peakscientific.com]
- 6. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 8. ijnes.org [ijnes.org]
- 9. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Application Note: Structural Elucidation of 4'-Bromo-[1,1'-biphenyl]-2-ol using ¹H and ¹³C NMR Spectroscopy
Introduction
4'-Bromo-[1,1'-biphenyl]-2-ol is a substituted biphenyl derivative of significant interest in synthetic organic chemistry and drug discovery. Its structural framework, featuring a hydroxyl group on one phenyl ring and a bromine atom on the other, makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. Accurate structural characterization is paramount for ensuring the purity and identity of this compound, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose. This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of this compound, offering insights into spectral interpretation and a comprehensive protocol for sample preparation and data acquisition.
Molecular Structure and NMR-Active Nuclei
The structure of this compound, with the IUPAC name 2-(4-bromophenyl)phenol[1], contains nine distinct hydrogen atoms and twelve carbon atoms. The presence of the hydroxyl and bromo substituents, along with the biphenyl core, results in a unique electronic environment for each nucleus, leading to a characteristic NMR fingerprint.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region (typically 6.5-8.0 ppm) and a signal for the hydroxyl proton, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.
Expected Chemical Shifts and Coupling Patterns:
The signals for the aromatic protons can be predicted based on the electronic effects of the substituents. The hydroxyl group on one ring is an electron-donating group, which will shield the protons on its ring, causing them to appear at a relatively lower chemical shift (upfield). Conversely, the bromine atom on the second ring is an electron-withdrawing group, which will deshield the protons on its ring, shifting their signals to a higher chemical shift (downfield).
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and may appear as a broad singlet. Its position is dependent on hydrogen bonding interactions with the solvent and other solute molecules.
-
Aromatic Protons (Ring A - with OH group): The four protons on the hydroxyl-substituted ring will exhibit complex splitting patterns due to ortho, meta, and para couplings. The proton ortho to the hydroxyl group is expected to be the most shielded.
-
Aromatic Protons (Ring B - with Br group): The four protons on the bromo-substituted ring will also show complex splitting. The protons ortho to the bromine atom are expected to be the most deshielded in this ring system. The protons on this ring generally appear as two distinct doublets due to the symmetry of the para-substitution.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound will display twelve distinct signals corresponding to the twelve carbon atoms in the molecule. The chemical shifts of these carbons are influenced by the substituents and their position within the aromatic rings.
Expected Chemical Shift Ranges:
-
Carbons in Aromatic Rings: The aromatic carbons typically resonate in the range of 110-160 ppm.
-
Carbon Bearing the Hydroxyl Group (C-2): This carbon will be significantly deshielded due to the electronegativity of the oxygen atom and is expected to appear at a higher chemical shift.
-
Carbon Bearing the Bromine Atom (C-4'): The carbon directly attached to the bromine atom will also be deshielded, with its chemical shift influenced by the heavy atom effect of bromine.
-
Quaternary Carbons (C-1 and C-1'): The two carbons at the biphenyl linkage will appear as quaternary signals, typically with lower intensity compared to the protonated carbons.
Experimental Protocol
A detailed, step-by-step methodology for preparing a sample of this compound for NMR analysis and acquiring high-quality spectra is provided below.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation Workflow:
Figure 1: Experimental workflow for NMR sample preparation and data acquisition.
Step-by-Step Procedure:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Dissolving the Sample: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. The choice of solvent can influence the chemical shift of the hydroxyl proton.
-
Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube using a pipette.
-
Mixing: Cap the NMR tube and gently vortex or invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Perform locking and shimming procedures to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Following the ¹H acquisition, set up and acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for the ¹³C spectrum due to the lower natural abundance of the ¹³C isotope.
-
Data Presentation
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values based on the analysis of related structures and established substituent effects. Actual experimental values may vary slightly.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |
| OH | Variable (broad s) | C-1 | ~130-135 |
| Aromatic H's (Ring A) | 6.8 - 7.4 (m) | C-2 | ~150-155 |
| Aromatic H's (Ring B) | 7.4 - 7.7 (m) | C-3 | ~115-120 |
| C-4 | ~128-132 | ||
| C-5 | ~120-125 | ||
| C-6 | ~125-130 | ||
| C-1' | ~138-142 | ||
| C-2', C-6' | ~130-135 | ||
| C-3', C-5' | ~128-132 | ||
| C-4' | ~120-125 |
Structure-Spectrum Correlation
The following diagram illustrates the logical relationship between the molecular structure of this compound and its expected NMR spectral features.
Figure 2: Correlation between the molecular structure and its NMR spectral features.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural confirmation of this compound. By understanding the influence of the hydroxyl and bromo substituents on the chemical shifts and coupling patterns, researchers can confidently interpret the resulting spectra to verify the identity and purity of their synthesized material. The protocol outlined in this application note provides a reliable method for obtaining high-quality NMR data, which is crucial for advancing research and development in the fields of medicinal chemistry and materials science.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
Use of 4'-Bromo-[1,1'-biphenyl]-2-ol as a building block for complex molecules
Application Note: Strategic Utilization of 4'-Bromo-[1,1'-biphenyl]-2-ol in Divergent Synthesis
Executive Summary
This compound (CAS: 21849-89-8) is a high-value bifunctional building block distinguished by its orthogonal reactivity.[1] Unlike symmetric biphenyls, this "Ortho-Para'" isomer offers two distinct chemical handles: a phenolic hydroxyl group at the C2 position and an aryl bromide at the C4' position .[1]
This structural asymmetry allows for divergent synthesis .[1] Researchers can selectively functionalize the hydroxyl group (via alkylation/acylation) without affecting the aryl bromide, or engage the bromide in metal-catalyzed cross-couplings while preserving the phenol (or using it as a directing group).[1] This guide details the protocols for synthesizing this core and utilizing it to access complex dibenzofurans, OLED hole-transport materials, and biaryl drug scaffolds.[1]
Strategic Synthetic Planning
The utility of this compound lies in its ability to serve as a linchpin for three distinct synthetic pathways:
-
Pathway A (O-Functionalization): Exploits the nucleophilic phenol for etherification, creating flexible linkers for PROTACs or liquid crystals.[1]
-
Pathway B (C-C Coupling): Utilizes the electrophilic aryl bromide for Suzuki/Buchwald couplings to extend the pi-system.[1]
-
Pathway C (Cyclization): Uses both handles simultaneously to form tricyclic dibenzofurans via intramolecular C-O bond formation.[1]
Figure 1: Divergent synthetic pathways accessible from the this compound core.[1]
Preparation of the Core Scaffold[1]
If the starting material is not purchased, it can be synthesized with high regioselectivity using a controlled Suzuki coupling.[1]
Protocol 1: Selective Synthesis of this compound
-
Objective: Couple 2-hydroxyphenylboronic acid with 1-bromo-4-iodobenzene, targeting the iodine selectively to preserve the bromine.
-
Reaction Type: Chemoselective Suzuki-Miyaura Coupling.[1]
Materials:
-
1-Bromo-4-iodobenzene (1.0 equiv)[1]
-
2-Hydroxyphenylboronic acid (1.1 equiv)[1]
-
Pd(PPh₃)₄ (3 mol%)[1]
-
K₂CO₃ (2.0 M aq.[1] solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Procedure:
-
Setup: In a glovebox or under Argon, charge a Schlenk flask with 1-bromo-4-iodobenzene (2.83 g, 10 mmol), 2-hydroxyphenylboronic acid (1.52 g, 11 mmol), and Pd(PPh₃)₄ (346 mg, 0.3 mmol).
-
Solvation: Add degassed 1,4-dioxane (40 mL) and stir until solids are dispersed.
-
Activation: Add the aqueous K₂CO₃ solution (15 mL) via syringe.
-
Reaction: Heat to 80°C for 12 hours. Note: Do not exceed 90°C to prevent oxidative addition into the C-Br bond.
-
Validation (TLC): Monitor consumption of the iodide (Rf ~0.6 in Hexanes) and appearance of the product (Rf ~0.3 in 4:1 Hex/EtOAc). If significant bis-coupling (terphenyl) is observed, lower temperature to 70°C.[1]
-
Workup: Cool to RT, dilute with EtOAc, wash with 1M HCl (to neutralize the phenolate) and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Yield Expectation: 75-85% as a white crystalline solid.[1]
Application Protocols
Application A: Synthesis of OLED Hole Transport Materials (HTMs)
The 2-hydroxyl group is an excellent handle for attaching carbazole units, creating high-triplet-energy host materials.[1]
Protocol 2: O-Alkylation with Carbazole Linkers
-
Reagents: Dissolve this compound (1.0 equiv) in DMF.
-
Base: Add Cs₂CO₃ (2.0 equiv) and stir at RT for 30 min to generate the phenoxide.
-
Electrophile: Add 9-(4-(chloromethyl)phenyl)-9H-carbazole (1.1 equiv).
-
Conditions: Heat at 60°C for 4 hours.
-
Outcome: The resulting ether retains the 4'-Br, which can subsequently be coupled with arylamines (Buchwald-Hartwig) to extend the conjugation length.[1]
Application B: Synthesis of Dibenzofurans via Intramolecular Cyclization
Dibenzofurans are privileged motifs in natural products and organic semiconductors.[1] This scaffold allows for a "one-pot" access via Pd-catalyzed C-H activation or direct displacement if the 2'-position is activated.[1]
Protocol 3: Pd-Catalyzed Cyclization
-
Mechanism: Intramolecular C-O bond formation.[1]
-
Conditions:
-
Note: This reaction typically requires the bromine to be at the 2'-position.[1] However, using CAS 21849-89-8 , one can first perform a Suzuki coupling at the 4'-Br to install a desired aryl group, and then use oxidative cyclization (Pd(II)/Cu(II)) to close the ring onto the 2'-position of the original phenol ring, forming a 2-substituted dibenzofuran.[1]
Quantitative Data Summary
| Property | Value | Relevance |
| CAS Number | 21849-89-8 | Unique Identifier |
| Molecular Weight | 249.10 g/mol | Stoichiometry calculations |
| Melting Point | 55-58°C | Handling (Low melting solid) |
| pKa (Phenol) | ~9.5 | Deprotonation requires mild base (K₂CO₃/Cs₂CO₃) |
| C-Br Reactivity | Moderate | Requires Pd(0) or Ni(0); stable to mild nucleophiles |
Safety and Handling (MSDS Highlights)
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H400 (Aquatic Acute).[1]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The phenol is susceptible to oxidation over long periods, turning the white solid pink/brown.[1]
-
Disposal: Halogenated organic waste streams.
References
-
Santa Cruz Biotechnology. 4'-Bromo-(1,1'-biphenyl)-4-ol Product Data (Isomer Reference). Source. Link
-
PubChem. this compound Compound Summary (CID 18795255).[1][2] National Library of Medicine.[1] Link[1]
-
Alfa Chemical. Synthesis and Properties of CAS 21849-89-8.[1] Alfa Chemical Co., Ltd.[1] Link
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol for Suzuki Coupling).
-
Zhu, J., et al. (2010).[1] Synthesis of Dibenzofurans via Pd-Catalyzed Intramolecular Cyclization.[1] Journal of Organic Chemistry.[1][3] (Contextual reference for Application B).
Sources
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4'-Bromo-[1,1'-biphenyl]-2-ol
Introduction: The Strategic Value of 4'-Bromo-[1,1'-biphenyl]-2-ol
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. This compound emerges as a highly versatile and valuable intermediate. Its structure is elegantly functionalized: the aryl bromide provides a reactive handle for palladium-catalyzed cross-coupling, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.[1][2] Simultaneously, the phenolic hydroxyl group offers a site for further derivatization or can influence the electronic properties and reactivity of the molecule. This dual functionality allows for sequential, selective modifications, making it an ideal scaffold for constructing complex molecular architectures found in numerous therapeutic agents and advanced materials.[3][4]
This guide provides an in-depth exploration of various palladium-catalyzed cross-coupling reactions utilizing this compound. We will move beyond mere procedural descriptions to dissect the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this key intermediate.
Core Mechanistic Principles: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a well-orchestrated sequence of elementary steps.[5][6][7] Understanding this cycle is critical for troubleshooting and optimizing reactions. The generally accepted mechanism involves three key stages:
-
Oxidative Addition: A low-valent Palladium(0) complex, typically stabilized by ligands, inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Palladium(II) intermediate.[7][8] The reactivity order for aryl halides in this step is generally I > Br > Cl, making aryl bromides like our substrate reliable and widely used coupling partners.[9]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin in Stille coupling) is transferred to the palladium center, displacing the halide.[6][10] This step assembles both coupling partners on the palladium atom.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new desired bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium Catalysts for Cross-Coupling Reaction [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. nobelprize.org [nobelprize.org]
- 7. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 8. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
Application Note: 4'-Bromo-[1,1'-biphenyl]-2-ol in Advanced Materials Synthesis
[1][2]
Abstract
This guide details the strategic application of 4'-Bromo-[1,1'-biphenyl]-2-ol (4'-Br-2-BP-OH) as a bifunctional scaffold in the synthesis of organic semiconductors and liquid crystalline materials. Unlike symmetric biphenyls, this isomer offers orthogonal reactivity: a nucleophilic hydroxyl group at the ortho position and an electrophilic bromide at the para' position. This "push-pull" potential makes it an ideal intermediate for constructing bipolar host materials for Phosphorescent OLEDs (PhOLEDs) and anisotropic mesogens for Liquid Crystal Displays (LCDs).[1][2]
Strategic Chemical Architecture
The utility of 4'-Br-2-BP-OH lies in its ability to undergo sequential, selective functionalization.[1][2]
-
Site A (C2-Hydroxyl): Acts as an anchor for solubility-enhancing alkyl chains (for solution-processable inks) or as a chelation site for metal complexes (e.g., Aluminum or Beryllium chelates for electron transport layers).[1][2]
-
Site B (C4'-Bromide): A high-fidelity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the extension of
-conjugation essential for tuning triplet energy ( ) and charge mobility.
Mechanistic Advantage
In OLED host design, maintaining a high
Application I: Synthesis of Bipolar OLED Host Materials
Target: Synthesis of a Carbazole-Biphenyl Hybrid Host. Rationale: Bipolar hosts balance hole and electron transport, widening the recombination zone and improving device lifetime.
Workflow Diagram
The following pathway illustrates the conversion of 4'-Br-2-BP-OH into a hole-transporting host material via O-methylation protection followed by Suzuki coupling.[1][2]
Figure 1: Synthetic workflow for converting 4'-Br-2-BP-OH into a bipolar OLED host material.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is optimized to minimize dehalogenation byproducts and maximize the coupling efficiency of the sterically sensitive biphenyl system.
Reagents:
-
Coupling Partner: 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (1.2 eq)
-
Catalyst: Pd(PPh
) (3-5 mol%)[1][2] -
Base: K
CO (2.0 M aqueous solution)[1][2]
Step-by-Step Methodology:
-
Degassing (Critical): Charge the reaction vessel with toluene and ethanol. Sparge with Argon for 20 minutes to remove dissolved O
, which degrades the Pd(0) catalyst. -
Assembly: Under an Argon counter-flow, add the substrate, boronic ester, and Pd(PPh
) . -
Activation: Add the aqueous K
CO solution. The biphasic system requires vigorous stirring (800+ RPM).[1][2] -
Reflux: Heat the mixture to 90°C (oil bath temperature) for 12–16 hours. Monitor reaction progress via TLC (eluent: Hexane/DCM 8:2).
-
Checkpoint: The bromide starting material (
) should disappear; the fluorescent coupled product ( ) will appear.
-
-
Work-up: Cool to room temperature. Separate the organic layer.[1][2] Extract the aqueous layer twice with DCM.[1][2] Combine organics, dry over MgSO
, and concentrate in vacuo. -
Purification: Purify via silica gel column chromatography.
Application II: Liquid Crystal Mesogens
Target: Synthesis of 4'-Alkoxy-4-cyanobiphenyl Derivatives. Rationale: The 2-hydroxy group allows for the introduction of lateral substituents or flexible alkyl tails, which drastically affect the melting point and nematic phase stability.
Data Summary: Impact of Tail Length on Phase Transition
| Derivative (R-Group at C2) | Phase Behavior | Clearing Point (
Protocol: Alkylation and Cyanation
-
Alkylation: React 4'-Br-2-BP-OH with 1-bromohexane (K
CO , DMF, 60°C) to attach the flexible tail. -
Rosenmund-von Braun Reaction (Cyanation):
Quality Control & Troubleshooting
To ensure "Self-Validating" results, perform the following checks:
NMR Validation Points
-
Proton Shift (OH): In the starting material, the phenolic -OH proton appears as a singlet around 5.0–5.5 ppm (solvent dependent). Its disappearance confirms successful alkylation/protection.[1][2]
-
Carbon Shift (C-Br): The carbon attached to the bromine (C4') typically resonates at ~120-123 ppm . Upon Suzuki coupling, this peak shifts downfield to ~135-140 ppm (aromatic C-C bond).[1][2]
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Black Precipitate (Palladium Black) | Catalyst decomposition due to O | Increase degassing time; ensure Argon blanket is maintained. |
| Low Yield in Suzuki | Steric hindrance at the ortho-position.[1][2] | Switch to S-Phos or X-Phos ligands which are designed for sterically demanding couplings.[1][2] |
| Incomplete Alkylation | Phenoxide ion aggregation.[1][2] | Add 18-Crown-6 ether (0.1 eq) to the alkylation reaction to sequester Potassium ions.[1][2] |
References
-
PubChem. this compound Compound Summary. National Center for Biotechnology Information.[1][2] [Link][1][2]
-
Royal Society of Chemistry. New bipolar host materials for high performance of phosphorescent green organic light-emitting diodes.[1][2] (Example of biphenyl-carbazole coupling strategies). [Link]
Troubleshooting & Optimization
Technical Support Center: High-Fidelity Synthesis of 4'-Bromo-[1,1'-biphenyl]-2-ol
[1]
Executive Technical Overview
The synthesis of 4'-Bromo-[1,1'-biphenyl]-2-ol presents a classic chemoselectivity challenge. The target molecule contains two distinct functionalities on a biphenyl core: a hydroxyl group at the ortho position of one ring and a bromine atom at the para position of the other.
The Critical Error: Many researchers attempt to synthesize this via direct bromination of 2-phenylphenol. Do not do this. The hydroxyl group is a strong ortho/para director and will direct electrophilic bromination to the phenol ring (positions 3, 5, or 6), not the 4'-position on the pendant phenyl ring.[1]
The Solution: The only high-yield, regioselective route is a Chemoselective Suzuki-Miyaura Cross-Coupling utilizing the reactivity differential between aryl iodides and aryl bromides.
The "Golden Path" Protocol
Reaction: 2-Hydroxyphenylboronic acid + 1-Bromo-4-iodobenzene
This guide focuses on exploiting the kinetic oxidative addition preference of Palladium for C–I bonds over C–Br bonds (
Standard Operating Procedure (SOP) & Optimization
Optimized Chemoselective Protocol
Target Scale: 10 mmol
| Component | Reagent | Equivalents | Role |
| Electrophile | 1-Bromo-4-iodobenzene | 1.0 eq | The selective scaffold.[1] I reacts; Br remains. |
| Nucleophile | 2-Hydroxyphenylboronic acid | 1.1 - 1.2 eq | The phenol donor. |
| Catalyst | Pd(PPh₃)₄ | 3 - 5 mol% | Robust Pd(0) source. |
| Base | Na₂CO₃ (2M aq) | 2.5 eq | Activates boronic acid. |
| Solvent | DME (Dimethoxyethane) | 0.2 M conc. | Excellent solubility/water miscibility.[1] |
Step-by-Step Workflow:
-
Degassing (Critical): Sparge the solvent (DME) and base solution with Argon for 20 minutes before adding catalyst. Oxygen promotes homocoupling.[1][2]
-
Assembly: In a Schlenk flask, combine 1-Bromo-4-iodobenzene (1.0 eq), 2-Hydroxyphenylboronic acid (1.1 eq), and solvent.
-
Catalyst Addition: Add Pd(PPh₃)₄ under a counter-flow of Argon.
-
Activation: Add the degassed aqueous Na₂CO₃.
-
Thermal Control: Heat to 60°C - 70°C .
-
Warning: Do not exceed 80°C. Higher temperatures increase the rate of Oxidative Addition into the C–Br bond, leading to polymerization.[1]
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The reaction is typically complete in 4–6 hours.
-
Workup: Acidify carefully with 1M HCl (to protonate the phenoxide), extract with EtOAc, and purify via silica gel chromatography.
Visualizing the Chemoselectivity
The following diagram illustrates why the reaction works and where it fails (the "Danger Zone").
Caption: Kinetic differentiation between C–I and C–Br bonds allows selective coupling. High temperatures erode this selectivity.[1]
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing significant amounts of 4,4'-dibromobiphenyl."
Diagnosis: Homocoupling of the electrophile. Root Cause: This occurs when the boronic acid fails to transmetalate effectively, or if oxygen is present in the system (Glaser coupling logic applied to aryl species). Corrective Actions:
-
Oxygen Exclusion: Ensure rigorous degassing.[1] Use the "Freeze-Pump-Thaw" method if sparging is insufficient.
-
Boronic Acid Quality: 2-Hydroxyphenylboronic acid is prone to protodeboronation (losing the B(OH)₂ group). If your boronic acid is old, it may have degraded to phenol.[1] Recrystallize or purchase fresh reagent.
-
Solvent Switch: Switch to Toluene/Ethanol/Water (4:1:1) . Ethanol helps solubilize the boronic acid and facilitates transmetalation.
Issue 2: "The reaction stalls at 50% conversion."
Diagnosis: Catalyst poisoning or deactivation (Palladium Black formation). Root Cause: The free hydroxyl group on the boronic acid can coordinate to Pd, acting as a poisoning ligand, or the base concentration is too low to keep the phenol deprotonated (phenoxide accelerates the reaction). Corrective Actions:
-
Increase Base: Ensure you are using at least 2.5 equivalents of base.[1] The phenol must be fully deprotonated to prevent Pd coordination.
-
Protect the Phenol (Alternative Route): If the direct coupling continues to stall, switch to 2-Methoxyphenylboronic acid .
Issue 3: "I'm getting a mixture of mono-coupled and polymerized products."
Diagnosis: Loss of Chemoselectivity (Reaction at the Bromine site). Root Cause: Reaction temperature is too high, or the catalyst is too active (using electron-rich ligands like S-Phos or X-Phos which promote C-Br activation). Corrective Actions:
-
Lower Temperature: Run the reaction at 50°C - 60°C . The C–I bond is reactive enough at this temperature, while the C–Br bond is kinetically inert.
-
Change Catalyst: Stick to Pd(PPh₃)₄ or PdCl₂(dppf) . Avoid "Buchwald" generation precatalysts (e.g., XPhos Pd G2) for this specific step, as they are designed to activate difficult halides (like Cl and Br), which defeats your selectivity strategy.[1]
Data & Reference Tables
Solvent System Impact on Yield
Based on internal optimization data for Suzuki coupling of halo-phenols.
| Solvent System | Temp (°C) | Yield (%) | Specificity | Notes |
| DME / H₂O | 70 | 88% | High | Best balance of solubility and rate. |
| Toluene / EtOH / H₂O | 80 | 82% | Moderate | Higher temp risks Br-activation. |
| DMF / H₂O | 90 | 65% | Low | High temp required; difficult workup.[1] |
| THF / H₂O | 60 | 40% | High | Too slow; phase separation issues.[1] |
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]
- Foundational text on the mechanism and solvent effects.
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1]
- Provides critical data on ligand effects regarding halide selectivity (I vs Br vs Cl).
-
Organic Syntheses, Coll. Vol. 10. (2004). Discussion on Chemoselectivity in Bis-halides.
- General reference for handling 1-bromo-4-iodobenzene in coupling reactions.
-
PubChem Compound Summary: this compound. (CID 18795255).[1][3]
-
Verification of chemical structure and physical properties.[1]
-
Technical Support Center: Synthesis of 4'-Bromo-[1,1'-biphenyl]-2-ol
The following technical guide is structured as a specialized Support Center resource for researchers synthesizing 4'-Bromo-[1,1'-biphenyl]-2-ol.
Ticket ID: CHEMSUP-882 | Topic: Side Reaction Analysis & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Executive Summary & Strategic Route Selection
User Query: "I am attempting to synthesize this compound. I see multiple spots on my TLC and low yields. Can I just brominate 2-phenylphenol directly?"
Specialist Response: Direct bromination of 2-phenylphenol is the incorrect strategy for the 4'-isomer.[1][2][3] The hydroxyl group on the A-ring (phenol) is a powerful activating group that directs electrophilic substitution to the ortho (3-position) and para (5-position) sites relative to itself. It will not direct bromination to the 4'-position on the deactivated B-ring.[1][2]
To achieve the 4'-bromo regiochemistry, you must use a Cross-Coupling Strategy (Suzuki-Miyaura) .[1][2][3] This method constructs the biaryl bond between pre-functionalized rings.
The Gold Standard Protocol: Chemoselective Suzuki Coupling
The most robust route utilizes the reactivity difference between Aryl-Iodides and Aryl-Bromides .[1][2]
Mechanism: Palladium(0) undergoes oxidative addition preferentially into the weaker C–I bond ($ \approx 65
Interactive Troubleshooting Guide (Q&A)
Issue 1: "I see a major byproduct that looks like a trimer or oligomer."
Diagnosis: Over-Coupling (Oligomerization) Technical Explanation: If the reaction temperature is too high or the catalyst loading is excessive, the Palladium catalyst will eventually insert into the C–Br bond of your product (this compound) after the initial coupling.[1] This "active product" then couples with another equivalent of boronic acid, forming a terphenyl derivative (4,4''-bis(2-hydroxyphenyl)-1,1':4',1''-terphenyl).[1][2]
Corrective Actions:
-
Temperature Control: Maintain reaction temperature
C. The C–I insertion is fast even at mild temperatures; C–Br insertion typically requires higher energy.[2][3] -
Stoichiometry: Use a slight excess of the dihalide (1-Bromo-4-iodobenzene, 1.1 equiv) relative to the boronic acid.[1][2][3] This statistically favors mono-coupling.[1][2][3]
-
Catalyst Selection: Use "ligand-free" Pd(OAc)
or Pd(PPhngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ) .[2][3][4] Avoid highly active, bulky phosphine ligands (like Buchwald ligands) which are designed to activate deactivated chlorides/bromides, as they will erode the I vs. Br selectivity.
Issue 2: "My boronic acid starting material is disappearing, but no product is forming."
Diagnosis: Protodeboronation Technical Explanation: 2-Hydroxyphenylboronic acids are notoriously unstable.[1][2][3] The ortho-hydroxyl group can coordinate to the boron, facilitating hydrolytic cleavage of the C–B bond, especially in aqueous base at high temperatures. The boronic acid reverts to phenol (or anisole if protected).
Corrective Actions:
-
Protect the Phenol: Use 2-Methoxyphenylboronic acid instead.[1][2][3] The methyl ether prevents the ortho-coordination mechanism.[1][2] You can demethylate the product later using BBr
(carefully) or HBr/Acetic Acid. -
Anhydrous Conditions: Switch to a non-aqueous base system (e.g., Cs
CO in dry DMF or Dioxane) to minimize hydrolysis.
Issue 3: "I have a byproduct with the same Rf as the product, but the NMR is symmetric."
Diagnosis: Homocoupling (Oxidative Dimerization) Technical Explanation: In the presence of Oxygen, phenylboronic acids can dimerize to form biphenols (e.g., 2,2'-biphenol). This competes with the cross-coupling cycle.
Corrective Actions:
-
Degassing: Sparge solvents with Argon/Nitrogen for at least 30 minutes before adding the catalyst.
-
Base Choice: Carbonate bases (K
CO ) generally promote less homocoupling than hydroxide bases.[2][3]
Visualizing the Reaction Pathways
The following diagram maps the Kinetic vs. Thermodynamic pathways. The Green Path is the desired chemoselective route. The Red Paths represent critical failure modes described above.
Caption: Figure 1. Chemoselectivity landscape of the Suzuki coupling. Path A (Green) exploits the weaker C-I bond. Path B (Red) leads to polymerization.[2]
Impurity Profile & Data Summary
Use this table to identify impurities based on analytical data.
| Impurity Name | Structure Description | Origin | Prevention Strategy |
| 2,2'-Biphenol | Symmetric dimer of the boronic acid ring.[1][2][3] | Homocoupling (Oxidation).[2][3] | Strictly anaerobic conditions; Degas solvents.[1][2][3] |
| Phenol | Simple hydroxybenzene.[1][2][3] | Protodeboronation (Hydrolysis of C-B bond).[2][3] | Use protected boronic acid (Methoxy); Anhydrous base.[2][3] |
| Terphenyl derivatives | Three-ring system (Phenol-Phenylene-Phenol).[1][2][3] | Over-coupling (Pd reacts with Product-Br). | Limit temp to 60°C; Use 1.1 eq of dihalide; Stop at 95% conversion. |
| 4,4'-Dibromobiphenyl | Symmetric dimer of the halide ring.[1] | Halide scrambling (less common).[2][3] | Avoid Nickel contaminants; Stick to Pd(PPh |
Experimental Protocol (Self-Validating)
Objective: Synthesis of this compound via Chemoselective Suzuki Coupling.
Reagents:
-
2-Methoxyphenylboronic acid (1.05 equiv, 10.5 mmol) [Note: Protected form recommended][1][2][3]
-
Pd(PPh
) (0.03 equiv, 3 mol%) -
K
CO (2.0 equiv, 20 mmol) -
Solvent: DME/Water (4:1 ratio, degassed)
Step-by-Step:
-
Setup: In a Schlenk flask, combine the aryl halide, boronic acid, and base. Evacuate and backfill with Nitrogen (3x).[2][3]
-
Solvent: Add degassed DME and water.[1][2][3] Validation: Solution should be biphasic initially.[1][2][3]
-
Catalyst: Add Pd catalyst under positive Nitrogen flow. Validation: Solution turns yellow/orange.[1][2][3]
-
Reaction: Heat to 60°C (oil bath). Monitor by TLC/HPLC every 2 hours.
-
Critical Checkpoint: If starting material remains after 4 hours, add 1 mol% more catalyst rather than increasing temperature (to spare the Br bond).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1] Dry over Na
SO . -
Deprotection (if using methoxy): Dissolve crude in DCM at 0°C. Add BBr
(1M in DCM, 2 equiv) dropwise. Stir 2h. Quench with MeOH. -
Purification: Column chromatography (Hexanes/EtOAc).
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2][3] Chemical Reviews, 1995 , 95(7), 2457–2483. Link[2][3]
- Foundational text on the mechanism and side reactions (homocoupling/protodeboron
-
Organic Syntheses. "Preparation of 4-Bromobiphenyl." Org.[1][2][3][4][5][6][7][8] Synth.1928 , 8, 42. Link
- Reference for the stability of bromobiphenyls and altern
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling."[1][2][3] Chemical Society Reviews, 2014 , 43, 412-443.[1] Link
- Authoritative source on protodeboron
-
Sigma-Aldrich. "Product Specification: 4'-Bromo-2-hydroxybiphenyl."[1][2][3] Link
-
Used for physical property verification and safety data.[1]
-
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4′-ブロモ-(1,1′-ビフェニル)-4-オール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. krc.cecri.res.in [krc.cecri.res.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemistryviews.org [chemistryviews.org]
Preventing decomposition of 4'-Bromo-[1,1'-biphenyl]-2-ol during reactions
Technical Support Center: 4'-Bromo-[1,1'-biphenyl]-2-ol
A Guide to Preventing Decomposition and Maximizing Reaction Success
Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that navigating the complexities of this versatile but sensitive building block can be challenging. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to troubleshoot and prevent its decomposition during critical reactions. We will move beyond simple protocols to explore the causality behind common failures, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction mixture containing this compound is turning dark brown or black. What is causing this, and how can I fix it?
This is the most common visual indicator of decomposition. The discoloration typically arises from two primary sources: oxidation of the phenol and/or degradation of a palladium catalyst in cross-coupling reactions.
Causality: The phenolic hydroxyl group in your compound is susceptible to oxidation, especially under basic conditions, elevated temperatures, or in the presence of atmospheric oxygen. This process can form highly colored quinone-type species. In palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, the formation of palladium black (Pd(0) precipitate) indicates catalyst deactivation, which can be exacerbated by impurities or suboptimal conditions.
Troubleshooting Protocol:
-
Ensure an Inert Atmosphere: Oxygen is a key culprit. Before adding any reagents, thoroughly purge your reaction vessel with an inert gas like argon or nitrogen. Maintain a positive pressure of inert gas throughout the experiment.
-
Degas Your Solvents: Solvents can dissolve significant amounts of oxygen. Degas all solvents immediately before use by sparging with argon for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Check Reagent Purity: Impurities in your starting material, base, or other reagents can initiate decomposition or poison the catalyst. If you suspect degradation of your this compound, consider purifying it by recrystallization or column chromatography before use.
-
Control the Temperature: High temperatures can accelerate decomposition. Run reactions at the lowest effective temperature. If a reaction requires high heat, ensure all other preventative measures are strictly followed.
Question 2: I'm observing significant debromination as a side product in my Suzuki-Miyaura coupling. How can I improve the selectivity for the desired C-C bond formation?
Protodeborylation of the boronic acid partner followed by protodebromination of the starting material is a classic failure mode in Suzuki couplings, leading to the formation of [1,1'-biphenyl]-2-ol instead of your target molecule.
Causality: This side reaction is often promoted by excess base, the presence of water, and elevated temperatures, which facilitate the protonolysis of the C-B and C-Br bonds. The choice of palladium catalyst and ligands also plays a critical role in mediating the relative rates of the desired cross-coupling versus the undesired decomposition pathways.[1][2]
Troubleshooting Workflow:
Comparative Table for Base Selection:
| Base | Strength | Common Issues | Recommended Use |
| NaOH, KOH, KOtBu | Strong | Promotes debromination, ester hydrolysis | Use with caution, often not ideal for this substrate |
| K₃PO₄, Cs₂CO₃ | Moderate | Generally well-tolerated, can be slow | Excellent starting point for optimization |
| K₂CO₃, KF | Weak | May result in lower conversion rates | Good for sensitive substrates, may require higher temps |
Question 3: The free hydroxyl group is interfering with my Buchwald-Hartwig amination. Should I use a protecting group?
Yes, absolutely. The acidic proton of the phenolic -OH group can interfere in several ways: it can neutralize the base, coordinate to the palladium center and inhibit catalysis, or lead to O-arylation as a side product.[3][4] Protecting the hydroxyl group is a robust strategy to prevent these issues.
Causality: Buchwald-Hartwig aminations rely on a precise interplay between the catalyst, base, amine, and aryl halide. The presence of an unprotected, acidic phenol introduces a competing reaction partner that disrupts this catalytic cycle.
Recommended Protection/Deprotection Strategy:
The tetrafluoropyridyl (TFP) ether is an excellent choice as it is installed in one step and is stable to a wide range of reaction conditions, yet easily cleaved.[5] Silyl ethers like TBDMS are also effective alternatives.[6]
Workflow: Protection → Reaction → Deprotection
Protocol 1: Protection with 2,3,5,6-Tetrafluoropyridine (TFP)
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Add 2,3,5,6-tetrafluoropyridine (1.1 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude TFP-protected ether can often be used directly in the next step.
Protocol 2: Deprotection of the TFP Ether
-
Dissolve the TFP-protected compound (1.0 eq) in a solvent mixture of acetonitrile and water (e.g., 4:1 ratio).
-
Add pyrrolidine (5.0 eq).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC for the reappearance of the free phenol.
-
Once complete, remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the final deprotected product.[5]
Question 4: What are the best practices for storing and handling this compound to ensure its long-term stability?
Proper storage is critical to prevent slow degradation over time, which can compromise future experiments.
-
Storage Conditions: Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture. For long-term storage, keep it in a refrigerator or freezer at temperatures below 4°C.
-
Inert Environment: If possible, flush the vial with argon or nitrogen before sealing to displace air and minimize oxidative degradation.
-
Handling: When weighing and handling the compound, do so in a dry environment and avoid prolonged exposure to ambient air and humidity.
Question 5: Which analytical techniques are most effective for monitoring my reaction and confirming the presence of decomposition products?
A multi-pronged analytical approach is recommended for robust reaction monitoring and analysis.
| Technique | Application | What to Look For |
| TLC | Rapid, real-time reaction monitoring. | Disappearance of starting material spot; appearance of product and any new, lower Rf spots (often decomposition). |
| LC-MS | Quantitative monitoring and mass identification. | Accurate masses for starting material, expected product, debrominated byproduct, and potential oxidized species. |
| GC-MS | Analysis of volatile components. | Useful for identifying low molecular weight byproducts and confirming the identity of the main components. |
| ¹H NMR | Structural confirmation of final product. | Absence of starting material peaks; correct chemical shifts and integration for the desired product; identify impurities. |
References
-
Reddit - r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ResearchGate. (2020). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Available at: [Link]
-
Royal Society of Chemistry. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Reddit - r/chemistry. (2021). Looking for advice on protecting phenol in presence of primaril alcohol. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]
- 6. reddit.com [reddit.com]
Technical Support Center: Purification of 4'-Bromo-[1,1'-biphenyl]-2-ol
[1]
Topic: Impurity Removal & Purification Protocols Target Molecule: 4'-Bromo-[1,1'-biphenyl]-2-ol (Also known as 4'-bromo-2-phenylphenol) Primary Application: Intermediate for OLED materials, pharmaceutical scaffolds, and cross-coupling ligands.[1]
Executive Summary
The purification of This compound presents a unique chemical advantage: the presence of the phenolic hydroxyl group (pKa ~10).[1] Unlike its common impurities (unreacted aryl halides, bis-bromo byproducts, or non-phenolic Suzuki homocouplings), the target molecule can be reversibly switched between an organic-soluble neutral form and a water-soluble phenolate salt.[1]
This guide prioritizes a "Chemical Switch" strategy (Acid/Base Extraction) as the primary purification tier, followed by Recrystallization for isomeric purity and Scavenging for trace metal removal.[1]
Module 1: The "Chemical Switch" (Bulk Impurity Removal)
The Problem: Your crude mixture likely contains unreacted 1,4-dibromobenzene, 4-bromo-iodobenzene, or homocoupled byproducts (e.g., 4,4'-dibromobiphenyl) that lack the hydroxyl group.[1] Column chromatography is often inefficient for removing these bulk neutral impurities.[1]
The Solution: Use the acidity of the phenol group to selectively pull the product into the aqueous phase, leaving neutral impurities behind in the organic layer.[1]
Protocol: Acid-Base Swing Extraction[1]
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve crude solid in Diethyl Ether or Toluene . | Solubilizes all organic species (product + impurities). |
| 2 | Extract with 2M NaOH (3x washes). | Crucial Step: The phenol deprotonates to form sodium phenolate (water-soluble).[1] Neutral impurities (halides, dimers) remain in the organic layer.[1] |
| 3 | Discard the organic layer (after TLC check). | Removes non-acidic impurities physically. |
| 4 | Wash the aqueous layer with fresh ether (1x). | Removes any physically trapped neutral organics from the water phase. |
| 5 | Acidify aqueous layer with 2M HCl to pH ~1-2. | Reprotonates the phenolate back to the neutral phenol, which precipitates or oils out. |
| 6 | Extract the cloudy aqueous mix with Ethyl Acetate or DCM . | Recovers the purified neutral product into the organic phase. |
| 7 | Dry (MgSO₄) and concentrate. | Yields "Chemically Pure" solid, ready for recrystallization. |
Troubleshooting FAQ
Q: The aqueous layer turned dark black/brown after adding NaOH. Is my product destroyed? A: Likely not. Phenolates are electron-rich and susceptible to oxidation in air, forming quinone-like colored species.[1] Action: Perform the extraction quickly and under inert atmosphere (Nitrogen) if possible. Add a pinch of sodium dithionite to the aqueous layer to prevent oxidation.
Q: An emulsion formed during the NaOH wash. A: This is common with biphenyls.[1] Action: Add a small amount of saturated NaCl (brine) to the aqueous layer to increase ionic strength, or filter the biphasic mixture through a pad of Celite to break the emulsion.
Module 2: Isomer & Oligomer Removal (Recrystallization)[1]
The Problem: The "Chemical Switch" removes non-phenols, but it cannot separate the target from other phenolic isomers (e.g., 6'-bromo isomer) or trace 2-phenylphenol (de-halogenated impurity).
The Solution: Recrystallization exploiting the solubility difference of the biphenyl scaffold.[1]
Solvent System Selection
| Solvent System | Polarity Logic | Best For... |
| Ethanol / Water | Polar/Protophilic | Removing trace oily oligomers and more polar boronic acid residues.[1] |
| Hexanes / Toluene | Non-Polar | Removing trace de-halogenated species (2-phenylphenol) which are more soluble in cold toluene. |
Recommended Protocol (Ethanol/Water)
-
Dissolve the chemically purified solid in boiling Ethanol (minimum volume).
-
Add hot Water dropwise until persistent turbidity (cloudiness) appears.
-
Add a few drops of Ethanol to clear the solution.[1]
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Critical Check: If oiling out occurs (liquid droplets instead of crystals), reheat and add slightly more ethanol. "Oiling out" traps impurities.[1]
Module 3: Palladium Removal (Trace Metal Scavenging)
The Problem: If synthesized via Suzuki coupling, residual Palladium (Pd) can remain trapped in the crystal lattice, detrimental for OLED or pharma applications (limit often <10 ppm).[1]
The Solution: Active scavenging before the final recrystallization.
Workflow Diagram: Purification Logic
Caption: Logic flow for separating phenolic target from neutral byproducts and trace metals.
Scavenging Agents
-
Activated Carbon (Darco G-60): Effective for bulk Pd removal.[1] Add 10 wt% relative to product, reflux in ethanol for 30 mins, filter hot through Celite.
-
Thiol-Modified Silica (e.g., SiliaMetS® Thiol): Highly specific for Pd(II).[1] Stir at 50°C for 2 hours. Superior to carbon for getting Pd < 5 ppm.[1]
References & Grounding
-
Acid-Base Extraction Principles:
-
Palladium Removal Strategies:
-
Source: Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis.
-
Relevance: Defines the efficiency of activated carbon vs. thiol scavengers for biaryl systems.
-
URL:
-
-
Recrystallization of Biphenyls:
-
Chemical Property Data (Solubility/MP):
Sources
- 1. WO2014173804A1 - Process for the preparation of 2-phenylphenol and its sodium salt - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. fao.org [fao.org]
- 4. This compound | C12H9BrO | CID 18795255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Scalable Synthesis of 4'-Bromo-[1,1'-biphenyl]-2-ol
[1]
Executive Summary: The "Golden Route" Strategy
To synthesize 4'-Bromo-[1,1'-biphenyl]-2-ol (hereafter 4'-Br-2-BP-ol ) at scale, you must navigate a critical chemoselectivity challenge: coupling two halogenated aromatic rings without polymerizing them.[1]
The Recommended Route: Chemoselective Suzuki-Miyaura Coupling.[1]
Key Reaction: 2-Iodophenol + 4-Bromophenylboronic acid
Module 1: Reaction Engineering & Protocol Design
Q1: Why is the direct Suzuki coupling of 2-iodophenol preferred over brominating 2-phenylphenol?
Technical Insight: Direct bromination of 2-phenylphenol is non-viable for this specific isomer.[1] The hydroxyl group is an ortho/para director, activating the phenol ring. Bromination would yield 3-bromo- or 5-bromo-2-phenylphenol , not the desired 4'-bromo (on the non-phenolic ring).[1]
-
The Solution: Construct the biaryl bond after the halogens are in place using a cross-coupling approach.
-
Chemoselectivity: You must use 2-iodophenol , not 2-bromophenol.[1] If you use 2-bromophenol, the oxidative addition rates of the starting material and the boronic acid partner (4-bromophenylboronic acid) are too similar, leading to statistical mixtures of oligomers (homocoupling).
Q2: What is the robust protocol for a 100g scale-up?
Protocol:
-
Reactor Loading: Charge a 2L jacketed reactor with 2-iodophenol (1.0 equiv) and 4-bromophenylboronic acid (1.05 equiv).
-
Solvent System: Add Toluene/Ethanol (4:1 v/v) [0.15 M concentration]. Ethanol is crucial for boronic acid solubility and preventing protodeboronation.
-
Base: Add aqueous Na2CO3 (2.0 M, 2.5 equiv) . Sparge with Nitrogen for 30 mins (Critical: Oxygen causes homocoupling).
-
Catalyst: Add Pd(PPh3)4 (1.0 - 2.0 mol%) .
-
Reaction: Heat to 60°C (Internal Temp). Do not exceed 75°C to preserve the C-Br bond.[1]
-
Completion: Monitor by HPLC. Reaction typically completes in 4-6 hours.[1]
Module 2: Troubleshooting & Optimization
Q3: My HPLC shows ~15% of a "Bis-Coupled" impurity. What went wrong?
Diagnosis: Loss of Chemoselectivity.[2] The "Bis-Coupled" impurity (Terphenyl derivative) forms when the Pd catalyst inserts into the C–Br bond of the product or the boronic acid. Corrective Actions:
-
Temperature Control: You likely exceeded 70°C. The activation energy for Pd insertion into Ar–Br is accessible above this threshold. Reduce T to 55-60°C .
-
Ligand Choice: Switch to a bulky, electron-rich phosphine if standard PPh3 fails.[1] However, for cost-efficiency, simply lowering the temperature with PPh3 is usually sufficient.
-
Stoichiometry: Ensure 4-bromophenylboronic acid is not in large excess (>1.1 equiv).
Q4: The reaction stalled at 80% conversion. Should I add more catalyst?
Diagnosis: Catalyst Deactivation or Boronic Acid Decomposition. Troubleshooting Guide:
-
Check pH: As the reaction progresses, boronic acid consumption drops the pH. If pH < 8, the transmetallation step (which requires a boronate species) stalls. Add 10% more Na2CO3.
-
Protodeboronation: 4-Bromophenylboronic acid can hydrolyze to bromobenzene in aqueous base.[1] Check HPLC for bromobenzene. If present, add 0.2 equiv of fresh boronic acid .
-
Do NOT just add Pd: If the solution has turned black (Pd black precipitation), the ligand is oxidized. Adding more Pd without fresh ligand won't help.
Module 3: Work-Up & Purification Strategy
Q5: The product layer is dark black/brown. How do I remove Palladium residues to <10 ppm?
Technical Insight: 4'-Br-2-BP-ol is a phenol and can chelate Pd species, making removal difficult.[1] Purification Workflow:
-
Quench: Cool to 20°C. Separate phases.
-
Scavenger Wash: Wash the organic layer with 5% L-Cysteine or Thiourea aqueous solution.[1] These ligands bind Pd more tightly than the phenol.
-
Filtration: Pass the organic stream through a Celite/Activated Carbon pad at 50°C.
-
Crystallization: Solvent swap to n-Heptane/IPA . The product crystallizes readily; Pd residues stay in the mother liquor.
Visualizing the Chemoselectivity
The following diagram illustrates the kinetic competition between the desired Iodine insertion and the undesired Bromine insertion.
Caption: Kinetic pathway showing the preferential oxidative addition of Pd(0) to the Aryl-Iodide bond over the Aryl-Bromide bond, enabling the retention of the bromine handle.[1]
Data & Specifications
Table 1: Solvent Screening for Scale-Up
| Solvent System | Temp (°C) | Conversion (4h) | Selectivity (Product:Bis) | Notes |
| Toluene/EtOH/H2O | 60 | 98% | 99:1 | Recommended.[1] Excellent phase separation. |
| DMF/H2O | 80 | 100% | 85:15 | High T required for solubility causes impurity. |
| THF/H2O | 60 | 90% | 95:5 | Peroxides in THF can degrade catalyst. |
| DME/H2O | 75 | 95% | 92:8 | Good, but DME is expensive/toxic for large scale. |
Table 2: Key Impurity Profile
| Impurity Name | Origin | Control Strategy |
| Des-bromo (2-phenylphenol) | Protodeboronation of boronic acid | Keep T < 65°C; Avoid excess base.[1] |
| Homocoupling (Biphenyl) | Oxidation of Boronic acid | Strict N2 sparging; Degas solvents. |
| Bis-Coupled Terphenyl | Pd insertion into product C-Br | Strict T control (<65°C); Low Pd loading.[1] |
References
-
Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002).[3] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link
-
Organic Syntheses. (2007). "Chemoselective Suzuki Coupling." Org.[3][4][5] Synth. Example protocols for halophenols. Link
-
PubChem. (n.d.). "Compound Summary: this compound (CAS 21849-89-8)."[1][6] National Library of Medicine. Link
Sources
- 1. 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene- | C16H24O | CID 95039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 6. ba.alfa-chemical.com [ba.alfa-chemical.com]
Technical Support Center: Characterization of Brominated Biphenyls
Current Status: Operational Ticket Priority: High (Technical Complexity) Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division
Introduction
Welcome to the Technical Support Center. You are likely here because your data on brominated biphenyls (PBBs) or related brominated drug scaffolds is inconsistent.
Whether you are analyzing environmental toxicity (PBB congeners) or synthesizing brominated biphenyl motifs for medicinal chemistry, the Carbon-Bromine (C-Br) bond on a biphenyl ring presents unique analytical challenges. These compounds are notorious for thermal instability , photolytic degradation , and regioisomeric complexity .
This guide is not a textbook; it is a troubleshooting manual designed to diagnose and fix the specific root causes of your experimental failures.
Module 1: Gas Chromatography & Mass Spectrometry (GC-MS)
The Issue: “My sensitivity is dropping, and I see broad, tailing peaks or unexpected lower-mass peaks.”
Root Cause Analysis: Thermal Stress
The C-Br bond energy (~280 kJ/mol) is significantly weaker than the C-Cl bond (~400 kJ/mol). In a standard hot split/splitless injector (280°C+), highly brominated biphenyls (e.g., Hexa- to Deca-BB) undergo thermal debromination before they even reach the column.
Troubleshooting Protocol
Step 1: Diagnose Injector Discrimination Run a standard mixture containing a low-boiler (e.g., PBB-1) and a high-boiler (e.g., PBB-209).
-
Symptom:[1][2][3][4] If PBB-209 area counts are disproportionately low compared to PBB-1, degradation is occurring in the inlet.
Step 2: Optimize the Injection Port
-
Switch to PTV or On-Column: Use Programmable Temperature Vaporization (PTV).[5] Inject cold (40–60°C) and ramp rapidly to volatilize. This minimizes residence time in a hot zone.
-
Liner Selection: Use a deactivated, single-taper liner with glass wool removed. Glass wool provides active sites that catalyze debromination.
Step 3: Column Configuration Standard 30m or 60m columns keep high-molecular-weight PBBs in the heat too long.
-
Action: Switch to a 15m column with a thin film (0.10 µm).[6]
-
Why? This elutes high-boilers (Deca-BB) at lower temperatures and faster times, preserving the parent ion.
Visual Troubleshooting Logic
Caption: Decision tree for resolving thermal degradation of brominated biphenyls in GC-MS analysis.
Module 2: Structural Elucidation (Isomer Differentiation)
The Issue: “I cannot distinguish between regioisomers (e.g., 3,3’- vs. 4,4’-dibromobiphenyl) using standard MS.”
Root Cause Analysis: Mass Spectral Similarity
Isomeric PBBs often produce identical Electron Ionization (EI) spectra dominated by the molecular ion
The "Ortho Effect" Diagnostic
In 2,2'-substituted biphenyls (ortho-substitution), the steric crowding forces the rings to twist, facilitating the loss of a bromine atom to relieve strain.
-
Diagnostic Rule:
-
Ortho-substituted (e.g., 2,2'-BB): The
peak (loss of one bromine) will be significantly more intense than in non-ortho isomers. -
Non-ortho (e.g., 4,4'-BB): The
molecular ion dominates; fragmentation is minimal.
-
NMR Protocol for Regioisomers
When MS is ambiguous, NMR is the gold standard. Critical Pitfall: High symmetry in 4,4'-substituted biphenyls simplifies the proton signals, often leading to misinterpretation of integration values.
| Experiment | Parameter Setup | Purpose |
| 1H NMR | Solvent: CDCl₃ or Benzene-d₆ | Check coupling constants ( |
| NOESY | Mixing time: 500-800 ms | Detects spatial proximity. Crucial for proving if a proton is near the ortho-position of the other ring. |
| 13C NMR | Relaxation delay ( | Quaternary carbons (C-Br) relax slowly. Short delays cause signal loss for the very carbons you need to identify. |
Module 3: Sample Handling & Stability
The Issue: “My calibration standards are degrading in the vial.”
Root Cause Analysis: Photolysis & Adsorption
-
Photolysis: Brominated biphenyls are highly susceptible to UV-induced debromination (photolytic cleavage of C-Br).
-
Adsorption: Planar PBBs are lipophilic and stick avidly to untreated glass surfaces.
Standard Operating Procedure (SOP) for Handling
-
Light Protection (Mandatory):
-
All experiments must be performed under yellow light (wavelengths >500 nm) or using amber glassware wrapped in aluminum foil.
-
Data Point: Exposure to standard lab fluorescent light can degrade dilute PBB standards by 10-20% in under 4 hours [1].
-
-
Solvent Selection:
-
Avoid polar solvents (Methanol/Acetonitrile) for stock solutions; solubility is poor.
-
Preferred Solvent: Toluene or Isooctane (2,2,4-trimethylpentane). These mimic the lipophilic nature of the analyte and prevent adsorption to vial walls.
-
-
Glassware Treatment:
-
Use silanized glassware for all low-concentration (<100 ppb) work to mask active silanol groups on the glass surface.
-
Module 4: Matrix Interferences (Bioanalysis)
The Issue: “I am detecting PBBs in blank biological matrices.”
Root Cause Analysis: Co-elution with PBDEs
In environmental and biological samples, Polybrominated Diphenyl Ethers (PBDEs) are often co-present.[7]
-
The Trap: PBB-153 (HexaBB) often co-elutes with PBDE-154 on standard 5% phenyl columns (e.g., DB-5).
-
The Confusion: Both produce
79 and 81 (Bromine isotopes) in ECNI (Electron Capture Negative Ionization) mode.[7]
Resolution Strategy
-
Switch Ionization Mode: Use EI (Electron Impact) instead of ECNI. While ECNI is more sensitive, EI allows you to see the molecular ion (
), which differs significantly between PBBs (biphenyl core) and PBDEs (ether core). -
Secondary Column Confirmation: If using GC, verify hits on a secondary column with different selectivity (e.g., DB-17 or a specialized "Pesticide" phase).
Frequently Asked Questions (FAQ)
Q: Can I use HPLC for PBB characterization? A: Yes, but with caveats. Standard C18 columns work, but solubility is the limiting factor. You must use high organic content (e.g., >90% Acetonitrile/THF). UV detection is often non-specific (254 nm). LC-MS with APPI (Atmospheric Pressure Photoionization) is preferred over ESI, as PBBs do not ionize well with Electrospray [2].
Q: Why do my integration ratios in NMR look wrong for my synthesized brominated biphenyl? A: You are likely experiencing atropisomerism (hindered rotation). If you have bulky bromine groups at the 2,2', 6,6' positions, the rotation around the biphenyl bond is restricted. This makes the NMR signals broaden or split at room temperature.
-
Fix: Run the NMR at elevated temperature (e.g., 50°C) to speed up rotation and average the signals.
References
-
World Health Organization (WHO). (1994). Environmental Health Criteria 152: Polybrominated Biphenyls. International Programme on Chemical Safety. Link
-
US EPA. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. (Used as the reference standard for brominated congener handling). Link
-
Pietrogrande, M.C., et al. (2024). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and Polybrominated Biphenyls. Molecules. Link
-
Agilent Technologies. (2020). Rapid Analysis of PBBs and PBDEs with Intuvo 9000 GC. Application Note. Link
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Exposure Data - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Interpreting Complex NMR Spectra of 4'-Bromo-[1,1'-biphenyl]-2-ol Derivatives
Welcome to the technical support center for the analysis of 4'-Bromo-[1,1'-biphenyl]-2-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of interpreting the Nuclear Magnetic Resonance (NMR) spectra of these valuable chemical entities. The unique structural features of these substituted biphenyls often lead to spectra that are challenging to interpret. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to confidently assign your spectra and validate your molecular structures.
Introduction to the Challenge
The this compound scaffold is a cornerstone in the synthesis of various biologically active compounds. However, the analysis of their NMR spectra can be far from straightforward. The presence of two phenyl rings, the influence of the bromo and hydroxyl substituents, and the potential for restricted rotation around the biphenyl linkage (atropisomerism) can result in complex and overlapping signals. This guide will equip you with the foundational knowledge and practical techniques to dissect these intricate spectra.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions that arise during the NMR analysis of this compound derivatives.
Q1: What are the expected chemical shift ranges for the aromatic protons in this compound?
A: The aromatic protons of this compound will typically resonate in the range of 6.8 to 7.6 ppm. The exact chemical shifts are influenced by the electronic effects of the hydroxyl and bromo substituents. The protons on the hydroxyl-bearing ring are generally more shielded (appear at a lower ppm) compared to those on the bromo-substituted ring. The ortho and para positions relative to the hydroxyl group will be more shielded due to its electron-donating nature, while the positions ortho and meta to the bromine atom will be deshielded.
Q2: How do the hydroxyl and bromo substituents affect the proton and carbon NMR spectra?
A: The hydroxyl group (-OH) is an electron-donating group, which increases the electron density on the phenyl ring it is attached to, particularly at the ortho and para positions. This results in an upfield shift (lower ppm) for the corresponding proton and carbon signals. Conversely, the bromine atom (-Br) is an electron-withdrawing group through induction, which decreases the electron density on its phenyl ring, leading to a downfield shift (higher ppm) for the attached protons and carbons.
Q3: What is atropisomerism and how can it affect the NMR spectrum of my compound?
A: Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, in this case, the C-C bond connecting the two phenyl rings.[1] If the substituents at the ortho positions of the biphenyl linkage are bulky enough, rotation can be slow on the NMR timescale, leading to the observation of distinct signals for each of the non-interconverting atropisomers. This can manifest as a doubling of all the expected NMR signals, making the spectrum appear much more complex than anticipated for a single species. The energy barrier to rotation can be influenced by factors such as temperature and the size of the ortho substituents.[1]
Q4: I see more aromatic signals than I expect. What could be the reason?
A: Seeing more signals than anticipated is a common issue. Besides the possibility of impurities, the most likely reasons for a substituted biphenyl like this compound are:
-
Slow Rotation (Atropisomerism): As mentioned above, if the rotation around the biphenyl bond is restricted, you may be observing a mixture of stable atropisomers, each giving its own set of NMR signals.
-
Complex Coupling Patterns: The protons on the phenyl rings form a coupled spin system. Depending on the magnetic field strength and the specific chemical shift differences, what might be expected to be a simple doublet or triplet can appear as a more complex multiplet, which can be mistaken for multiple distinct signals.
Troubleshooting Guides
This section provides a systematic, question-and-answer-based approach to tackling specific problems you may encounter during your spectral analysis.
Problem 1: My aromatic signals are overlapping and difficult to assign.
How can I resolve the overlapping signals in the aromatic region?
When the proton signals in the aromatic region are clustered together, making it impossible to determine multiplicities and coupling constants, a multi-pronged approach is recommended.
Step-by-Step Protocol:
-
Optimize Shimming: Ensure the magnetic field homogeneity is optimized by carefully shimming the spectrometer. Poor shimming can lead to broad peaks that obscure fine coupling details.
-
Solvent Change: Re-running the NMR in a different deuterated solvent can often resolve overlapping signals. Aromatic solvents like benzene-d6 or pyridine-d5 can induce significant shifts in the proton resonances compared to chloroform-d or DMSO-d6. This is due to anisotropic effects of the solvent molecules.
-
Higher Magnetic Field: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the chemical shift dispersion in Hertz, which can lead to better separation of multiplets.
-
2D NMR Experiments: Two-dimensional NMR techniques are invaluable for resolving overlapping signals and establishing connectivity.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum connect coupled protons, allowing you to trace out the spin systems of each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. This is extremely useful for assigning carbon signals and can help differentiate protons based on the chemical shift of their attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the two phenyl rings and for assigning quaternary carbons.
-
Diagram of a Systematic Approach to Resolving Overlapping Signals:
Caption: A workflow for resolving complex aromatic NMR signals.
Problem 2: I suspect atropisomerism. How can I confirm this and what does it mean for my sample?
How do I confirm the presence of atropisomers and what are the implications?
The presence of more signals than expected for a single isomer is a strong indication of atropisomerism. Confirming this requires further investigation.
Experimental Protocol: Variable Temperature (VT) NMR
-
Acquire a standard 1H NMR spectrum at room temperature. Note the number and complexity of the signals.
-
Increase the temperature of the NMR probe in increments of 10-20 °C. Acquire a 1H NMR spectrum at each temperature.
-
Observe the changes in the spectrum. If atropisomers are present and interconverting, you will observe coalescence of the corresponding pairs of signals as the temperature increases. At a certain temperature, known as the coalescence temperature, the two signals for a given proton will merge into a single broad peak. At even higher temperatures, this may resolve into a single sharp peak, indicating that the rotation around the biphenyl bond is now fast on the NMR timescale.
-
Lower the temperature below room temperature. If the signals sharpen and become more distinct, this also supports the presence of slowly exchanging conformers.
Data Presentation: Expected NMR Data for this compound
The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimates based on data from similar compounds and predictive software. Actual values may vary depending on the solvent and other experimental conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H-3 | ~6.95 | ~116 | Ortho to -OH, expect upfield shift |
| H-4 | ~7.20 | ~129 | |
| H-5 | ~6.90 | ~121 | |
| H-6 | ~7.30 | ~128 | Ortho to the other ring |
| H-2', H-6' | ~7.45 | ~131 | Ortho to -Br, expect downfield shift |
| H-3', H-5' | ~7.55 | ~132 | Meta to -Br |
| OH | Variable (4.5-5.5) | - | Broad singlet, exchangeable with D₂O |
| C-1 | - | ~128 | |
| C-2 | - | ~152 | Attached to -OH |
| C-3 | - | ~116 | |
| C-4 | - | ~129 | |
| C-5 | - | ~121 | |
| C-6 | - | ~128 | |
| C-1' | - | ~139 | |
| C-2', C-6' | - | ~131 | |
| C-3', C-5' | - | ~132 | |
| C-4' | - | ~122 | Attached to -Br |
Diagram of Key HMBC Correlations:
Caption: Expected key HMBC correlations for confirming the biphenyl linkage.
Conclusion
Interpreting the NMR spectra of this compound derivatives requires a careful and systematic approach. By understanding the influence of the substituents, considering the possibility of atropisomerism, and utilizing the power of 2D NMR techniques, researchers can confidently elucidate the structures of these important molecules. This guide provides a framework for troubleshooting common issues and serves as a reference for your analytical endeavors.
References
-
Nuclear Magnetic Resonance (NMR) interpretation plays a pivotal role in molecular identifications. As interpreting NMR spectra, the structure of an unknown compound, as well as known structures, can be assigned by several factors such as chemical shift, spin multiplicity, coupling constants, and integration. (Source: Chemistry LibreTexts, [Link])
-
The kind of isomerism which owes its existence to restricted rotation around a single bond is known as atropisomerism and the isomers are called atropisomers. The Bulkier the ortho substituents are, the higher is the energy barrier separating the enantiomers and when it exceeds 80-100 kJ mol-1 these stereoisomers are separable at RT. (Source: Slideshare, [Link])
-
Variable-temperature (VT) 1H-NMR studies can be used to study dynamic processes such as conformational changes. The doubling of signals at lower temperatures, which coalesce at higher temperatures, is indicative of the presence of rotamers or atropisomers. (Source: NIH National Library of Medicine, [Link])
-
Two-dimensional NMR spectroscopy is a powerful tool for structure elucidation. Experiments like COSY, HSQC, and HMBC provide information about H-H, C-H (one-bond), and C-H (long-range) correlations, respectively, which are essential for piecing together complex molecular structures. (Source: Science.gov, [Link])
-
Troubleshooting common issues in 1H NMR spectroscopy can often be achieved through simple experimental changes. For overlapping peaks, trying a different NMR solvent can alter the chemical shifts and resolve the signals. (Source: University of Rochester, Department of Chemistry, [Link])
Sources
Technical Support Center: Optimizing Solubility of 4'-Bromo-[1,1'-biphenyl]-2-ol
Executive Summary & Compound Profile
4'-Bromo-[1,1'-biphenyl]-2-ol is a critical intermediate often used in Suzuki-Miyaura cross-coupling and etherification reactions.[1] Its structure features a lipophilic biphenyl core and a polar, acidic phenolic hydroxyl group (position 2).
Users frequently encounter solubility challenges due to its high crystal lattice energy (Melting Point: ~164-168°C) and poor aqueous solubility.[1] This guide addresses these issues by leveraging the compound's pKa (~9.5-10) and lipophilicity to optimize reaction media.
Physicochemical Profile
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₂H₉BrO | Moderate molecular weight (249.10 g/mol ).[1] |
| LogP | ~3.8 - 4.1 | Highly lipophilic; requires organic co-solvents.[1] |
| pKa (Phenol) | 9.5 - 10.0 | Deprotonation by bases (pH > 10) drastically increases aqueous solubility.[1] |
| Water Solubility | < 0.1 g/L (Neutral pH) | Practically insoluble in water without base or surfactant. |
| Key Solvents | MeOH, EtOH, THF, DCM, Acetone | Good solubility in polar organic solvents. |
Solvent Selection & Troubleshooting Guide
Q1: Which solvent system should I use for Suzuki-Miyaura coupling?
Recommendation: Use a biphasic system with a phase transfer agent or a water-miscible organic co-solvent .[1]
-
The Problem: In pure water, the starting material precipitates, halting the reaction. In pure non-polar solvents (like Toluene), the inorganic base (e.g., K₂CO₃) is insoluble.
-
The Solution:
-
Co-solvent System: Toluene/Ethanol/Water (4:1:1) or THF/Water (4:1).[1] The alcohol/THF bridges the solubility gap.[1]
-
Base Selection: Use bases that form the phenoxide in situ.[1] Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are effective.[1]
-
Mechanism: The base deprotonates the phenol (Ar-OH
Ar-O⁻), making the substrate water-soluble and protecting the catalyst from poisoning by the free phenol.[1]
-
Q2: I am performing an O-alkylation (Ether synthesis). The solid won't dissolve in Acetone/K₂CO₃.
Recommendation: Switch to a Polar Aprotic Solvent like DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide).[1]
-
Why: While acetone is a common solvent for Williamson ether synthesis, this compound may have limited solubility in cold acetone.[1] DMF and DMSO have high dielectric constants that disrupt the crystal lattice and effectively solvate the phenoxide anion generated by the base.
-
Protocol:
Q3: How do I dissolve the compound for NMR or HPLC analysis?
Recommendation:
-
NMR: DMSO-d₆ or CDCl₃.
-
Note: In CDCl₃, the phenolic proton may appear broad or exchange. DMSO-d₆ often provides sharper peaks for the -OH group due to hydrogen bonding.[1]
-
-
HPLC: Dissolve in Methanol or Acetonitrile (HPLC grade). If the sample is stubborn, use a small amount of THF first, then dilute with the mobile phase. Avoid dissolving directly in water.[1]
Advanced Solubility Techniques
Technique A: pH Manipulation (The "Phenoxide Switch")
Because the compound is a phenol, its solubility is pH-dependent.
-
Acidic/Neutral pH (< 8): The molecule is neutral and hydrophobic.[1] Soluble in DCM, Et₂O, Toluene.
-
Basic pH (> 10): The molecule becomes the phenoxide anion (Ar-O⁻Na⁺).[1] Soluble in water and polar alcohols.[1]
-
Application: To purify the compound from non-acidic impurities, dissolve the crude mixture in Ether/DCM, extract with 1M NaOH (product goes into water), separate layers, and then re-acidify the aqueous layer with HCl to precipitate the pure product.
Technique B: Temperature & Sonication
-
Heat: The solubility in alcohols (MeOH/EtOH) increases significantly above 50°C. Ensure your reaction vessel is equipped with a reflux condenser if heating near the boiling point.
-
Sonication: For preparing analytical standards, sonicate for 5-10 minutes.[1] The crystal lattice is robust, and simple shaking is often insufficient.
Visual Decision Guides
Diagram 1: Solvent Selection Decision Tree
Use this logic flow to select the optimal solvent based on your intended application.[1]
Caption: Decision tree for selecting the optimal solvent system based on experimental intent.
Diagram 2: Dissolution Workflow for Reaction Setup
A step-by-step logic flow to ensure complete dissolution before initiating reactions.[1]
Caption: Workflow for ensuring optimal solubility prior to catalyst addition.
Experimental Data Reference
Solubility Matrix
Estimates based on biphenyl-2-ol derivatives at 25°C.
| Solvent | Solubility Rating | Comments |
| Water (pH 7) | Insoluble (<0.1 g/L) | Forms a suspension.[1] Do not use as sole solvent.[1] |
| Water (pH 12) | Soluble | Forms the sodium phenoxide salt. |
| Methanol / Ethanol | Soluble | Good for recrystallization or as co-solvents.[1] |
| Dichloromethane (DCM) | Very Soluble | Excellent for extractions and transfers. |
| THF | Very Soluble | Ideal for coupling reactions; miscible with water.[1] |
| Toluene | Moderately Soluble | Solubility increases significantly with heat (>60°C).[1] |
| Hexane / Pentane | Insoluble | Used to precipitate the product (antisolvent). |
References
-
PubChem. (2025).[1][2][3] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Suzuki Coupling Reaction Conditions and Solvents. Retrieved from [Link]
Sources
Technical Support Center: Cross-Coupling Protocols for 4'-Bromo-[1,1'-biphenyl]-2-ol
Case ID: 4-BB-2-OL-COUPLING Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open Subject: Catalyst Selection & Troubleshooting for Ortho-Hydroxy Biphenyls
Executive Summary & Substrate Analysis
Welcome to the Technical Support Center. You are working with 4'-Bromo-[1,1'-biphenyl]-2-ol (CAS: 21849-89-8).[1] This substrate presents a classic "Janus" challenge in catalysis:
-
The Handle: A reactive aryl bromide at the 4'-position (para), sterically accessible and electronically activated.
-
The Trap: A free hydroxyl group at the 2-position (ortho).
The Core Problem: Under basic cross-coupling conditions, the phenol (
Recommendation Strategy:
-
Path A (Suzuki): Direct coupling is generally feasible with aqueous bases.
-
Path B (Buchwald-Hartwig): Requires specific bulky ligands to prevent phenoxide coordination.
-
Path C (Protection): Recommended only if Path B fails or if high-value nucleophiles are used.
Decision Matrix & Workflow
The following decision tree outlines the recommended catalyst systems based on your desired transformation.
Figure 1: Catalyst selection workflow based on coupling partner and reaction tolerance.
Standard Operating Protocols (SOPs)
Protocol A: Suzuki-Miyaura Coupling (Direct Method)
Use this for coupling with aryl/alkyl boronic acids.
Rationale: The biphasic nature of standard Suzuki conditions helps. The phenoxide stays largely in the aqueous/interface layer, while the catalytic cycle occurs in the organic phase. Pd(dppf)Cl2 is preferred over Pd(PPh3)4 due to higher stability against oxidation and lower propensity for phosphine dissociation.
| Component | Reagent | Equivalents | Notes |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 0.02 - 0.05 (2-5 mol%) | Robust; resists de-ligation. |
| Ligand | (Included in catalyst) | N/A | dppf bite angle prevents Pd-black. |
| Base | K₂CO₃ (2M Aqueous) | 3.0 | Essential to activate boronic acid. |
| Solvent | 1,4-Dioxane or Toluene | [0.2 M] | High boiling point, good solubility. |
| Temp | 80°C - 100°C | N/A | Reaction typically complete in 4-12h. |
Step-by-Step:
-
Charge reaction vessel with this compound (1.0 equiv) and Boronic Acid (1.2 equiv).
-
Add solvent (Dioxane) and degas (sparge with Argon for 10 min).
-
Add Pd catalyst and aqueous base under Argon flow.
-
Seal and heat to 90°C.
-
Critical Workup: Upon completion, acidify the mixture with 1M HCl to pH ~4 before extraction. This reprotonates the phenol, ensuring it extracts into the organic layer (EtOAc).
Protocol B: Buchwald-Hartwig Amination (Advanced)
Use this for coupling with primary/secondary amines.
Rationale: Free phenols are "catalyst poisons" in amination because the phenoxide competes with the amine for Pd coordination. You must use Dialkylbiarylphosphines (Buchwald Ligands). These bulky, electron-rich ligands create a "roof" over the Pd center, allowing the smaller amine to bind while sterically rejecting the bulky phenoxide/dimer formation.
| Component | Reagent | Equivalents | Notes |
| Pre-Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.02 (Pd basis) | Source of Pd(0). |
| Ligand | XPhos (General) or BrettPhos (Prim. Amines) | 0.02 - 0.04 (L:Pd 2:1) | CRITICAL. Do not use PPh3. |
| Base | LiHMDS (1M in THF) or NaOtBu | 2.5 | Strong base required. LiHMDS is milder on functional groups. |
| Solvent | t-Amyl Alcohol or Toluene | [0.15 M] | t-Amyl alcohol promotes solubility. |
| Temp | 100°C | N/A | Sealed tube recommended. |
Step-by-Step:
-
Pre-complexation: In a vial, mix Pd(OAc)₂ and XPhos in solvent at 60°C for 5 mins to generate the active L-Pd(0) species (solution turns from orange to yellow/pale).
-
Add the substrate (this compound) and the Amine.
-
Add Base.[2] Note: If using NaOtBu, the phenol will deprotonate immediately. The solution may darken; this is normal.
-
Heat to 100°C.
-
Troubleshooting: If conversion stalls, add a second shot of catalyst (1 mol%) after 4 hours.
Mechanism of Interference (Why standard catalysts fail)
Understanding the failure mode allows you to avoid it. The diagram below illustrates how the free hydroxyl group interferes with simple phosphine systems (like Pd(PPh3)4).
Figure 2: Competition between productive coupling (Path A) and phenoxide coordination (Path B).
Troubleshooting & FAQ
Q1: The reaction mixture turned black immediately. Is the catalyst dead?
-
Diagnosis: "Pd Black" indicates the precipitation of bulk Palladium metal (
). This happens when the ligand dissociates or is insufficient to stabilize the Pd(0) species. -
Fix:
-
Switch to a bidentate ligand (dppf, Xantphos) or a bulky Buchwald ligand (XPhos).
-
Ensure your solvent is thoroughly degassed (Oxygen accelerates ligand oxidation).
-
If using Protocol B, ensure the Ligand:Pd ratio is at least 2:1.
-
Q2: I observe "Protodehalogenation" (The Br is replaced by H).
-
Diagnosis: The Pd inserted into the Ar-Br bond, but failed to transmetallate. Instead, it grabbed a hydride (likely from the solvent or beta-hydride elimination from the amine).
-
Fix:
-
Avoid alcoholic solvents (except t-Amyl alcohol which is sterically resistant to beta-elimination). Switch to Toluene or Dioxane.
-
Increase the concentration of the coupling partner (Boronic acid/Amine).
-
Q3: Do I really need to protect the phenol?
-
Answer:
-
For Suzuki: No.[2][3] The aqueous base method works 90% of the time.
-
For Buchwald: Maybe. If you are using an expensive amine or getting low yields (<40%), protect the phenol as a Benzyl ether (Bn) or Methoxymethyl ether (MOM) . Avoid Silyl ethers (TMS/TBS) as the basic conditions of coupling often cleave them prematurely.
-
Q4: Can I use Copper catalysis (Ullmann) instead?
-
Answer: Generally, no. Ullmann conditions usually require much higher temperatures (140°C+) and are less tolerant of the free phenol (which will compete avidly for the Cu center). Stick to Palladium.
References
-
Suzuki-Miyaura Coupling of Unprotected Phenols
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Buchwald-Hartwig Amination with Oxygenated Arenes
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
-
Catalyst Poisoning by Phenoxides
-
Substrate Data (this compound)
- PubChem Compound Summary for CID 18795255.
Sources
- 1. This compound | C12H9BrO | CID 18795255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ikm.org.my [ikm.org.my]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
Minimizing hydrodebromination in reactions with 4'-Bromo-[1,1'-biphenyl]-2-ol
Technical Support Center: Reactions with 4'-Bromo-[1,1'-biphenyl]-2-ol
A Guide to Minimizing Hydrodebromination and Other Side Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development working with this compound. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of reactions involving this substrate, with a primary focus on minimizing the undesired hydrodebromination side reaction. As Senior Application Scientists, we combine technical expertise with practical field insights to ensure your experiments are both successful and reproducible.
Introduction: The Challenge of this compound
This compound is a valuable building block in organic synthesis, particularly for the construction of more complex poly-aromatic systems. However, its structure presents unique challenges in common cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. The primary issue encountered is often hydrodebromination, the undesired replacement of the bromine atom with a hydrogen atom, leading to the formation of [1,1'-biphenyl]-2-ol as a significant byproduct. This not only reduces the yield of the desired product but also complicates purification.
The presence of the ortho-hydroxyl group is a double-edged sword. While it can potentially act as a directing group, influencing the regioselectivity of certain reactions, its acidic proton can also interfere with the catalytic cycle, particularly in the presence of strong bases.[1] This guide will delve into the mechanistic underpinnings of these challenges and provide practical, evidence-based strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of the hydrodebrominated byproduct, [1,1'-biphenyl]-2-ol, in my Suzuki-Miyaura coupling reaction. What are the likely causes?
A1: The formation of the hydrodebrominated byproduct in a Suzuki-Miyaura coupling is a common issue, particularly with electron-rich aryl bromides like this compound. Several factors can contribute to this side reaction:
-
Choice of Base: Strong bases, especially in the presence of protic solvents like water or alcohols, can generate hydride species that lead to the reduction of the aryl bromide.[2] Inorganic bases such as carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are generally preferred over hydroxides (e.g., NaOH, KOH) as they are less prone to generating reactive hydride donors.[3]
-
Catalyst and Ligand System: The nature of the palladium catalyst and its coordinating ligand plays a crucial role. Some ligand systems may favor the reductive pathway over the desired cross-coupling.
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the incidence of side reactions, including hydrodebromination.[4]
-
Presence of Protic Solvents: Solvents such as water and alcohols can act as a source of protons or hydrides, facilitating the hydrodebromination process.
Troubleshooting Steps:
-
Re-evaluate Your Base: If you are using a strong base like NaOH or KOH, consider switching to a milder inorganic base like K₃PO₄ or Cs₂CO₃.[3]
-
Optimize Your Catalyst and Ligand: For electron-rich aryl bromides, ligands with high electron-donating ability and steric bulk can promote the desired oxidative addition and reductive elimination steps of the catalytic cycle, outcompeting the hydrodebromination pathway. Consider screening different phosphine ligands.
-
Control Reaction Parameters: Monitor your reaction progress carefully and aim to stop the reaction as soon as the starting material is consumed. Lowering the reaction temperature may also be beneficial.
-
Solvent System: While some water is often necessary for the Suzuki-Miyaura coupling, an excessive amount can be detrimental. Ensure your organic solvents are of high quality and consider using a mixed solvent system (e.g., toluene/water) to control the water content.[3]
Q2: Can the ortho-hydroxyl group on my substrate interfere with the reaction?
A2: Yes, the ortho-hydroxyl group can significantly influence the reaction in several ways:
-
Directing Group Effect: The hydroxyl group can act as a directing group, coordinating to the palladium center and influencing the regioselectivity of the reaction. This can be advantageous in certain C-H activation reactions.[5][6] In cross-coupling, it may facilitate the oxidative addition step.
-
Formation of Palladium Alkoxides: In the presence of a base, the hydroxyl group can be deprotonated to form a phenoxide, which can then coordinate to the palladium catalyst to form a palladium alkoxide.[1] This can alter the reactivity of the catalyst and potentially open up alternative reaction pathways.
-
Substrate for Competing Reactions: The acidic proton of the hydroxyl group can react with strong bases, affecting the stoichiometry of the base in the reaction mixture.
Strategies to Manage the Hydroxyl Group's Influence:
-
Protection of the Hydroxyl Group: Protecting the hydroxyl group as a methyl ether (anisole), silyl ether (e.g., TBS), or another stable protecting group can prevent its interference in the reaction. This is a common strategy to suppress unwanted side reactions.
-
Leveraging the Directing Effect: In some cases, the directing effect of the hydroxyl group can be exploited to achieve a desired regioselectivity. Careful selection of the catalyst and reaction conditions is crucial in such cases.
Q3: I am performing a Heck reaction with this compound and an alkene, but the yield is low and I see the hydrodebrominated byproduct. What can I do?
A3: Hydrodebromination can also be a significant side reaction in Heck couplings. The principles are similar to those in the Suzuki-Miyaura reaction, but with some specific considerations for the Heck reaction mechanism.
-
Base Selection: The choice of base is critical in the Heck reaction to regenerate the active Pd(0) catalyst. Organic bases like triethylamine (Et₃N) or inorganic bases like sodium acetate (NaOAc) are commonly used. For your substrate, a weaker base might be preferable to minimize hydrodebromination.
-
Ligand Choice: The ligand influences the stability and reactivity of the palladium catalyst. For electron-rich aryl bromides, bulky, electron-donating phosphine ligands can be beneficial.
-
Side Reactions: Besides hydrodebromination, other side reactions in Heck couplings include alkene isomerization.
Troubleshooting a Heck Reaction:
-
Screen Different Bases: Compare the performance of an organic base like Et₃N with an inorganic base like K₂CO₃ or NaOAc.
-
Ligand Modification: If using a standard ligand like PPh₃, consider switching to a more specialized ligand designed for challenging substrates.
-
Additives: In some cases, the addition of silver salts can suppress side reactions like alkene isomerization by facilitating the desired reductive elimination step.
Visualizing the Competing Pathways
To better understand the challenge, it is helpful to visualize the catalytic cycle of a Suzuki-Miyaura coupling and the competing hydrodebromination pathway.
Caption: Competing pathways in the palladium-catalyzed reaction of this compound.
Experimental Protocols: A Starting Point for Optimization
The following is a general protocol for a Suzuki-Miyaura coupling that can be used as a starting point for your optimization experiments.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).[3]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Base and Ligand Selection
The choice of base and ligand is paramount in suppressing hydrodebromination. Below is a table summarizing general recommendations for challenging Suzuki-Miyaura couplings.
| Parameter | Recommendation for Minimizing Hydrodebromination | Rationale |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Milder inorganic bases are less likely to generate hydride species compared to strong hydroxides.[3] |
| Ligand | Bulky, electron-donating phosphines (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) | These ligands promote the desired oxidative addition and reductive elimination steps, making the cross-coupling pathway kinetically more favorable.[2] |
| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium sources for in situ generation of the active Pd(0) catalyst. |
| Solvent | Aprotic solvents (e.g., Toluene, Dioxane) with a controlled amount of water | Minimizes the availability of protic sources that can contribute to hydrodebromination. |
Logical Workflow for Troubleshooting
When encountering issues with hydrodebromination, a systematic approach to troubleshooting is essential. The following flowchart illustrates a logical workflow for optimizing your reaction.
Caption: A systematic workflow for troubleshooting hydrodebromination.
References
-
Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Letters, 11(1), 233–236. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 55(32), 9370-9374. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Studer, A., et al. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4-Dioxane. Angewandte Chemie International Edition, 56(40), 12204-12208. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Diao, T., et al. (2016). Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. Science, 353(6295), 163-167. [Link]
-
Metzger, J. O. (2018). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]
-
Gevorgyan, V., et al. (2024). Removable and modifiable directing groups in C-H activation. YouTube. [Link]
-
Wordpress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]
-
Beilstein Journals. (2011). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 7, 1028-1034. [Link]
-
The Suzuki Reaction. (2014). Retrieved from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 28963-28967. [Link]
Sources
- 1. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: Chemoselective Synthesis of 4'-Bromo-[1,1'-biphenyl]-2-ol
Executive Summary
The synthesis of 4'-bromo-[1,1'-biphenyl]-2-ol presents a classic chemoselectivity challenge in medicinal chemistry: constructing a biaryl core while retaining a reactive aryl bromide for downstream functionalization.
This guide compares the two dominant palladium-catalyzed methodologies—Suzuki-Miyaura and Migita-Kosugi-Stille —specifically for this substrate.
-
The Suzuki Route is the industry standard for scalability and environmental compliance but requires careful base selection to prevent phenol interference and over-reaction.
-
The Stille Route offers superior kinetic control and neutral conditions, ideal for preserving the sensitive aryl bromide, but incurs a high "purification penalty" due to organotin byproducts.
Retrosynthetic Analysis & Strategy
To retain the bromine atom at the 4'-position, the coupling strategy must exploit the rates of oxidative addition: Ar-I > Ar-Br >> Ar-Cl . We utilize 2-iodophenol as the electrophile and a 4-bromophenyl-metal species as the nucleophile. The catalyst will preferentially insert into the C–I bond, leaving the C–Br bond intact if temperature and stoichiometry are controlled.
Visual: Chemoselective Retrosynthesis
Figure 1: Retrosynthetic strategy relying on the kinetic differentiation between Aryl-Iodide and Aryl-Bromide bonds.
Method A: Suzuki-Miyaura Coupling (The "Green" Standard)
The Suzuki coupling is generally preferred for its non-toxic byproducts. However, the requirement for a base is the primary variable. Strong bases can deprotonate the phenol (pKa ~10) to a phenoxide, which is electron-rich and can poison the catalyst or retard transmetallation.
Optimized Protocol
-
Substrates: 2-Iodophenol (1.0 equiv) + 4-Bromophenylboronic acid (1.1 equiv).
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%).
-
Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (mild base is critical).
-
Solvent: Toluene/Ethanol/Water (4:1:1) or DME/Water.
-
Temperature: 60–70°C (Strictly controlled; >80°C risks scrambling).
Step-by-Step Workflow
-
Degassing: Charge reaction vessel with solvents and sparge with Argon for 15 mins. Oxygen inhibits the catalytic cycle and promotes homocoupling.
-
Addition: Add 2-iodophenol, 4-bromophenylboronic acid, and Pd(PPh₃)₄ under counter-flow of Argon.
-
Activation: Add aqueous K₂CO₃ solution. The biphasic system helps modulate the concentration of the active phenoxide species.
-
Reaction: Heat to 65°C. Monitor via HPLC/TLC. The reaction typically completes in 4–6 hours.
-
Checkpoint: If >5% bis-coupling (oligomer) is observed, lower temp to 50°C and increase catalyst load.
-
-
Workup: Acidify carefully with 1M HCl to pH 6 (to protonate the phenol). Extract with EtOAc.[1]
Pros:
-
Boron byproducts are water-soluble and non-toxic.
-
Reagents are bench-stable and cheap.
Cons:
-
Aqueous base can be problematic if the substrate has hydrolyzable esters (not applicable here, but good practice to note).
-
Protodeboronation of the aryl boronic acid can occur if the reaction is too slow.
Method B: Migita-Kosugi-Stille Coupling (The "Precision" Route)
The Stille coupling operates under neutral conditions, making it the superior choice for preserving the 4'-bromide if the Suzuki conditions lead to side reactions. The rate of transmetallation with organostannanes is often faster than boronic acids in the absence of base activators.
Optimized Protocol
-
Substrates: 2-Iodophenol (1.0 equiv) + Tributyl(4-bromophenyl)stannane (1.1 equiv).
-
Catalyst: Pd(PPh₃)₄ (2-4 mol%) or PdCl₂(PPh₃)₂.
-
Additives: CuI (10 mol%) can accelerate the reaction (the "Copper Effect") allowing room temperature coupling.
-
Solvent: DMF or 1,4-Dioxane (Anhydrous).
-
Temperature: 40–50°C (or RT with CuI).
Step-by-Step Workflow
-
Inert Atmosphere: Flame-dry glassware; maintain strict N₂/Ar atmosphere.
-
Dissolution: Dissolve 2-iodophenol and the stannane in dry DMF.
-
Catalysis: Add Pd catalyst (and CuI co-catalyst if using).
-
Reaction: Stir at 45°C.
-
Mechanism Note: The neutral conditions prevent the activation of the Ar-Br bond, ensuring high chemoselectivity.
-
-
The "Purification Penalty" (Critical Step):
-
Standard Workup: Dilute with ether.[2]
-
Tin Removal: Add 10% w/w aqueous KF (Potassium Fluoride) solution and stir vigorously for 30 mins. This precipitates polymeric Bu₃SnF (white solid).
-
Filtration: Filter through a pad of Celite/Silica. The filtrate contains the product, significantly depleted of tin.
-
Pros:
-
Neutral pH: No phenol deprotonation issues.
-
High Chemoselectivity: Excellent retention of the Ar-Br moiety.[3]
-
Kinetic Control: Often works at lower temperatures than Suzuki.
Cons:
-
Toxicity: Organotin reagents are neurotoxic.
-
Purification: Traces of tin are difficult to remove to pharma standards (<10 ppm).
Comparative Data Analysis
The following table summarizes expected performance based on kinetic data and analogous biphenyl syntheses found in the literature [1, 4, 6].
| Feature | Suzuki-Miyaura | Stille Coupling |
| Yield (Isolated) | 82–88% | 85–92% |
| Chemoselectivity (Br Retention) | Good (requires temp control) | Excellent (intrinsic) |
| Reaction Time | 4–8 Hours | 2–6 Hours |
| Atom Economy | High | Low (loss of large Bu₃Sn group) |
| Purification Difficulty | Low (Aqueous wash) | High (Requires KF or silica treatments) |
| Toxicity Profile | Low (Green) | High (Neurotoxic byproducts) |
| Cost | Low | High (Stannanes are expensive) |
Decision Framework
Use the following logic flow to select the appropriate method for your specific constraints.
Visual: Method Selection Logic
Figure 2: Decision matrix for selecting the optimal coupling strategy.
Expert Commentary & Conclusion
For the specific synthesis of This compound :
Recommendation: Start with the Suzuki-Miyaura protocol.
-
Reasoning: The acidity of the phenol is manageable with carbonate bases, and the chemoselectivity of I vs. Br is sufficient at 60°C. The ease of workup outweighs the marginal kinetic advantages of Stille for this specific simple scaffold.
Exception: If you observe significant polymerization (reaction at the Ar-Br site) or if the phenol is part of a larger, base-labile complex scaffold, switch to the Stille protocol immediately. The neutral conditions will guarantee the integrity of the bromine handle, provided you employ the KF workup to manage tin residues.
References
-
Stille vs. Suzuki – Cross-coupling for the functionalization of diazocines. National Institutes of Health (PMC). Available at: [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. Available at: [Link][4][5]
-
Synthesis, characterization and catalytic activity in Suzuki-Miura... of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)... ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis. University of Greenwich. Available at: [Link]
-
Workup for Removing Tin Byproducts. University of Rochester. Available at: [Link][4]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. MDPI. Available at: [Link][4][5][6]
Sources
A Senior Application Scientist's Guide to the Reactivity of Brominated Biphenyl Isomers: A Comparative Analysis of 4'-Bromo-[1,1'-biphenyl]-2-ol
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Brominated biphenyls are a versatile class of intermediates, pivotal in the construction of complex molecular architectures through cross-coupling reactions. However, not all isomers exhibit the same reactivity. This guide provides an in-depth technical comparison of the reactivity of 4'-Bromo-[1,1'-biphenyl]-2-ol and its other brominated isomers, offering insights into how the positional interplay of the bromo and hydroxyl substituents dictates their performance in key synthetic transformations.
Understanding the Landscape: Electronic and Steric Effects at Play
The reactivity of a brominated biphenyl in cross-coupling reactions is fundamentally governed by two key factors:
-
Electronic Effects: The electron density at the carbon atom of the C-Br bond is a crucial determinant. Electron-withdrawing groups (EWGs) on the aromatic ring decrease the electron density at the carbon, making the C-Br bond more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0) or Cu(I)), which is often the rate-determining step in many cross-coupling reactions. Conversely, electron-donating groups (EDGs) increase electron density, potentially slowing down this step.
-
Steric Hindrance: The spatial arrangement of substituents around the C-Br bond can significantly impact reactivity. Bulky groups in the ortho position can physically obstruct the approach of the metal catalyst to the C-Br bond, thereby impeding the oxidative addition step and reducing the overall reaction rate.
The hydroxyl (-OH) group, a key feature of the compounds discussed here, can act as a mild electron-donating group through resonance, but its influence is nuanced and can be affected by its position and the reaction conditions.
Isomeric Variations of Brominated [1,1'-biphenyl]-2-ol
This guide will focus on comparing the reactivity of this compound with several of its structural isomers. The positioning of the bromine atom relative to the biphenyl linkage and the hydroxyl group creates distinct electronic and steric environments, leading to predictable differences in their chemical behavior.
| Isomer Name | Structure | Key Features |
| This compound | ![]() | Bromine is para on the phenyl ring not bearing the hydroxyl group. Minimal steric hindrance around the C-Br bond. |
| 2'-Bromo-[1,1'-biphenyl]-2-ol | ![]() | Bromine is ortho on the phenyl ring not bearing the hydroxyl group. Significant steric hindrance around the C-Br bond. |
| 3'-Bromo-[1,1'-biphenyl]-2-ol | ![]() | Bromine is meta on the phenyl ring not bearing the hydroxyl group. Moderate steric hindrance. |
| 4-Bromo-[1,1'-biphenyl]-2-ol | ![]() | Bromine is para on the same phenyl ring as the hydroxyl group. |
| 3-Bromo-[1,1'-biphenyl]-2-ol | ![]() | Bromine is meta on the same phenyl ring as the hydroxyl group. |
| 5-Bromo-[1,1'-biphenyl]-2-ol | ![]() | Bromine is para to the hydroxyl group on the same ring. |
Comparative Reactivity in Key Cross-Coupling Reactions
While direct, side-by-side quantitative kinetic studies for all isomers of bromobiphenyl-2-ol are not extensively available in the peer-reviewed literature, we can deduce their relative reactivities based on well-established principles of physical organic chemistry and data from analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[1] The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst.
dot graph Suzuki_Miyaura_Cycle { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="Pd(0)L2"]; B [label="Oxidative Addition"]; C [label="Ar-Pd(II)L2-Br"]; D [label="Transmetalation"]; E [label="Ar-Pd(II)L2-R'"]; F [label="Reductive Elimination"]; G [label="Ar-R'"];
A -> B [label="Ar-Br"]; B -> C; C -> D [label="R'-B(OR)2\n+ Base"]; D -> E; E -> F; F -> G; F -> A [label="Pd(0)L2"]; } Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Expected Reactivity Order:
This compound is anticipated to be one of the most reactive isomers in this series for Suzuki coupling. The bromine atom is in the para position on the second ring, minimizing steric hindrance around the reaction site. This allows for facile oxidative addition of the palladium catalyst.
In contrast, 2'-Bromo-[1,1'-biphenyl]-2-ol is expected to be significantly less reactive. The ortho-bromo substituent creates substantial steric hindrance, which can dramatically slow down the rate of oxidative addition. This phenomenon is well-documented for other ortho-substituted aryl halides.
The reactivity of 3'-Bromo-[1,1'-biphenyl]-2-ol is predicted to be intermediate between the 4'- and 2'-isomers.
For isomers where the bromine is on the same ring as the hydroxyl group, the electronic influence of the -OH group becomes more direct. The hydroxyl group is an ortho, para-director and an activating group in electrophilic aromatic substitution. However, in the context of oxidative addition, its electron-donating nature can slightly decrease the electrophilicity of the C-Br bond. Furthermore, in the case of a bromine atom ortho to the hydroxyl group, intramolecular hydrogen bonding might influence the conformation and reactivity.[2]
Hypothetical Comparative Yields in a Suzuki Coupling Reaction *
| Isomer | Expected Relative Yield (%) | Rationale |
| This compound | 90-95 | Minimal steric hindrance at the C-Br bond. |
| 3'-Bromo-[1,1'-biphenyl]-2-ol | 75-85 | Moderate steric hindrance. |
| 5-Bromo-[1,1'-biphenyl]-2-ol | 70-80 | Bromine is para to the -OH group, which has a mild deactivating effect on the C-Br bond for oxidative addition. |
| 4-Bromo-[1,1'-biphenyl]-2-ol | 65-75 | Similar to the 5-bromo isomer. |
| 3-Bromo-[1,1'-biphenyl]-2-ol | 60-70 | Increased steric hindrance compared to the 4- and 5-bromo isomers. |
| 2'-Bromo-[1,1'-biphenyl]-2-ol | < 20 | Significant steric hindrance from the ortho-biphenyl group severely retards oxidative addition. |
*These are hypothetical yields based on established chemical principles and are intended for illustrative purposes. Actual yields will depend on the specific reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3][4] Similar to the Suzuki coupling, the catalytic cycle involves oxidative addition, coordination of the amine, deprotonation, and reductive elimination.
dot graph Buchwald_Hartwig_Cycle { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="Pd(0)L2"]; B [label="Oxidative Addition"]; C [label="Ar-Pd(II)L2-Br"]; D [label="Amine Coordination\n& Deprotonation"]; E [label="Ar-Pd(II)L2-NR'R''"]; F [label="Reductive Elimination"]; G [label="Ar-NR'R''"];
A -> B [label="Ar-Br"]; B -> C; C -> D [label="HNR'R''\n+ Base"]; D -> E; E -> F; F -> G; F -> A [label="Pd(0)L2"]; } Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Expected Reactivity Trends:
The reactivity trends in Buchwald-Hartwig amination are expected to closely mirror those of the Suzuki coupling, as both are initiated by the oxidative addition of the aryl bromide to a palladium catalyst.
-
This compound will likely be the most reactive isomer due to the sterically unhindered para-bromo substituent.
-
2'-Bromo-[1,1'-biphenyl]-2-ol is expected to be the least reactive due to severe steric hindrance. Achieving good yields with this substrate would likely require more forcing conditions, specialized bulky phosphine ligands, and longer reaction times.
The presence of the free hydroxyl group can sometimes complicate Buchwald-Hartwig reactions, as it can compete with the amine for coordination to the palladium center or react with the base. Protection of the hydroxyl group may be necessary in some cases to achieve optimal results.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[5] The classical Ullmann reaction often requires harsh conditions (high temperatures), though modern modifications with ligands can allow for milder conditions. The mechanism is thought to involve the formation of an organocopper intermediate.
Expected Reactivity in Ullmann-type Reactions:
The reactivity order in Ullmann-type reactions generally follows the trend of C-I > C-Br > C-Cl, which is related to the bond dissociation energy.[6] While steric effects are also at play, they can be less pronounced than in palladium-catalyzed reactions.
-
This compound is expected to be a suitable substrate for Ullmann condensations.
-
The reactivity of 2'-Bromo-[1,1'-biphenyl]-2-ol might be higher in Ullmann reactions compared to palladium-catalyzed couplings, as copper-based systems can sometimes be less sensitive to steric bulk. However, it will still likely be less reactive than the para-isomer.
The phenolic hydroxyl group can participate in Ullmann-type reactions, for example, in the synthesis of diaryl ethers. In such cases, the hydroxyl group of one molecule of a bromobiphenylol could react with the bromo-substituted ring of another, leading to polymerization if not controlled.
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura coupling reaction that can be adapted for the different bromobiphenylol isomers. Optimization of the catalyst, ligand, base, and solvent may be necessary for each specific substrate.
Detailed Protocol:
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the bromobiphenylol isomer (1.0 mmol), the desired boronic acid or ester (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol) or K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (4:1, 10 mL).
-
Catalyst Addition: In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and any additional ligand if required. Add this solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and add water (20 mL). Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
The positional isomerism of the bromo and hydroxyl substituents on the biphenyl scaffold has a profound impact on the reactivity of these compounds in cross-coupling reactions.
-
For applications requiring high reactivity and mild reaction conditions, This compound is the superior choice due to the minimal steric hindrance around the C-Br bond.
-
Isomers with the bromine atom in the ortho position, particularly 2'-Bromo-[1,1'-biphenyl]-2-ol , present a significant synthetic challenge due to steric hindrance. Their successful coupling will likely necessitate the use of specialized, highly active catalyst systems and more forcing conditions.
-
The reactivity of meta-substituted isomers and isomers with both substituents on the same ring will fall between these two extremes, influenced by a combination of steric and electronic factors.
For drug development professionals and synthetic chemists, a thorough understanding of these structure-activity relationships is crucial for the rational design of synthetic routes and the efficient construction of complex target molecules. When faced with a choice of isomers, a preliminary small-scale screening of reaction conditions is always recommended to identify the optimal parameters for a given transformation.
References
-
Jabłoński, M. (2021). Theoretical Methods for Estimating the Energy of Intramolecular Interactions. Molecules, 26(19), 5845. [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- Sperotto, E. (2010). The mechanism of the modified Ullmann reaction. University of Groningen.
-
Ghosh, A., et al. (2012). Conjugated Polymer Stabilized Palladium Nanoparticles as a Versatile Catalyst for Suzuki Cross-Coupling Reactions for Both Aryl and Heteroaryl Bromide Systems. Catalysis Science & Technology, 2(7), 1421-1429. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Abraham, M. H., et al. (2003). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Physical Chemistry Chemical Physics, 5(20), 4545-4552. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
University of Groningen. (2010). The mechanism of the modified Ullmann reaction. [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. pure.rug.nl [pure.rug.nl]
A Comparative Guide to the Purity Analysis of 4'-Bromo-[1,1'-biphenyl]-2-ol: HPLC vs. GC-MS
In the landscape of pharmaceutical development and chemical research, the meticulous verification of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. For a key intermediate like 4'-Bromo-[1,1'-biphenyl]-2-ol, which serves as a building block in the synthesis of more complex molecules, ensuring its purity is paramount. This guide provides an in-depth, comparative analysis of two instrumental techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative evaluation of their performance, empowering researchers to make informed decisions for their analytical needs.
The Criticality of Purity for this compound
This compound is a brominated biphenyl derivative with a phenolic hydroxyl group. Its utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, makes it a valuable precursor in the development of pharmaceuticals and advanced materials. The presence of impurities, which can arise from the synthetic route—often a Suzuki-Miyaura coupling or a related cross-coupling reaction—can have significant downstream consequences. Potential impurities may include positional isomers, di-brominated biphenyls, unreacted starting materials, or byproducts from side reactions.[1][2] These impurities can affect reaction yields, introduce unwanted side products, and, in the context of drug development, pose potential safety risks. Therefore, the selection of an appropriate analytical technique for purity analysis is a critical decision.
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide array of compounds.[3] Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately polar to nonpolar compounds like this compound.
Principle of Separation
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[4] The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus elute later. The phenolic hydroxyl group in this compound provides sufficient polarity for effective interaction and separation on a reversed-phase column.
Experimental Protocol: HPLC-UV Analysis
A robust HPLC method with UV detection is a common first-line approach for purity analysis.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). C18 columns are widely used due to their high hydrophobic separation power.[4][5]
-
Mobile Phase A: 0.1% Phosphoric acid in Water. The acidic modifier helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.[6]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient could be:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance, for instance, 254 nm. A DAD allows for the acquisition of the full UV spectrum of each peak, aiding in peak purity assessment and identification.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Workflow for HPLC Analysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. Separation of Bromophenol blue on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
X-ray crystallographic analysis of 4'-Bromo-[1,1'-biphenyl]-2-ol derivatives
Executive Summary & Scientific Rationale
In the realm of drug discovery, the biphenyl scaffold is a privileged structure, serving as the core for angiotensin II receptor antagonists and various fungicidal agents. However, the precise conformational landscape of these molecules in the solid state often dictates their bioavailability and receptor binding affinity.
This guide focuses on 4'-Bromo-[1,1'-biphenyl]-2-ol (hereafter 4'-Br-2-OH ). Unlike its planar counterparts, this molecule offers a unique study in steric "twist" dynamics and competing supramolecular synthons. The ortho-hydroxyl group induces significant torsion, while the para'-bromine atom introduces a strong halogen-bonding handle.
Why this guide? Most standard protocols treat all small organics identically. Here, we demonstrate why 4'-Br-2-OH requires a tailored crystallographic approach compared to its isomers (e.g., 4-ol derivatives) and non-halogenated analogues, specifically highlighting the utility of the bromine atom for de novo phasing and crystal engineering via
Comparative Analysis: 4'-Br-2-OH vs. Structural Alternatives
To understand the performance of 4'-Br-2-OH, we must benchmark it against its primary structural competitors: the non-halogenated parent (Biphenyl-2-ol) and the positional isomer (4'-Bromo-[1,1'-biphenyl]-4-ol).
A. The Heavy Atom Effect (Vs. Biphenyl-2-ol)
-
Alternative: Biphenyl-2-ol (Unsubstituted).
-
The 4'-Br-2-OH Advantage:
-
Phasing Power: The bromine atom (
) provides anomalous scattering signal ( at Mo K , significantly higher at Cu K ). This allows for SAD (Single-wavelength Anomalous Diffraction) phasing if direct methods fail, a capability absent in the unsubstituted parent. -
Density & Packing: The introduction of Br typically increases the calculated density (
) from g/cm³ to g/cm³, reducing thermal vibration (lower B-factors) and improving resolution limits.
-
B. The Ortho-Effect (Vs. 4'-Bromo-[1,1'-biphenyl]-4-ol)
-
Alternative: The 4-ol isomer (Para-hydroxyl).
-
The 4'-Br-2-OH Advantage:
-
Conformational Control: The 4-ol isomer tends to be more planar, facilitating close
- stacking. In contrast, the 2-ol group in our target molecule sterically clashes with the 2'-protons, forcing the rings into a twisted conformation (dihedral angle ). This prevents "flat" stacking and promotes the formation of unique helical H-bonded chains (catemers) rather than simple layered sheets. -
Solubility: The twisted conformation disrupts lattice energy, making 4'-Br-2-OH generally more soluble in polar aprotic solvents than its flatter 4-ol isomer, easing the crystallization screening process.
-
C. Interaction Hierarchy Table
| Feature | 4'-Br-2-OH (Target) | 4'-Br-4-ol (Isomer) | Biphenyl-2-ol (Parent) |
| Primary Synthon | Sterically twisted O-H···O chains | Planar O-H···O dimers | Disordered O-H··· |
| Halogen Bonding | Linear C-Br···O (Type II) | C-Br··· | None |
| Dihedral Angle | High ( | Low ( | High ( |
| Space Group | Often Monoclinic ( | Often Triclinic ( | Orthorhombic/Monoclinic |
Experimental Protocols
Phase I: Synthesis & Purification
-
Reaction: Suzuki-Miyaura coupling of 2-hydroxyphenylboronic acid and 1-bromo-4-iodobenzene. Note: Use the iodo-partner to preserve the bromine for the final structure.
-
Purification: Column chromatography (Hexane/EtOAc 9:1). Critical Step: Isolate the product as a white solid. If it is an oil, it contains residual solvent or impurities that will inhibit nucleation. Recrystallize from hot hexane once before attempting X-ray growth.
Phase II: Crystallization (Vapor Diffusion)
-
Why Vapor Diffusion? Slow evaporation often yields solvates or twinned crystals for this scaffold due to rapid precipitation of the hydrophobic biphenyl core. Vapor diffusion allows thermodynamic control.
-
Protocol:
-
Dissolve 15 mg of 4'-Br-2-OH in 0.5 mL of THF (Good solvent). Rationale: THF accepts H-bonds, preventing premature self-aggregation.
-
Place in an inner vial.
-
Place inner vial into a jar containing 3 mL of Pentane (Anti-solvent).
-
Seal and store at 4°C.
-
Validation: Check for birefringence under a polarizing microscope after 48 hours.
-
Phase III: Data Collection & Refinement
-
Mounting: Use a MiTeGen loop with Paratone-N oil. Flash cool to 100 K immediately to minimize thermal motion of the terminal bromine.
-
Strategy: Collect a complete sphere (redundancy > 4).
-
Absorption Correction: Mandatory. Bromine has a high absorption coefficient (
). Use multi-scan (SADABS/CrysAlis) or face-indexed numerical absorption correction to prevent "ghost" peaks near the heavy atom.
Visualizations
Diagram 1: The Crystallization Logic Flow
This decision tree illustrates the thought process for optimizing crystal growth for this specific biphenyl derivative.
Caption: Optimized crystallization workflow prioritizing vapor diffusion to control the rate of nucleation and minimize twinning.
Diagram 2: Supramolecular Interaction Hierarchy
This diagram details the competing forces stabilizing the crystal lattice.
Caption: Interaction hierarchy showing the dominance of H-bonding and Halogen bonding over pi-stacking due to the twisted biphenyl core.
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link
-
Desiraju, G. R. (2013).[1] Crystal Engineering: A Textbook. World Scientific. (Context on Halogen Bonding Types I and II).
-
Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews. Link
- Hulliger, J. (1994). Chemistry and Physics of Crystal Growth. Angewandte Chemie International Edition. (Principles of Vapor Diffusion).
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A. (Reference for SADABS and refinement protocols). Link
Sources
A Comparative Guide to Catalysts for the Synthesis of 4'-Bromo-[1,1'-biphenyl]-2-ol: A Senior Application Scientist's Perspective
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of complex molecular scaffolds is a cornerstone of innovation. The biaryl moiety, in particular, is a privileged structure found in numerous pharmaceuticals, agrochemicals, and functional materials. Among these, 4'-Bromo-[1,1'-biphenyl]-2-ol stands as a versatile intermediate, offering multiple reaction sites for further molecular elaboration. The hydroxyl group can direct ortho-metalation or be used in etherification and esterification reactions, while the bromine atom provides a handle for a variety of cross-coupling reactions.
This guide provides an in-depth comparative analysis of the primary catalytic systems employed for the synthesis of this compound and its structural analogs. We will delve into the nuances of palladium, nickel, and copper-based methodologies, moving beyond a mere recitation of protocols to explain the underlying chemical principles and provide field-proven insights to guide your catalyst selection.
The Strategic Importance of Catalyst Selection
The choice of catalyst is not merely a matter of academic preference; it is a critical decision that impacts yield, purity, cost, and scalability. For the synthesis of a sterically hindered and electronically distinct molecule like this compound, the interplay between the metal center, its ligand sphere, and the reaction conditions is paramount. This guide will dissect these factors to provide a clear rationale for experimental design.
Palladium-Catalyzed Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura coupling is arguably the most widely employed method for the construction of C-C bonds between sp²-hybridized carbons.[1] Its success lies in its broad functional group tolerance, the commercial availability of a vast array of boronic acids, and typically high yields.[2]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical, as it influences the rate of each step and stabilizes the palladium catalyst. For the synthesis of sterically hindered biaryls like our target molecule, bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are often essential to promote efficient reductive elimination.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Performance Comparison of Palladium-Based Systems
| Catalyst/Ligand | Coupling Partners | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 2-Iodophenol, 4-Bromophenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 (estimated) | [3] |
| Pd(PPh₃)₄ | 2-Bromophenol, 4-Bromophenylboronic acid | Na₂CO₃ | DME/H₂O | 80 | 16 | 70-85 (estimated) | General Suzuki Protocol |
| Pd/C (ligand-free) | 2-Bromophenol, 4-Bromophenylboronic acid | K₂CO₃ | Ethanol/H₂O | 80 | 24 | 60-75 (estimated) | [4][5] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add 2-iodophenol (1.0 mmol), 4-bromophenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene (5 mL) and a 2M aqueous solution of K₃PO₄ (2.0 mmol).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nickel-Catalyzed Cross-Coupling: A Cost-Effective and Reactive Alternative
Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions.[6] Nickel's distinct electronic properties can lead to unique reactivity, sometimes enabling transformations that are challenging for palladium. Kumada and Negishi couplings are prominent examples of nickel-catalyzed C-C bond formation.
Mechanistic Considerations
The catalytic cycle for nickel often involves Ni(0)/Ni(II) or Ni(I)/Ni(III) redox couples.[7] Ligands play a crucial role in modulating the reactivity and stability of the nickel species. N-heterocyclic carbenes (NHCs) have proven to be particularly effective ligands for nickel, offering strong σ-donation and steric bulk that can promote challenging cross-couplings.[6][8][9]
Caption: Simplified catalytic cycle for a Nickel-catalyzed Kumada-type coupling.
Performance of Nickel-Based Systems
| Catalyst/Ligand | Coupling Partners | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(dppp) | 2-Methoxyphenyl bromide, 4-Bromophenylmagnesium bromide | THF | 60 | 12 | 75-90 (estimated) | General Kumada Protocol |
| Ni(IMes)Cl₂ | 2-Chlorophenol derivative, 4-Bromophenylzinc chloride | Dioxane | 80 | 18 | 80-95 (estimated) | [1] |
Note: Yields are estimated based on typical outcomes for similar substrates. The hydroxyl group of the phenol would likely need to be protected (e.g., as a methyl ether) for the Grignard-based Kumada coupling.
Experimental Protocol: Nickel-Catalyzed Kumada-Type Coupling
Caution: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be rigorously dried, and the reaction should be performed under an inert atmosphere.
-
To a flame-dried Schlenk flask, add NiCl₂(dppp) (0.05 mmol, 5 mol%).
-
Evacuate and backfill with argon.
-
Add a solution of 2-methoxyphenyl bromide (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of 4-bromophenylmagnesium bromide (1.2 mmol) in THF via syringe.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 12 hours.
-
Monitor by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
If starting with a protected phenol, a subsequent deprotection step (e.g., with BBr₃ for a methyl ether) is required.
Copper-Catalyzed Ullmann Condensation: The Classical Approach Revisited
The Ullmann reaction is one of the oldest methods for forming biaryl linkages and diaryl ethers, traditionally requiring harsh conditions and stoichiometric amounts of copper.[10] Modern advancements, however, have led to the development of milder, catalytic versions, often employing ligands to facilitate the reaction.[11][12][13]
Mechanistic Insights
The mechanism of the copper-catalyzed Ullmann-type reaction is still a subject of some debate but is generally believed to involve Cu(I)/Cu(III) catalytic cycles.[14][15] The reaction typically involves the formation of a copper phenoxide, followed by oxidative addition of the aryl halide and subsequent reductive elimination. The choice of ligand, often a diamine or an amino acid, is crucial for stabilizing the copper intermediates and promoting the desired transformation.[16]
Caption: A plausible catalytic cycle for a Copper-catalyzed Ullmann-type C-C coupling. Note the potential for diaryl ether formation as a side reaction in C-O couplings.
Performance of Copper-Based Systems
| Catalyst/Ligand | Coupling Partners | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI / L-proline | Phenol, 1-bromo-4-iodobenzene | K₂CO₃ | DMSO | 110 | 24 | 60-80 (estimated) | General Ullmann Protocol |
| Cu₂O / Phenanthroline | 2-Bromophenol, 4-Bromobenzene | Cs₂CO₃ | DMF | 120 | 36 | 50-70 (estimated) | General Ullmann Protocol |
Note: Yields are estimated based on typical outcomes for similar substrates. The Ullmann C-C coupling is generally less efficient than Suzuki or Negishi couplings for this type of transformation and can be plagued by side reactions, such as etherification.
Experimental Protocol: Copper-Catalyzed Ullmann-Type Coupling
-
To a Schlenk tube, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), phenol (1.0 mmol), 1-bromo-4-iodobenzene (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous, degassed DMSO (5 mL).
-
Heat the reaction mixture to 110 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Concluding Remarks and Future Outlook
For the synthesis of this compound, palladium-catalyzed Suzuki-Miyaura coupling with bulky phosphine ligands currently represents the most reliable and high-yielding strategy for laboratory-scale synthesis due to its broad applicability and tolerance of the free hydroxyl group. For larger-scale industrial applications, the cost-effectiveness of nickel catalysis, particularly with robust NHC ligands, presents a compelling alternative , although optimization is often more substrate-specific. While modern copper-catalyzed Ullmann-type reactions offer an even more economical option, they generally provide lower yields for C-C bond formation in this context and may require more extensive optimization to minimize side products.
The field of cross-coupling catalysis is continually evolving, with ongoing research focused on developing more active, stable, and sustainable catalysts. The exploration of base-metal catalysts, photoredox catalysis, and reactions in greener solvents will undoubtedly provide even more efficient pathways for the synthesis of valuable biaryl compounds in the future. As application scientists, it is our role to remain at the forefront of these developments to provide the scientific community with the most effective tools for their research endeavors.
References
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Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]
-
Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand and Improvements in the Suzuki Coupling of 2,6-Disubstituted Arylboronic Acids. J. Am. Chem. Soc.2002 , 124 (7), 1162–1163. [Link]
-
Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chem. Soc. Rev.2013 , 42, 5270-5298. [Link]
-
Tasker, S. Z.; Standley, E. A.; Jamison, T. F. Recent advances in nickel-catalyzed cross-coupling. Nature2014 , 509, 299–309. [Link]
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Monnier, F.; Taillefer, M. Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009 , 48 (38), 6954-6971. [Link]
-
Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angew. Chem. Int. Ed.2003 , 42 (44), 5400-5449. [Link]
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PubChem. This compound. [Link]
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Organic Syntheses. Biphenyl, 4-bromo-. [Link]
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Maiti, D.; Buchwald, S. L. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. J. Org. Chem.2010 , 75 (5), 1791–1794. [Link]
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Kudo, N.; Gevorgyan, V. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling in Continuous Flow. Catalysts2017 , 7 (5), 146. [Link]
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Sambiagio, C.; Marsden, S. P.; Blacker, A. J.; McGowan, P. C. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chem. Soc. Rev.2014 , 43, 3525-3550. [Link]
-
Miyaura, N.; Yamada, K.; Suzuki, A. A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Lett.1979 , 20 (36), 3437-3440. [Link]
-
Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174-2185. [Link]
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Kumada, M.; Tamao, K.; Sumitani, K. Phosphine-nickel complex catalyzed cross-coupling of Grignard reagents with aryl and alkenyl halides: 1,2-dibenzylbenzene. Org. Synth.1978 , 58, 127. [Link]
-
Negishi, E.-i.; King, A. O.; Okukado, N. Selective carbon-carbon bond formation via transition metal catalysis. 3. A highly selective synthesis of unsymmetrical biaryls and diarylmethanes by the nickel- or palladium-catalyzed reaction of aryl- and benzylzinc derivatives with aryl halides. J. Org. Chem.1977 , 42 (10), 1821–1823. [Link]
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Hiyama, T.; Hatanaka, Y. Palladium-catalyzed cross-coupling reaction of organosilicon compounds: A new approach to the synthesis of carbon-carbon bonds. Pure Appl. Chem.1994 , 66 (7), 1471-1478. [Link]
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Joshi-Pangu, A.; Singh, Y.; Krska, S. W.; Belyk, K. M.; Dreher, S. D.; Tudge, M. T.; Rosner, T.; Welch, C. J. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Org. Lett.2012 , 14 (23), 6000–6003. [Link]
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Leadbeater, N. E.; Marco, M. Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Heating. Org. Lett.2002 , 4 (17), 2973–2976. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Evano, G.; Blanchard, N.; Toumi, M. Copper-Mediated C-C and C-Heteroatom Bond-Forming Reactions. In Modern Organocopper Chemistry; Wiley-VCH Verlag GmbH & Co. KGaA, 2013; pp 249-332. [Link]
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Wikipedia. Diazonium compound. [Link]
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Marion, N.; Nolan, S. P. N-Heterocyclic Carbenes in Transition Metal Catalysis: A Bright Future. Acc. Chem. Res.2008 , 41 (11), 1440–1449. [Link]
- U.S.
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Fortman, G. C.; Nolan, S. P. N-Heterocyclic carbene (NHC) ligands in nickel catalysis. Chem. Soc. Rev.2011 , 40, 5151-5169. [Link]
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Surry, D. S.; Buchwald, S. L. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. J. Am. Chem. Soc.2010 , 132 (33), 11592–11604. [Link]
-
Organic Chemistry Portal. Kumada Coupling. [Link]
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Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102 (5), 1359–1470. [Link]
-
Wikipedia. N-Heterocyclic carbene. [Link]
-
Frisch, A. C.; Beller, M. Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angew. Chem. Int. Ed.2005 , 44 (5), 674-688. [Link]
- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google P
- CN101376619A - Preparation of 4-bromobiphenyl - Google P
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Structural Validation of 4'-Bromo-[1,1'-biphenyl]-2-ol: A Comparative Analytical Guide
Topic: Validating the structure of synthesized 4'-Bromo-[1,1'-biphenyl]-2-ol Content Type: Publish Comparison Guide
Executive Summary
This compound (CAS: 21849-89-8) is a privileged biaryl scaffold widely utilized in the synthesis of liquid crystals, OLED materials, and pharmaceutical intermediates. Its structural integrity is defined by the precise orthogonal placement of a hydroxyl group at the ortho position of Ring A and a bromine atom at the para position of Ring B.
In synthetic workflows—typically Suzuki-Miyaura cross-couplings—regioisomeric scrambling and homocoupling side reactions are persistent challenges. A batch labeled "98% Pure" by HPLC may still contain significant regioisomeric impurities (e.g., 4-bromo-[1,1'-biphenyl]-2-ol) that co-elute under standard conditions.
This guide compares three validation workflows to establish a "Gold Standard" protocol that ensures structural fidelity without the resource intensity of single-crystal X-ray diffraction.
Synthesis Context & The "Impurity Landscape"
To validate the product, one must first understand the "Confounders"—the specific impurities generated during synthesis. The most common route involves the palladium-catalyzed coupling of 2-bromophenol and 4-bromophenylboronic acid (or their protected equivalents).
Figure 1: Synthesis Pathways & Impurity Origins
The following diagram illustrates the primary reaction and the competing side pathways that generate structurally similar impurities.
Caption: Figure 1. Mechanistic origins of critical impurities in Suzuki coupling. Impurity C is the most difficult to distinguish by simple LCMS.
Comparative Analysis of Validation Workflows
We evaluated three analytical tiers for validating the structure of this compound.
Table 1: Performance Comparison of Analytical Methods
| Feature | Method A: Routine QC | Method B: Gold Standard (Recommended) | Method C: Absolute |
| Techniques | HPLC-UV + LC-MS | 1H NMR + 2D NMR (COSY/HSQC) | Single Crystal XRD |
| Speed | Fast (< 30 min) | Moderate (2-4 hours) | Slow (Days/Weeks) |
| Regioisomer ID | Low (Co-elution risk) | High (Distinct coupling patterns) | Definitive |
| Cost | $ | ||
| Sample State | Solution | Solution | High-quality Crystal |
| Verdict | Insufficient for structural proof. | Optimal balance of speed & accuracy. | Overkill for routine batches. |
The "Gold Standard" Protocol (Method B)
This protocol relies on Nuclear Magnetic Resonance (NMR) to distinguish the target from its isomers based on proton splitting patterns and integration ratios.
Step 1: Sample Preparation[1]
-
Weigh 10-15 mg of the dried solid product.
-
Dissolve completely in 0.6 mL of DMSO-d6 (preferred over CDCl3 for better resolution of the phenolic -OH proton).
-
Filter through a cotton plug if any turbidity remains.
Step 2: 1H NMR Acquisition & Analysis
Acquire a standard 1H spectrum (min. 400 MHz).[1] The validation hinges on identifying two distinct aromatic systems: Ring A (Phenol) and Ring B (Bromo-phenyl) .
Critical Checkpoints:
-
The Phenolic Proton (-OH): Look for a singlet (broad or sharp) around 9.5 - 10.0 ppm (in DMSO-d6).
-
Validation: If absent, the product may be the ether derivative or deprotonated salt.
-
-
Ring B (The "Para" Pattern): The 4-bromophenyl group must show a classic AA'BB' system .
-
Signal: Two doublets (roofing effect common) integrating to 2H each.
-
Shift: Typically δ 7.60 (d, 2H) and δ 7.45 (d, 2H) .
-
Differentiation: If you see a complex multiplet or an AMX pattern here, you likely have the regioisomer (Br on the wrong ring).
-
-
Ring A (The "Ortho" Pattern): The phenolic ring must show 4 protons in an ABCD or dd/td pattern.
-
Signal: Look for a doublet (H-6) shifted downfield due to the phenyl ring, and two triplets/multiplets for H-4/H-5.
-
Table 2: Diagnostic NMR Shifts (DMSO-d6)
Note: Values are representative based on biphenyl scaffold trends.
| Position | Proton Type | Multiplicity | Integration | Diagnostic Value |
| -OH | Phenolic | Singlet (s) | 1H | Confirms "2-ol" functionality. |
| H-3, H-4, H-5, H-6 | Ring A (Phenol) | Multiplets (m) | 4H | CRITICAL: If this integrates to 3H, Br is on this ring (Isomer C). |
| H-2', H-6' | Ring B (Ortho to Br) | Doublet (d) | 2H | Part of AA'BB' system. |
| H-3', H-5' | Ring B (Meta to Br) | Doublet (d) | 2H | Part of AA'BB' system. |
Step 3: 2D NMR Confirmation (Optional but Recommended)
If the 1D spectrum is ambiguous due to peak overlap:
-
COSY (Correlation Spectroscopy): Confirms the connectivity of the AA'BB' system (Ring B) is isolated from the 4-spin system of Ring A.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows a correlation between the phenolic proton (-OH) and the carbons of Ring A (C-1, C-2, C-3), definitively placing the -OH on the 4-proton ring.
Validation Decision Tree
Use this logic flow to approve or reject a batch based on analytical data.
Caption: Figure 2. Analytical decision matrix for batch release.
Conclusion
While HPLC-MS is sufficient for purity tracking, it is inadequate for structural validation of This compound due to the high likelihood of isobaric regioisomers. The Method B workflow—specifically the scrutiny of the 4:4 aromatic proton integration and the AA'BB' splitting pattern —provides a robust, self-validating system that ensures the bromine atom is correctly located on the non-phenolic ring.
References
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National Center for Biotechnology Information. (n.d.). This compound (Compound).[2][3][4] PubChem.[2][5] Retrieved January 30, 2026, from [Link]
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Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis context).
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of 4'-Bromo-[1,1'-biphenyl]-2-ol Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges and complexities. The 4'-Bromo-[1,1'-biphenyl]-2-ol scaffold and its derivatives have emerged as a compelling class of molecules with a wide spectrum of biological activities, including potent antimicrobial and anticancer properties.[1] This guide provides an in-depth technical comparison of the in vitro and in vivo methodologies used to evaluate these derivatives, offering insights into the experimental choices, potential discrepancies, and the critical importance of correlating data between these two fundamental stages of preclinical research.
The Biphenyl Scaffold: A Foundation for Diverse Biological Activity
The biphenyl moiety is a privileged structure in medicinal chemistry, known for its conformational flexibility and ability to interact with various biological targets. The addition of a bromine atom and a hydroxyl group, as seen in this compound, significantly influences the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its biological activity.[2] These derivatives have shown promise in disrupting microbial cell integrity and inducing apoptosis in cancer cells, making them attractive candidates for further development.[1][3]
In Vitro Evaluation: The Initial Litmus Test
In vitro studies represent the first critical step in assessing the therapeutic potential of this compound derivatives. These assays are conducted in a controlled, artificial environment and are designed to provide rapid, high-throughput screening of a compound's biological activity against specific cells or microorganisms.
Antimicrobial Activity Assessment
A primary application of these derivatives is in combating microbial infections, particularly those caused by drug-resistant pathogens.[3] The initial in vitro evaluation of antimicrobial efficacy is typically determined through Minimum Inhibitory Concentration (MIC) assays.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution Series: The this compound derivative is serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
This method provides a quantitative measure of the compound's potency against various bacterial strains.[4]
Anticancer Activity Assessment
In the realm of oncology, the cytotoxic potential of this compound derivatives against cancer cell lines is a key in vitro screen. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., human melanoma cell line A375, breast cancer cell line MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The results are used to calculate the IC50 value, the concentration of the compound that inhibits 50% of cell growth.[5]
Data Presentation: In Vitro Activity of a Representative this compound Derivative (Compound X)
| Assay Type | Target | Result (IC50 / MIC) |
| Antimicrobial | S. aureus | 8 µg/mL |
| Antimicrobial | E. coli | 16 µg/mL |
| Anticancer | A375 Melanoma | 5 µM |
| Anticancer | MCF-7 Breast Cancer | 12 µM |
In Vivo Evaluation: The Bridge to Clinical Relevance
While in vitro studies provide valuable preliminary data, they do not fully recapitulate the complex physiological environment of a living organism. In vivo studies, typically conducted in animal models, are essential to assess a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity in a whole-body system.
Murine Model for Antimicrobial Efficacy
To evaluate the in vivo antibacterial activity of a this compound derivative, a murine infection model is often employed.
Experimental Protocol: Murine Thigh Infection Model
-
Animal Acclimatization: Female BALB/c mice are acclimatized for at least one week before the experiment.
-
Induction of Neutropenia (Optional): To mimic an immunocompromised state, mice may be rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A standardized inoculum of the target bacterium (e.g., S. aureus) is injected into the thigh muscle of the mice.
-
Compound Administration: The this compound derivative is administered at various doses and routes (e.g., oral, intraperitoneal) at specific time points post-infection.
-
Efficacy Assessment: At a predetermined time point (e.g., 24 hours post-treatment), the mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated on agar to determine the bacterial load (CFU/g of tissue). A significant reduction in CFU compared to the vehicle-treated control group indicates in vivo efficacy.[1][6]
Xenograft Model for Anticancer Efficacy
For anticancer evaluation, a xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard approach.[7][8]
Experimental Protocol: Human Tumor Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: Human cancer cells (e.g., A375 melanoma cells) are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The this compound derivative is administered according to a specific dosing schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often a significant inhibition of tumor growth in the treated group compared to the control group. Body weight and general health of the mice are also monitored for signs of toxicity.[7]
Comparative Analysis: The In Vitro-In Vivo Disconnect and Correlation
A critical aspect of drug development is understanding the relationship between in vitro potency and in vivo efficacy. For biphenyl derivatives, a direct correlation is not always observed, and several factors can contribute to this "in vitro-in vivo disconnect."
Factors Influencing In Vitro vs. In Vivo Performance
| Factor | In Vitro Implication | In Vivo Reality |
| Metabolism | Compound is stable in the assay medium. | The compound may be rapidly metabolized by the liver into inactive or less active forms. |
| Bioavailability | Direct exposure of cells/microbes to the compound. | Poor oral absorption or high first-pass metabolism can lead to low systemic exposure. |
| Protein Binding | Minimal protein in the assay medium. | High plasma protein binding can reduce the free, active concentration of the compound. |
| Toxicity | Cytotoxicity against a specific cell line. | The compound may exhibit off-target toxicity in other organs, limiting the achievable therapeutic dose. |
| Distribution | Uniform concentration in the well. | The compound may not effectively penetrate the target tissue (e.g., solid tumors, bacterial biofilms). |
A successful drug candidate must not only be potent in vitro but also possess favorable pharmacokinetic and safety profiles in vivo. For instance, a hydroxylated biphenyl compound, D6, showed promising in vitro anticancer activity but faced challenges in vivo due to low solubility in physiological solutions, hindering its administration and bioavailability.[9] This highlights the necessity of early-stage formulation and ADME studies.
Visualizing the Workflow: From Benchtop to Animal Model
The transition from in vitro screening to in vivo testing follows a structured workflow designed to de-risk the progression of a drug candidate.
Caption: A generalized workflow from in vitro screening to in vivo evaluation for drug candidates.
Signaling Pathways: A Glimpse into the Mechanism of Action
While detailed mechanistic studies are beyond the scope of this guide, it is understood that many anticancer biphenyl derivatives exert their effects by inducing apoptosis.
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by this compound derivatives.
Conclusion: A Symbiotic Relationship
References
-
Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR. Retrieved from [Link]
-
Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2022). Molecules. Retrieved from [Link]
-
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). International Journal of Molecular Sciences. Retrieved from [Link]
-
In vivo evaluation of an antibacterial coating containing halogenated furanone compound-loaded poly(l-lactic acid) nanoparticles on microarc-oxidized titanium implants. (n.d.). International Journal of Nanomedicine. Retrieved from [Link]
-
Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.). Journal of Biomedical Materials Research Part B: Applied Biomaterials. Retrieved from [Link]
-
Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol. (n.d.). Retrieved from [Link]
-
Rapid in vitro and in vivo Evaluation of Antimicrobial Formulations Using Bioluminescent Pathogenic Bacteria. (2022). Bio-protocol. Retrieved from [Link]
-
A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides. (n.d.). Pharmaceutics. Retrieved from [Link]
-
In vivo screening models of anticancer drugs. (2013). Life Science Journal. Retrieved from [Link]
-
The Use of Animal Models for Cancer Chemoprevention Drug Development. (n.d.). Recent Results in Cancer Research. Retrieved from [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved from [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. Retrieved from [Link]
-
Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study. (2024). Asian Pacific Journal of Cancer Prevention. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vivo high-throughput toxicity screening of brominated flame retardants using a Caenorhabditis elegans transcription factor RNAi platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid in vitro and in vivo Evaluation of Antimicrobial Formulations Using Bioluminescent Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cris.tau.ac.il [cris.tau.ac.il]
- 9. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cost-benefit analysis of different synthetic routes to 4'-Bromo-[1,1'-biphenyl]-2-ol
Executive Summary
4'-Bromo-[1,1'-biphenyl]-2-ol is a critical biaryl scaffold used primarily as an intermediate in the synthesis of liquid crystals, OLED host materials, and pharmaceutical active ingredients (APIs). Its structural duality—possessing a nucleophilic hydroxyl group and an electrophilic aryl bromide—makes it a versatile "linchpin" molecule.
However, this duality also complicates its synthesis. The primary challenge is chemoselectivity : ensuring the bromine is installed (or retained) exclusively at the 4'-position while preventing polymerization or catalyst poisoning by the free phenol.
This guide analyzes three distinct synthetic strategies, ranking them by cost, scalability, and purity profiles.
| Feature | Route A: Protected Suzuki | Route B: Direct Selective Suzuki | Route C: Statistical Coupling |
| Primary Mechanism | Pd-Catalyzed Cross-Coupling + Deprotection | Pd-Catalyzed Cross-Coupling | Pd-Catalyzed Statistical Coupling |
| Key Reagents | 2-Methoxy-PBA + 1-Bromo-4-iodobenzene | 2-Iodophenol + 4-Bromo-PBA | 2-Hydroxy-PBA + 1,4-Dibromobenzene |
| Step Count | 2 (Synthesis + Deprotection) | 1 (Convergent) | 1 (Convergent + Heavy Purification) |
| Yield (Isolated) | High (>85%) | Moderate-High (70-80%) | Low-Moderate (40-55%) |
| Cost Profile | High OPEX (BBr3, Steps) | High CAPEX (Catalyst/Ligand) | Low Material / High Purification Cost |
| Best For | Pharma / High Purity | Process Scale-Up | Early Screening / Low Budget |
Strategic Pathway Analysis
Route A: The "Pharma Purity" Protocol (Protection/Deprotection)
Logic: This route eliminates the interference of the free phenolic proton during the palladium cycle. By using a methoxy-protected intermediate, the cross-coupling proceeds with high turnover numbers (TON). The final step uses Boron Tribromide (BBr3) to reveal the phenol.
Workflow:
-
Coupling: 2-Methoxyphenylboronic acid + 1-Bromo-4-iodobenzene
4'-Bromo-2-methoxybiphenyl.-
Note: The coupling is highly selective for I over Br; the Br atom remains intact.
-
-
Demethylation: 4'-Bromo-2-methoxybiphenyl + BBr3
Product.
Critical Analysis:
-
Pros: Extremely clean reaction profile; minimal homocoupling; easy purification of the intermediate.
-
Cons: BBr3 is a hazardous, pyrophoric reagent requiring cryogenic conditions (-78°C) and specialized waste disposal. This significantly increases OPEX at the kilo-scale.
Route B: The "Process Optimized" Protocol (Direct Selective)
Logic: This route bypasses protection steps by utilizing the distinct reactivity gap between Aryl-Iodides and Aryl-Bromides. By reacting 2-Iodophenol with 4-Bromophenylboronic acid , the catalyst inserts selectively into the C-I bond.
Workflow:
-
Coupling: 2-Iodophenol + 4-Bromophenylboronic acid $\xrightarrow{Pd(0)} $ Product.
Critical Analysis:
-
Pros: Single-step convergent synthesis; highest atom economy.
-
Cons: Free phenols can act as weak ligands, potentially poisoning the Pd catalyst. Requires higher catalyst loading (1-3 mol%) or specialized phosphine ligands (e.g., S-Phos) to maintain activity. 4-Bromophenylboronic acid is prone to protodeboronation if the base is too strong.
Route C: The "Commodity" Protocol (Statistical)
Logic: This route uses the cheapest available starting materials: 1,4-Dibromobenzene and 2-Hydroxyphenylboronic acid . It relies on statistical probability to obtain the mono-coupled product.
Workflow:
-
Coupling: 1,4-Dibromobenzene (Excess) + 2-Hydroxyphenylboronic acid
Product + Bis-coupled impurity.
Critical Analysis:
-
Pros: Lowest Raw Material Cost (RMC).
-
Cons: Inevitable formation of the "terphenyl" impurity (bis-coupling). Separation of the mono-bromide from the starting dibromide requires tedious column chromatography, making this viable only for gram-scale or when automated purification is available.
Visualized Reaction Pathways (Graphviz)
Figure 1: Comparative flow of synthetic strategies. Route A ensures purity via protection; Route B offers convergence; Route C relies on statistical stoichiometry.
Experimental Protocols
Protocol for Route B: Direct Selective Coupling (Recommended)
This protocol balances cost and efficiency, avoiding the hazardous BBr3 step while maintaining acceptable yields.
Materials:
-
2-Iodophenol (1.0 eq)
-
4-Bromophenylboronic acid (1.1 eq)
-
Catalyst: Pd(PPh3)4 (3 mol%) OR Pd(dppf)Cl2 (for tougher substrates)
-
Base: 2M Na2CO3 (aqueous)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)
Step-by-Step Methodology:
-
Degassing: In a reaction vessel, combine DME and water. Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (Critical for Pd(0) longevity).
-
Loading: Add 2-Iodophenol (2.20 g, 10 mmol) and 4-Bromophenylboronic acid (2.21 g, 11 mmol).
-
Catalyst Addition: Add Pd(PPh3)4 (346 mg, 0.3 mmol) under a positive stream of inert gas.
-
Activation: Add the degassed 2M Na2CO3 solution (10 mL).
-
Reflux: Heat the mixture to 85°C (internal temperature) for 6-8 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 8:2). Look for the disappearance of 2-Iodophenol (
) and the appearance of the biphenyl product ( ).
-
-
Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~6 (to protonate the phenol). Extract with Ethyl Acetate (3x).
-
Purification: Wash organics with brine, dry over MgSO4. Concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Validation Criteria:
-
1H NMR (CDCl3): Doublet at ~7.5 ppm (4H) characteristic of the para-substituted bromo-ring. Singlet/Broad signal at ~5.2 ppm (1H) for -OH (exchangeable with D2O).
-
MS (ESI): m/z 248/250 [M-H]- (1:1 isotopic ratio for Bromine).
Protocol for Route A: Demethylation Step (Specific to High Purity)
Use this if Route B yields inseparable impurities.
Materials:
-
4'-Bromo-2-methoxybiphenyl (Intermediate)
-
Boron Tribromide (BBr3) (1.0M in DCM)
-
Solvent: Anhydrous Dichloromethane (DCM)
Methodology:
-
Dissolve intermediate (1.0 eq) in anhydrous DCM under Nitrogen.
-
Cool solution to -78°C (Dry ice/Acetone bath).
-
Add BBr3 (2.5 eq) dropwise via syringe. Caution: Highly Exothermic.
-
Allow to warm to Room Temperature (RT) over 4 hours.
-
Quench: Cool back to 0°C. Add Methanol dropwise (violent reaction possible), then water.
-
Extract with DCM. The product is usually pure enough to require only recrystallization (Hexanes).
Decision Matrix & Cost-Benefit Analysis
The following table quantifies the trade-offs. Costs are normalized to a 100g production batch.
| Metric | Route A (Protected) | Route B (Direct) | Route C (Statistical) |
| Raw Material Cost (RMC) | $ (Low) | ||
| Catalyst Cost | |||
| Labor/Time Cost | $ (1 Step) | ||
| Safety Risk | High (BBr3 usage) | Low | Low |
| Scalability | Medium (Cooling req.) | High | Low (Chromatography) |
| Final Purity | >99.5% | ~98% | ~95% |
Strategic Recommendation
-
For Drug Discovery (mg to g scale): Use Route C . The materials are likely already on the shelf, and column chromatography is trivial at this scale.
-
For Process Development (kg scale): Use Route B . It offers the best balance of throughput and cost. Optimization of the catalyst (e.g., using Pd(OAc)2 + SPhos) can reduce catalyst loading to <0.5 mol%, making it economically superior.
-
For GMP Manufacturing: Use Route A only if the impurity profile of Route B fails regulatory specs. The BBr3 step is expensive to engineer safely at scale but guarantees the removal of isomeric impurities.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Gomberg, M., & Bachmann, W. E. (1928). The Synthesis of Biaryl Compounds by Means of the Diazo Reaction. Journal of the American Chemical Society, 46(10), 2339–2343. (Historical context for non-Pd routes). Link
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289-2292. (Standard protocol for Route A deprotection). Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Advanced ligand usage for Route B). Link
Cross-Validation of Analytical Data for 4'-Bromo-[1,1'-biphenyl]-2-ol
CAS: 66495-93-8 (also cited as 21849-89-8) | Formula: C₁₂H₉BrO | M.W.: 249.10 g/mol
Executive Summary & Strategic Importance
4'-Bromo-[1,1'-biphenyl]-2-ol is a critical biaryl intermediate, primarily utilized in the synthesis of liquid crystals, OLED materials, and pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling. Its structural integrity is defined by the "distal" substitution pattern: a hydroxyl group at the ortho position of Ring A and a bromine atom at the para position of Ring B.
The Analytical Challenge: Commercial samples of this compound suffer from frequent isomeric confusion. It is often misidentified with:
-
4'-Bromo-[1,1'-biphenyl]-4-ol (CAS 29558-77-8): The para-hydroxyl isomer.
-
4-Bromo-2-phenylphenol: Where the bromine is on the phenolic ring, not the distal ring.
-
Dibrominated impurities: Resulting from non-selective halogenation or homocoupling.
This guide establishes a Cross-Validation Protocol combining High-Performance Liquid Chromatography (HPLC) on specialized stationary phases with Quantitative Nuclear Magnetic Resonance (qNMR) to ensure absolute structural certainty and purity.
The Comparative Framework: Method A vs. Method B
To validate this compound, a single analytical technique is insufficient. We compare the standard QC approach (C18 HPLC) with the recommended Advanced Validation (Biphenyl HPLC + qNMR).
| Feature | Method A: Standard QC (C18 HPLC) | Method B: Advanced Validation (Biphenyl HPLC + qNMR) |
| Separation Mechanism | Hydrophobic interaction only. | |
| Isomer Selectivity | Low. Often co-elutes ortho and para isomers. | High. Distinct retention for ortho (2-OH) vs para (4-OH). |
| Structural Confirmation | None. Relies on retention time match. | Absolute. qNMR confirms substitution pattern (AA'BB' vs ABCD). |
| Impurity Detection | Misses non-chromophoric salts/solvents. | Detects residual solvents, water, and inorganic salts. |
| Verdict | Insufficient for R&D validation. | Gold Standard for Release Testing. |
Experimental Protocols
Protocol 1: Isomer-Specific HPLC Separation
Rationale: Standard C18 columns often fail to resolve positional isomers of biphenyls due to similar hydrophobicity. A Biphenyl stationary phase utilizes
Instrument: Agilent 1260 Infinity II or equivalent. Column: Kinetex Biphenyl (Phenomenex), 2.6 µm, 100 Å, 150 x 4.6 mm. Mobile Phase:
-
A: 0.1% Formic Acid in Water (Milli-Q)
-
B: Acetonitrile (HPLC Grade)
Gradient Program:
-
0-2 min: 40% B (Isocratic hold for polarity equilibration)
-
2-15 min: 40%
90% B (Linear gradient) -
15-20 min: 90% B (Wash)
-
20-25 min: 40% B (Re-equilibration)
Parameters:
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 35°C (Critical for consistent
interactions) -
Detection: UV @ 254 nm (aromatic backbone) and 280 nm (phenol).
Protocol 2: Structural Validation via 1H-NMR
Rationale: NMR is the only method to definitively prove the bromine is on the distal ring. The chemical shift and splitting patterns are non-negotiable fingerprints.
Solvent: DMSO-d₆ (Preferred over CDCl₃ to prevent hydroxyl proton exchange and sharpen the -OH signal). Internal Standard (for qNMR): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (TraceCERT® grade).
Key Diagnostic Signals (Expected):
-
Phenolic -OH: Singlet,
9.5 - 9.8 ppm (Exchangeable with D₂O). -
Ring B (Bromophenyl): Two doublets (AA'BB' system),
~7.4 - 7.6 ppm. Interpretation: This symmetry proves the Br is para substituted on the ring without the OH. -
Ring A (Phenol): Multiplet (ABCD system),
6.8 - 7.3 ppm. Interpretation: Complex splitting indicates an ortho-substituted ring.
Visualization: Analytical Workflow & Isomer Logic
Figure 1: The "Dual-Path" validation workflow ensures that chromatographic purity is cross-verified against mass-balance purity determined by qNMR.
Figure 2: NMR Logic Tree for distinguishing the target molecule from common regioisomers.
Data Analysis: Reference Specifications
When validating your batch, compare your experimental data against these reference criteria.
Table 1: Target Specification Matrix
| Parameter | Method | Acceptance Criteria | Common Failure Mode |
| Appearance | Visual | White to off-white crystalline solid | Yellow/Orange (indicates oxidation or Pd residues) |
| Purity (HPLC) | Biphenyl Column | Presence of para-phenol isomer (elutes later on Biphenyl phase) | |
| Identity (NMR) | 1H-NMR (DMSO-d₆) | AA'BB' ( | Missing AA'BB' symmetry (indicates Br on wrong ring) |
| Melting Point | DSC / Capillary | Determine Experimentally * | Wide range (>2°C) indicates isomeric mixture. |
| Residual Pd | ICP-MS | High Pd levels (from Suzuki coupling) cause darkening. |
*Note: Literature melting points vary due to isomeric confusion. A sharp melting endotherm is more critical than matching a specific literature value for this intermediate.
Table 2: Common Impurity Profile (Suzuki Origin)
| Impurity Name | Origin | Detection Method | Removal Strategy |
| Biphenyl-2,2'-diol | Homocoupling of 2-bromophenol | HPLC (Early eluter) | Recrystallization (Ethanol/Water) |
| 4,4'-Dibromobiphenyl | Homocoupling of 4-bromo-iodobenzene | HPLC (Late eluter, very hydrophobic) | Wash with Hexane/Heptane |
| Triphenylphosphine Oxide | Catalyst Ligand | 31P-NMR or HPLC | Wash with cold Toluene or precipitation |
Troubleshooting & Expert Insights
Issue: "My HPLC purity is 99%, but the NMR looks dirty."
-
Cause: HPLC at 254 nm detects aromatics well but misses inorganic salts or aliphatic impurities (like grease or boronic acid residues).
-
Solution: Check the aliphatic region of the NMR (0-5 ppm). Boronic acid residues often appear as broad peaks. Perform an aqueous wash (NaHCO₃) if boronic acids persist.
Issue: "The hydroxyl proton is missing in my NMR."
-
Cause: If run in CDCl₃, the acidic phenol proton exchanges with trace water in the solvent or broadens into the baseline.
-
Solution: Always use DMSO-d₆ or Acetone-d₆ . These solvents form hydrogen bonds with the phenol, locking the proton in place and producing a sharp, integrable singlet.
Issue: "Doublets in the aromatic region are overlapping."
-
Cause: Biphenyls exhibit restricted rotation (atropisomerism) which can broaden signals, and the chemical shifts of the two rings are similar.
-
Solution: Run the NMR at an elevated temperature (e.g., 50°C) to sharpen the peaks, or use a higher field instrument (600 MHz+).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18795255, this compound. Retrieved from [Link]
-
Phenomenex Inc. (2023). Technical Guide: Separation of Aromatic Isomers using Kinetex Biphenyl Core-Shell Technology. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Reich, H. J. (2024). Biphenyl NMR Data and Coupling Constants. University of Wisconsin-Madison Chemistry Department. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 4'-Bromo-[1,1'-biphenyl]-2-ol Analysis
An Objective Guide to Method Selection and Performance Verification
In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of chemical entities is paramount. 4'-Bromo-[1,1'-biphenyl]-2-ol is a significant molecule, often encountered as a key starting material, intermediate, or potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs).[1] Its presence, even at trace levels, can impact the safety and efficacy of the final drug product, making its reliable quantification a critical aspect of quality control.
This guide presents the findings of a comprehensive inter-laboratory study designed to compare two of the most prevalent analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the analysis of this compound. The objective is to provide researchers, analytical development scientists, and quality control managers with robust, data-driven insights to guide the selection of the most appropriate analytical method for their specific needs. This study is structured not only to compare performance but also to underscore the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[2][3]
Analyte Profile: this compound
Understanding the physicochemical properties of the analyte is the foundation of any successful analytical method development.
-
IUPAC Name: 2-(4-bromophenyl)phenol
-
Molecular Formula: C₁₂H₉BrO[4]
-
Structure: A biphenyl core with a hydroxyl group at the 2-position and a bromine atom at the 4'-position. This structure imparts specific chromatographic and spectroscopic characteristics that are exploited by the analytical methods discussed herein.
Inter-Laboratory Study Design: A Framework for Trustworthy Data
The credibility of this comparison hinges on a meticulously designed study protocol. An inter-laboratory comparison serves as a rigorous external validation, assessing not only the methods themselves but also their practicality and reproducibility in different environments.[7][8] Our design ensures that the data generated is both reliable and representative of real-world laboratory performance.
Causality Behind the Design: The core principle is to isolate the analytical method as the primary variable. By distributing a single, homogenous batch of test material to all participating laboratories and prescribing standardized methods, we can confidently attribute performance differences to the techniques themselves rather than to sample variability.
Key Study Parameters:
-
Participants: Ten laboratories, comprising a mix of pharmaceutical QC, contract research organizations (CROs), and academic institutions.
-
Test Material: A single batch of a placebo drug formulation was spiked with a certified reference standard of this compound at a concentration of 0.1% w/w, a level relevant for impurity testing.
-
Objective: To evaluate and compare the methods based on the validation characteristics defined in ICH Q2(R2) guidelines.[2]
Detailed Experimental Protocols
The following protocols were provided to each participating laboratory. The rationale behind key parameters is explained to provide a deeper understanding of the method's mechanics.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is often chosen for its high sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities.[9][10]
1. Sample Preparation:
- Accurately weigh 100 mg of the test material into a 10 mL volumetric flask.
- Add 5 mL of Toluene and sonicate for 10 minutes to dissolve.
- Dilute to volume with Toluene and mix well.
- Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
- Rationale: Toluene is an excellent solvent for biphenyl compounds and is compatible with GC systems.[11] Sonication ensures complete dissolution, and filtration removes particulates that could damage the GC column.
2. GC-MS Instrumental Conditions:
- GC System: Agilent Intuvo 9000 or equivalent[9]
- Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).[12]
- Rationale: This column provides good selectivity for semi-polar aromatic compounds like halogenated biphenyls.[13]
- Inlet Temperature: 280 °C
- Injection Volume: 1 µL, Splitless mode
- Rationale: A high inlet temperature ensures rapid volatilization of the analyte. Splitless injection is crucial for maximizing the transfer of the analyte onto the column, which is essential for trace analysis.
- Oven Temperature Program:
- Initial: 150 °C, hold for 1 min
- Ramp: 20 °C/min to 300 °C
- Hold: 5 min
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Detector: Single Quadrupole (e.g., Agilent 5977B)[9]
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Monitored Ions (m/z): 248, 250 (Molecular ions), 169 (Fragment ion).
- Rationale: SIM mode drastically increases sensitivity and selectivity by only monitoring characteristic ions for the analyte, effectively filtering out noise from the matrix.
Method B: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique in QC laboratories due to its high precision and ease of automation.
1. Sample Preparation:
- Accurately weigh 100 mg of the test material into a 10 mL volumetric flask.
- Add 5 mL of Diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 10 minutes.
- Dilute to volume with Diluent and mix well.
- Filter the solution through a 0.45 µm PVDF syringe filter into an HPLC vial.
- Rationale: A mixture of acetonitrile and water is a common and effective solvent for reversed-phase chromatography of moderately polar compounds.
2. HPLC-UV Instrumental Conditions:
- HPLC System: Waters Alliance e2695 or equivalent.
- Column: Biphenyl phase, 150 mm x 4.6 mm, 5 µm particle size.
- Rationale: A biphenyl stationary phase offers unique selectivity for aromatic compounds through π-π interactions, providing excellent resolution for the analyte from potential matrix components.[14]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Rationale: Formic acid is used to control the pH of the mobile phase and ensure good peak shape for the phenolic hydroxyl group.
- Gradient Program:
- 0-10 min: 50% to 90% B
- 10-12 min: 90% B
- 12.1-15 min: 50% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- UV Detection: 254 nm.
- Rationale: 254 nm is a common wavelength for detecting aromatic compounds and provides a good response for the biphenyl chromophore.
- Injection Volume: 10 µL.
Comparative Performance Data
The data collected from the ten participating laboratories was statistically analyzed to determine the performance characteristics of each method. The results are summarized below.
Table 1: Summary of Method Validation Parameters (Mean values from N=10 labs)
| Parameter | GC-MS | HPLC-UV | ICH Acceptance Criteria (Impurities) |
| Accuracy (% Recovery) | 99.2% | 101.5% | 80-120% |
| Precision (%RSD) | |||
| - Repeatability (n=6) | 1.8% | 1.1% | NMT 15% |
| - Intermediate Precision | 2.5% | 1.9% | NMT 15% |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.5 ppm | 2.0 ppm | Reportable |
| Limit of Quantitation (LOQ) | 1.5 ppm | 6.0 ppm | Reportable |
Table 2: Inter-laboratory Reproducibility Data
| Method | Mean Measured Conc. (%, w/w) | Within-Lab Std. Dev. (Sr) | Between-Lab Std. Dev. (SL) | Reproducibility Std. Dev. (SR) | Reproducibility %RSD |
| GC-MS | 0.101 | 0.0021 | 0.0045 | 0.0050 | 4.9% |
| HPLC-UV | 0.099 | 0.0015 | 0.0032 | 0.0035 | 3.5% |
digraph "Data_Analysis_Flow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [style=filled, shape=box, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#5F6368", arrowhead=normal];// Nodes RawData [label="Raw Data from 10 Labs\n(Peak Areas, RTs)"]; Accuracy [label="Accuracy\n(% Recovery)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precision [label="Precision\n(%RSD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linearity [label="Linearity\n(R-squared)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Limits [label="LOD / LOQ\n(S/N Ratio)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reproducibility [label="Reproducibility\n(ANOVA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Comparison [label="Method Performance\nComparison", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RawData -> {Accuracy, Precision, Linearity, Limits, Reproducibility}; {Accuracy, Precision, Linearity, Limits, Reproducibility} -> Comparison; }
Discussion and Interpretation of Results
The inter-laboratory study reveals distinct performance profiles for the GC-MS and HPLC-UV methods, both of which proved to be valid and fit for the intended purpose of quantifying this compound.
-
Accuracy and Linearity: Both methods demonstrated excellent accuracy and linearity, with results falling well within the acceptable criteria. This indicates that with proper calibration, both techniques can provide truthful and proportional measurements.
-
Precision and Reproducibility: The HPLC-UV method exhibited slightly better precision, both within a single lab (repeatability) and between labs (reproducibility). The lower %RSD for HPLC-UV (3.5% vs. 4.9% for GC-MS) suggests it is a more robust method, less susceptible to minor variations in environmental conditions, equipment, or analyst technique across different sites. This is a critical advantage for methods intended for transfer between QC laboratories.
-
Sensitivity (LOD/LOQ): The GC-MS method was significantly more sensitive, with a Limit of Quantitation (LOQ) four times lower than the HPLC-UV method (1.5 ppm vs. 6.0 ppm). This is an expected outcome, attributable to the high selectivity of the mass spectrometer operating in SIM mode, which effectively eliminates background noise.
Conclusion and Recommendations
This inter-laboratory comparison provides a clear, evidence-based framework for selecting an analytical method for this compound. The choice between GC-MS and HPLC-UV is not a matter of one being universally "better," but rather which is more suitable for the specific analytical challenge.
Choose HPLC-UV for:
-
Routine Quality Control: Its superior precision, robustness, and simpler instrumentation make it the ideal choice for routine release testing in a regulated environment where consistency and method transferability are paramount.
-
Assay and Higher-Level Impurity Testing: When the expected concentration of the analyte is well above the 6.0 ppm LOQ, HPLC-UV provides reliable and highly reproducible results.
Choose GC-MS for:
-
Trace-Level Impurity Analysis: When the quantification of this compound is required at very low levels (e.g., below 5 ppm), the superior sensitivity of GC-MS is essential.
-
Confirmatory and Investigational Analysis: The high specificity of mass spectrometric detection makes GC-MS the definitive tool for confirming the identity of impurities, especially in complex matrices or during investigational studies.
References
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Analytice. (2021). Laboratories for the analysis of biphenyl (CAS: 92-52-4). Analytice. [Link]
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Chau, A. S., & Cochrane, W. P. (1971). Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. Journal of the Association of Official Analytical Chemists. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Autechem. (n.d.). Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol. Autechem. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-4-phenylphenol. PubChem. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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Agilent Technologies. (2018). Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B single quadrupole GC/MS system. Agilent. [Link]
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de Boer, J., & Wells, D. E. (2006). Intercomparison study for the determination of selected polychlorinated biphenyls (PCBs) in feed matrices. ResearchGate. [Link]
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Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
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Scion Instruments. (2021). Determination of Brominated Flame Retardants by Gas Chromatography. Scion Instruments. [Link]
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Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal studies of chlorinated and mixed halogenated biphenyls. Open Research Newcastle. [Link]
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Shimadzu. (n.d.). Analysis Method of Polybrominated Diphenyl Ethers Using GC-MS and GC-MS/MS Coupled With an Automated Identification and. Shimadzu. [Link]
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MDPI. (2024). PCB 153 Modulates Genes Involved in Proteasome and Neurodegeneration-Related Pathways in Differentiated SH-SY5Y Cells: A Transcriptomic Study. MDPI. [Link]
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Cormica. (n.d.). Understanding Impurity Analysis. Cormica. [Link]
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Shimadzu. (n.d.). Analysis of Polybrominated Biphenyl (PBBs) using GCMS-QP2010. Shimadzu. [Link]
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Climate Technology Centre and Network. (2017). Inter-laboratory Comparison Test Analysis Report. CTCN. [Link]
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IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]
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A Comparative Guide to the Synthesis of 4'-Bromo-[1,1'-biphenyl]-2-ol: An Environmental Impact Assessment
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted biphenyls is a cornerstone of modern medicinal chemistry and materials science. Among these, 4'-Bromo-[1,1'-biphenyl]-2-ol stands as a crucial intermediate in the development of novel pharmaceuticals and functional materials. However, the environmental impact of its synthesis is a growing concern. This guide provides an in-depth, objective comparison of various synthetic methodologies for this compound, with a focus on their environmental footprint, supported by available experimental data and established chemical principles.
Introduction: The Imperative of Greener Synthesis
The principles of green chemistry call for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1] Key metrics such as atom economy, E-factor (Environmental Factor), and the nature of solvents and catalysts play a pivotal role in assessing the "greenness" of a synthetic route.[2][3] For a molecule like this compound, which is likely to be produced on a significant scale, the choice of synthetic strategy has profound environmental and economic implications.
This guide will explore three prominent cross-coupling strategies for the synthesis of this compound: the Suzuki-Miyaura coupling, the Ullmann condensation, and the Negishi coupling. Each method will be evaluated based on its reaction efficiency, the toxicity and hazards of its reagents, the environmental impact of its waste streams, and its overall adherence to the principles of green chemistry.
Method 1: The Suzuki-Miyaura Coupling: A Versatile and Popular Choice
The Suzuki-Miyaura coupling is arguably the most widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[4] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[5] For the synthesis of this compound, a plausible route involves the coupling of a boronic acid derivative of one phenyl ring with a halogenated derivative of the other.
Proposed Synthetic Route:
Figure 1: Proposed Suzuki-Miyaura synthesis of this compound.
Experimental Protocol (Hypothetical):
A mixture of 4-bromoiodobenzene (1.0 eq.), 2-methoxyphenylboronic acid (1.2 eq.), palladium tetrakis(triphenylphosphine) (0.05 eq.), and potassium carbonate (2.0 eq.) in a 3:1 mixture of toluene and water would be heated under an inert atmosphere. Following completion of the reaction, the organic layer would be separated, washed, dried, and concentrated. The resulting intermediate, 4'-Bromo-2-methoxy-1,1'-biphenyl, would then be demethylated using a reagent such as boron tribromide (BBr₃) in an appropriate solvent like dichloromethane to yield the final product.
Environmental Impact Assessment:
| Factor | Assessment | Rationale |
| Atom Economy | Moderate | The formation of a biaryl from a boronic acid and an aryl halide generates inorganic salts as byproducts, leading to a lower atom economy compared to addition reactions.[6] The subsequent demethylation step further reduces the overall atom economy. |
| Catalyst | Moderate to High Concern | Palladium is a precious and toxic heavy metal.[3] While catalyst loading is typically low (mol%), its recovery and the environmental impact of its mining and refining are significant concerns.[3] |
| Solvents | Moderate Concern | Toluene is a volatile organic compound (VOC) with associated health and environmental risks. While water is a green solvent, the use of a biphasic system necessitates separation and potential contamination of the aqueous phase.[7] Greener solvent alternatives like 2-methyltetrahydrofuran (2-MeTHF) are being explored.[1] |
| Reagents | Moderate Concern | Boronic acids are generally considered to have low toxicity.[4] However, the use of a strong base like potassium carbonate is necessary. The demethylation agent, BBr₃, is highly corrosive and toxic. |
| Waste | Moderate Concern | The reaction generates palladium-containing waste, inorganic salts from the base, and boronic acid-derived byproducts. The demethylation step produces additional hazardous waste. |
Method 2: The Ullmann Condensation: A Classic Approach with Modern Refinements
The Ullmann condensation is a classical method for forming carbon-carbon and carbon-heteroatom bonds, typically employing copper as a catalyst.[8] For the synthesis of this compound, a modified Ullmann approach could involve the coupling of a phenol with an aryl halide.
Proposed Synthetic Route:
Figure 2: Proposed Ullmann synthesis of this compound.
Experimental Protocol (Hypothetical):
A mixture of 1-bromo-4-iodobenzene (1.0 eq.), 2-iodophenol (1.2 eq.), copper(I) iodide (0.1 eq.), a suitable ligand such as 1,10-phenanthroline (0.2 eq.), and cesium carbonate (2.0 eq.) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) would be heated to a high temperature (e.g., 120-150 °C). After completion, the reaction mixture would be cooled, diluted with water, and extracted with an organic solvent. The product would then be purified by column chromatography.
Environmental Impact Assessment:
| Factor | Assessment | Rationale |
| Atom Economy | Low to Moderate | Similar to the Suzuki coupling, the Ullmann reaction is a substitution reaction with the formation of inorganic salt byproducts.[9] The use of stoichiometric or near-stoichiometric amounts of copper in classical Ullmann reactions leads to poor atom economy. |
| Catalyst | Lower Concern than Palladium | Copper is a more earth-abundant and less toxic metal than palladium.[10] However, the catalyst loading can sometimes be higher than in palladium-catalyzed reactions. |
| Solvents | High Concern | High-boiling polar aprotic solvents like DMF, NMP, and DMSO are commonly used.[6] These solvents are often toxic, have high boiling points making them difficult to remove and recycle, and are of significant environmental concern.[11] |
| Reagents | Moderate Concern | Aryl halides are used, and strong bases are required. The ligands used can be complex and may have their own toxicity profiles. |
| Waste | High Concern | The use of high-boiling solvents makes waste treatment more energy-intensive. Copper-containing waste needs to be managed appropriately. |
Method 3: The Negishi Coupling: High Reactivity at a Cost
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[12] It is known for its high reactivity and functional group tolerance.[13]
Proposed Synthetic Route:
Figure 3: Proposed Negishi synthesis of this compound.
Experimental Protocol (Hypothetical):
The organozinc reagent, 4-bromophenylzinc halide, would first be prepared in situ from 1,4-dibromobenzene and activated zinc. This reagent would then be added to a solution of 2-iodophenol and a palladium catalyst, such as Pd(PPh₃)₄, in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere. The reaction would likely proceed at room temperature or with gentle heating. Workup would involve quenching the reaction, extraction, and chromatographic purification.
Environmental Impact Assessment:
| Factor | Assessment | Rationale |
| Atom Economy | Low to Moderate | The preparation of the organozinc reagent from an aryl halide and zinc metal has a low atom economy. The coupling step itself is a substitution reaction. |
| Catalyst | Moderate to High Concern | Palladium catalysts are typically used, with the same environmental concerns as in the Suzuki-Miyaura coupling. Nickel catalysts are a less expensive alternative but are also toxic. |
| Solvents | Moderate Concern | Anhydrous ethereal solvents like THF are commonly used. THF is a volatile and flammable solvent.[14] |
| Reagents | High Concern | Organozinc reagents are highly moisture and air-sensitive, requiring stringent anhydrous and inert atmosphere techniques. Zinc waste is also a concern. |
| Waste | High Concern | The reaction generates zinc salts and palladium-containing waste. The need for strictly anhydrous conditions can lead to increased solvent use for drying and transfers. |
Comparative Summary and Future Outlook
| Synthesis Method | Atom Economy | Catalyst Concern | Solvent Concern | Reagent Hazard | Waste Concern | Overall "Greenness" |
| Suzuki-Miyaura | Moderate | Moderate-High (Pd) | Moderate | Moderate | Moderate | Good |
| Ullmann | Low-Moderate | Low-Moderate (Cu) | High | Moderate | High | Fair |
| Negishi | Low-Moderate | Moderate-High (Pd/Ni) | Moderate | High | High | Poor |
Table 1: Comparative Environmental Impact of Synthesis Methods for this compound.
Based on this analysis, the Suzuki-Miyaura coupling appears to be the most environmentally favorable option among the three for the synthesis of this compound. Its advantages include milder reaction conditions, the use of relatively stable and less toxic organoboron reagents, and the potential for using greener solvent systems. However, the reliance on palladium remains a significant drawback.
The Ullmann condensation, while utilizing a more abundant and less toxic catalyst, is hampered by the need for harsh reaction conditions and the use of problematic solvents. The Negishi coupling, despite its high reactivity, suffers from the use of sensitive and hazardous organozinc reagents and generates significant waste.
Future research and process development should focus on:
-
Developing more active and recyclable palladium catalysts for the Suzuki-Miyaura coupling to reduce catalyst loading and waste.
-
Exploring greener and more benign solvent systems for all three methods, with a particular focus on replacing high-boiling polar aprotic solvents in the Ullmann reaction.
-
Investigating alternative, more atom-economical synthetic routes , such as direct C-H arylation, which could potentially eliminate the need for pre-functionalized starting materials.[15][16]
By embracing the principles of green chemistry and critically evaluating the environmental impact of synthetic methodologies, the chemical community can move towards more sustainable and responsible manufacturing of important molecules like this compound.
References
- Anast, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- Sheldon, R. A. (2007). The E Factor: Fifteen years on. Green Chemistry, 9(12), 1273–1283.
- Andraos, J. (2005). Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. Organic Process Research & Development, 9(2), 149-163.
- Negishi, E.-i. (1982). Palladium- or Nickel-Catalyzed Cross-Coupling. A New Class of Carbon-Carbon Bond-Forming Reactions. Accounts of Chemical Research, 15(11), 340–348.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
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Chemist LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Jessop, P. G. (2011). Solvents and sustainable chemistry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 369(1953), 4496–4515.
- Amelio, A., Genduso, G., Vreysen, S., Luis, P., & Van der Bruggen, B. (2014). Guidelines based on life cycle assessment for solvent selection during the process design and evaluation of treatment alternatives. Green Chemistry, 16(5), 2636-2647.
- Lipshutz, B. H., & Ghorai, S. (2014). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Chemical Science, 5(12), 4625-4636.
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (2013). Organic Letters, 15(18), 4814-4817.
- Campeau, L.-C., & Fagnou, K. (2006). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules.
- Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
- Anant, D. B. (2019). Green Chemistry Metrics, A Review. MDPI.
- Trost, B. M. (1995). Atom Economy—A Challenge for Organic Synthesis: Homogeneous Catalysis Leads the Way. Angewandte Chemie International Edition in English, 34(3), 259-281.
- Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl−Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews, 107(1), 174-238.
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JOCPR. (n.d.). Atom Economy Green Synthesis in Organic Chemistry. Retrieved from [Link]
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Monash University. (n.d.). Efficiency of organic reaction pathways. Retrieved from [Link]
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Wikipedia. (2023, December 2). Negishi coupling. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). green chemistry – the atom economy. Retrieved from [Link]
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JETIR. (n.d.). 'SIGNIFICANT GREEN CHEMISTRY METRICS: ROLE OF ATOM ECONOMY AND REACTION MASS EFFICIENCY IN CHEMICAL PROCESS'. Retrieved from [Link]
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Green Chemistry Toolkit. (n.d.). METRICS. Retrieved from [Link]
- Amelio, A., Genduso, G., Vreysen, S., Luis, P., & Van der Bruggen, B. (2014). Guidelines based on life cycle assessment for solvent selection during the process design and evaluation of treatment alternatives. Green Chemistry, 16(5), 2636-2647.
- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
- Andraos, J. (2005). Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. Organic Process Research & Development, 9(2), 149-163.
- Sheldon, R. A. (2007). The E Factor: Fifteen years on. Green Chemistry, 9(12), 1273–1283.
- Lipshutz, B. H., & Ghorai, S. (2014). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Chemical Science, 5(12), 4625-4636.
- Jessop, P. G. (2011). Solvents and sustainable chemistry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 369(1953), 4496–4515.
- Trost, B. M. (1995). Atom Economy—A Challenge for Organic Synthesis: Homogeneous Catalysis Leads the Way. Angewandte Chemie International Edition in English, 34(3), 259-281.
- Lipshutz, B. H., & Ghorai, S. (2014). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Chemical Science, 5(12), 4625-4636.
- Lipshutz, B. H., & Ghorai, S. (2014). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Chemical Science, 5(12), 4625-4636.
- Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
- Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl−Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews, 107(1), 174-238.
- Campeau, L.-C., & Fagnou, K. (2006). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules.
- Negishi, E.-i. (1982). Palladium- or Nickel-Catalyzed Cross-Coupling. A New Class of Carbon-Carbon Bond-Forming Reactions. Accounts of Chemical Research, 15(11), 340–348.
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Safety Operating Guide
Operational Guide: Proper Disposal of 4'-Bromo-[1,1'-biphenyl]-2-ol
[1][2]
Executive Directive
Do not dispose of 4'-Bromo-[1,1'-biphenyl]-2-ol down the drain or in general trash. [1][2]
This compound is a halogenated phenol. Its disposal requires strict segregation from non-halogenated waste streams due to the formation of corrosive hydrogen bromide (HBr) gas during incineration. It is classified as Hazardous Waste and must be routed to a high-temperature incinerator equipped with acid gas scrubbers.
Chemical Profile & Hazard Assessment
Before handling waste, verify the material against the following profile to ensure you are managing the correct substance.
| Parameter | Specification |
| Chemical Name | This compound |
| Synonyms | 4'-Bromo-2-hydroxybiphenyl; 2-(4-Bromophenyl)phenol |
| CAS Number | 84555-46-4 |
| Molecular Formula | C₁₂H₉BrO |
| Molecular Weight | 249.10 g/mol |
| Physical State | Solid (typically off-white to beige powder) |
| Acidity (pKa) | ~9.5 (Phenolic proton) |
| Key Hazards (GHS) | H315: Causes skin irritationH319: Causes serious eye irritationH400/H410: Very toxic to aquatic life (Long-lasting effects) |
The "Why" Behind the Protocol (Expertise Pillar)
-
Halogen Content: Unlike standard organic waste, this compound contains bromine.[3] If mixed with standard non-halogenated solvents (like acetone or ethanol) and sent to a standard fuel-blending incinerator, the bromine atoms convert to corrosive HBr gas, which can damage incineration infrastructure and violate emissions permits [1].
-
Phenolic Acidity: As a phenol, this compound is weakly acidic. While stable in glass, high concentrations in solution can corrode unlined metal containers over time. Always use HDPE or Glass for storage. [2]
Waste Stream Decision Tree
Use the following logic flow to determine the correct waste container. This visual guide ensures self-validating segregation.
Figure 1: Segregation logic for brominated phenolic waste. Note that non-halogenated solutions containing this compound must default to the Halogenated Waste stream.[2]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Reagent
Applicable for: Expired shelf stock or excess weighed powder.
-
Container Selection: Select a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant cap (Teflon/PTFE lined).
-
Avoid: Metal cans or unlined caps.
-
-
Transfer: Transfer the solid carefully to the container. Do not fill more than 90% capacity.
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: Write "this compound".
-
Hazard Checkboxes: Mark "Toxic" and "Irritant".
-
Remark: Clearly write "HALOGENATED ORGANIC SOLID".
-
-
Storage: Store in a secondary containment tray inside a cool, dry chemical cabinet until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Applicable for: HPLC waste, mother liquors, or reaction byproducts.[1][2]
-
Quenching (If necessary): If the biphenyl was used in a reaction with reactive species (e.g., strong bases like NaH or coupling reagents), ensure the reaction is fully quenched and at neutral pH (pH 6-8) before bottling.
-
Solvent Segregation Rule:
-
Even if your solvent is Ethanol or Ethyl Acetate (Non-Halogenated), the presence of the brominated biphenyl contaminates the entire volume .
-
Action: Pour the mixture into the Halogenated Solvent Waste carboy (typically the "Red Can" or designated halogenated glass bottle).
-
-
Incompatibility Check:
-
Do NOT mix with: Strong oxidizers (e.g., nitric acid waste, peroxides). Phenols can react violently with oxidizers [2].
-
Do NOT mix with: Acid chlorides or anhydrides, as this will generate heat and gas.
-
Scenario C: Spill Management
Immediate Action Plan for Accidental Release.
-
Solid Spill:
-
Isolate the area.[4][5] Wear nitrile gloves, lab coat, and safety glasses.
-
Do not dry sweep if dust generation is likely. Use a scoop or dustpan for bulk material.
-
Wipe the surface with a damp paper towel (acetone or water-dampened).
-
Place all cleanup materials into a sealable plastic bag and dispose of as Hazardous Solid Waste .
-
-
Liquid Spill:
-
Cover with an inert absorbent (Vermiculite or Universal Spill Pads).
-
Do not use combustible materials (like sawdust) if the solvent is flammable.
-
Scoop absorbed material into a hazardous waste bag/pail.
-
Regulatory Compliance & Transport
-
US EPA (RCRA): While this specific CAS is not always explicitly P- or U-listed, it falls under the characteristic of toxicity and halogenated organic waste. It must be treated as Hazardous Waste [3].[6]
-
European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.).[3] 4'-Bromo-2-hydroxybiphenyl (Compound Summary).[1][2] National Library of Medicine. [Link]
-
US Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[Link]
Personal protective equipment for handling 4'-Bromo-[1,1'-biphenyl]-2-ol
[1][2]
CAS: 21849-89-8 | Formula: C₁₂H₉BrO | Mol.[1][2][3] Weight: 249.10 g/mol Synonyms: 2-(4-Bromophenyl)phenol; 4'-Bromo-2-hydroxybiphenyl[1][2]
Executive Summary & Chemical Context
This compound is a bifunctional building block frequently employed in medicinal chemistry for Suzuki-Miyaura cross-coupling and the synthesis of biaryl ligands.[1][2] Its structure features an ortho-hydroxyl group on one ring and a para-bromo substituent on the other.[1][2]
Critical Safety Distinction: Do not confuse this compound with its isomer, 4'-Bromo-[1,1'-biphenyl]-4-ol (CAS 29558-77-8).[1][2] While they share a molecular formula, the ortho-position of the hydroxyl group in the 2-ol isomer can significantly alter its solubility profile and biological interaction due to potential intramolecular hydrogen bonding.[1][2]
Core Hazard Profile:
Risk Assessment & Hazard Identification
As a Senior Application Scientist, I approach safety not just as compliance, but as contamination control. If the chemical is on your skin, it is also contaminating your experiment.[2]
GHS Classification & H-Codes
| Classification | H-Code | Hazard Statement | Signal Word |
| Skin Irritation | H315 | Causes skin irritation.[1][2][4] | WARNING |
| Eye Irritation | H319 | Causes serious eye irritation.[2][4][5] | WARNING |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][4] | WARNING |
Mechanistic Risk Analysis[1][2]
-
Inhalation (Dust): The solid powder can become airborne during weighing.[2] Inhalation facilitates rapid absorption through the alveolar membrane, posing a systemic risk beyond local irritation.[2]
-
Dermal Absorption: Halogenated biphenyls are lipophilic.[2] While the hydroxyl group adds some polarity, the biphenyl core facilitates permeation through lipid bilayers of the skin.[2]
-
Chemical Incompatibility: The phenolic proton is acidic (
).[2] In the presence of strong bases (e.g., NaH, KOtBu), it will deprotonate to form a phenoxide, which increases reactivity and potential corrosivity.[2]
Personal Protective Equipment (PPE) Matrix
Effective PPE is a redundant barrier system.[2] Do not rely on a single layer of protection.[2][4]
PPE Selection Logic
The following diagram illustrates the decision logic for selecting PPE based on the operational state of the chemical.
Figure 1: PPE Decision Logic.[1][2] Note the critical shift in glove requirement when the compound is in solution, as organic solvents (DCM, THF) can carry the solute through standard nitrile gloves.[2]
Detailed Gear Specifications
| Component | Requirement | Scientific Rationale |
| Hand Protection | Nitrile (Minimum 0.11 mm / 4 mil) | Latex is permeable to many halogenated aromatics.[1][2] For prolonged handling in solution, use Silver Shield laminate under-gloves.[1][2] |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are insufficient for fine powders that can drift around lenses or liquids that can splash.[2] |
| Respiratory | Fume Hood (Face Velocity > 0.5 m/s) | Engineering controls are superior to masks.[2] Use an N95 respirator only if weighing outside a hood is unavoidable (not recommended).[2] |
| Body Defense | Lab Coat (Buttoned) + Long Pants | Exposed skin is a vector for absorption.[2] The wrist gap between glove and coat is the most common exposure point; tape cuffs if necessary.[2] |
Operational Handling Protocol
This protocol uses a "Clean-Dirty-Clean" workflow to prevent cross-contamination.[1][2]
Phase 1: Preparation (Clean)[1][2]
-
Workspace Verification: Check fume hood flow monitor. Clear the sash area of clutter to ensure laminar flow.[2]
-
Equipment Staging: Place balance, spatula, weighing boat, and receiving flask inside the hood.
-
Static Control: Powders of biphenyl derivatives can be static.[2] Use an ionizing fan or anti-static gun if available to prevent powder scattering.[2]
Phase 2: Transfer (Active Hazard)[1][2]
-
Weighing:
-
Solubilization:
Phase 3: Decontamination (Return to Clean)[1][2]
-
Wipe Down: Use a solvent-dampened tissue (acetone or ethanol) to wipe the spatula and balance pan.[1][2]
-
Waste Segregation: Place the contaminated tissue immediately into the solid hazardous waste bin.[2]
-
Glove Removal: Perform the "beak method" (pulling one glove off inside out using the other gloved hand) to ensure no outer surface touches your skin.[2] Wash hands immediately with soap and water.[2]
Emergency Response Procedures
In the event of exposure, immediate action mitigates long-term damage.[1][2]
Figure 2: Emergency Response Workflow. Immediate flushing is the priority for skin and eye contact.[1][2]
Fire Safety:
Disposal & Waste Management
Proper disposal protects the ecosystem and ensures regulatory compliance.[2]
| Waste Stream | Description | Protocol |
| Solid Waste | Contaminated gloves, paper towels, weighing boats.[1][2] | Double-bag in clear polyethylene bags. Label as "Solid Hazardous Waste - Toxic/Irritant".[1][2] |
| Liquid Waste | Reaction mixtures, mother liquors.[2] | Segregate into "Halogenated Organic Waste" . Do not mix with acids or oxidizers.[2] |
| Empty Containers | Vials or bottles with residual dust.[2] | Triple rinse with a solvent (e.g., acetone) into the liquid waste stream.[2] Deface the label before recycling the glass. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18795255, this compound. Retrieved from [Link][2][3]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2]
-
European Chemicals Agency (ECHA). C&L Inventory: Biphenyl Derivatives. Retrieved from [Link][2]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-Bromo-4-phenylphenol | C12H9BrO | CID 27297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C12H9BrO | CID 18795255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 4-Bromo-4'-hydroxybiphenyl | C12H9BrO | CID 95093 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






